Product packaging for (-)-Pinocampheol(Cat. No.:CAS No. 25465-95-6)

(-)-Pinocampheol

Cat. No.: B12780168
CAS No.: 25465-95-6
M. Wt: 154.25 g/mol
InChI Key: REPVLJRCJUVQFA-LURQLKTLSA-N
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Description

(-)-Pinocampheol is an organic compound with the molecular formula C10H18O and a molecular weight of 154.2493 g/mol . This compound serves as a valuable reagent in catalytic research, particularly in hydrogen transfer and dehydrogenation reactions. Studies have demonstrated its use in dehydrogenation over MgO catalysts to produce pinocamphone, with research yields reaching approximately 40 mol% . This makes this compound a critical substrate for investigating reaction mechanisms and optimizing catalytic processes in organic synthesis. The compound is also of interest in fragrance and flavor chemistry research due to its structural relationship to other terpenoid molecules . Provided as a high-purity standard, it is ideal for analytical methods development and other non-clinical laboratory investigations. This product is labeled for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B12780168 (-)-Pinocampheol CAS No. 25465-95-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25465-95-6

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(1S,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol

InChI

InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7-,8+,9-/m1/s1

InChI Key

REPVLJRCJUVQFA-LURQLKTLSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@@H](C2(C)C)C[C@H]1O

Canonical SMILES

CC1C2CC(C2(C)C)CC1O

melting_point

67 °C

physical_description

Solid

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Pinocampheol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and synthesis of (-)-Pinocampheol. As a chiral bicyclic monoterpenoid, this compound and its stereoisomers are valuable building blocks in asymmetric synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. This document details its structural features, presents available physicochemical and spectroscopic data, and provides an illustrative experimental protocol for the synthesis of a closely related stereoisomer.

Chemical Structure and Nomenclature

This compound is a bicyclic monoterpenoid alcohol. Its rigid framework is derived from the pinane (B1207555) skeleton. The systematic IUPAC name for this compound is (1S,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol.[1]

// Atom nodes C1 [label="C1", pos="1.5,2.5!"]; C2 [label="C2", pos="2.5,2.5!"]; C3 [label="C3", pos="3,1.5!"]; C4 [label="C4", pos="2.5,0.5!"]; C5 [label="C5", pos="1.5,0.5!"]; C6 [label="C6", pos="1,1.5!"]; C7 [label="C7", pos="2,1.5!"]; C8 [label="C8", pos="0.5,2!"]; C9 [label="C9", pos="0.5,1!"]; C10 [label="C10", pos="3,3!"]; O11 [label="O", pos="3.5,1!"]; H12 [label="H", pos="4,1!"];

// Atom labels with stereochemistry C1_label [label="C1 (R)", pos="1.5,2.7!"]; C2_label [label="C2 (R)", pos="2.5,2.7!"]; C3_label [label="C3 (R)", pos="3.2,1.7!"]; C5_label [label="C5 (S)", pos="1.5,0.3!"];

// Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C1 [label=""]; C1 -- C6 [label=""]; C5 -- C6 [label=""]; C6 -- C7 [label=""]; C6 -- C8 [label=""]; C6 -- C9 [label=""]; C2 -- C10 [label=""]; C3 -- O11 [label=""]; O11 -- H12 [label=""];

// Stereochemistry indicators C2 -- C10 [style=bold]; C3 -- O11 [style=bold]; C1 -- H_implicit [style=dashed, arrowhead=none, pos="1.3,2.3!"]; H_implicit [label="H", shape=plaintext, pos="1.2,2.2!"];

} Caption: 2D structure of this compound with highlighted stereocenters.

Stereochemistry

The stereochemistry of this compound is defined by four chiral centers within its bicyclo[3.1.1]heptane ring system. The absolute configuration of these stereocenters is designated as 1S, 2R, 3R, and 5R.

The bicyclo[3.1.1]heptane core consists of a six-membered ring and a four-membered ring, with two bridgehead carbons (C1 and C5). The gem-dimethyl group at C6 provides significant steric hindrance, which plays a crucial role in directing the stereochemical outcome of reactions involving this scaffold, such as the synthesis from α-pinene.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R/S configuration to each stereocenter.

cip_workflow start Identify a Stereocenter assign_priority Assign Priorities (1-4) to Attached Groups Based on Atomic Number start->assign_priority orient Orient the Molecule with the Lowest Priority Group (4) Pointing Away assign_priority->orient trace_path Trace the Path from Priority 1 to 2 to 3 orient->trace_path clockwise Clockwise Path trace_path->clockwise counterclockwise Counter-clockwise Path trace_path->counterclockwise r_config R Configuration clockwise->r_config s_config S Configuration counterclockwise->s_config

Quantitative Data

While specific quantitative data for this compound is sparse in the readily available literature, data for its stereoisomers, such as (+)-isopinocampheol, provides valuable context for its physical and spectroscopic properties.

PropertyValueSource
Molecular Formula C₁₀H₁₈O[1]
Molecular Weight 154.25 g/mol [1]
Melting Point 67 °C[1]
Appearance Solid[1]
XLogP3-AA 2.6[1]
Specific Rotation of (-)-isopinocampheol (B1672273) [α]D²³ -34.9° (c=20, ethanol)[2]

Experimental Protocols

The most common and stereoselective method for the synthesis of pinocampheol and its isomers is the hydroboration-oxidation of α-pinene. The stereochemical outcome of the reaction is dependent on the enantiomer of α-pinene used as the starting material. The following is a detailed protocol for the synthesis of (-)-isopinocampheol from (+)-α-pinene, which illustrates the general methodology.[2]

Synthesis of (-)-Isopinocampheol from (+)-α-Pinene

Materials:

Apparatus:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Thermometer

  • Pressure-equalizing dropping funnel with a septum inlet

  • Reflux condenser with a nitrogen inlet

Procedure:

  • Hydroboration:

    • A 300-mL, three-necked flask is charged with borane-methyl sulfide complex (10.0 mL, 0.100 mole) and 30 mL of anhydrous THF under a nitrogen atmosphere.[2]

    • The flask is cooled in an ice-water bath.

    • (+)-α-Pinene (27.2 g, 0.200 mole) is added dropwise over 15 minutes, maintaining the temperature between 0–3 °C.[2] A white precipitate of (-)-diisopinocampheylborane forms.

    • The mixture is stirred for an additional 3.5 hours at 0 °C.[2]

  • Solvent Removal and Equilibration (for higher optical purity):

    • The dimethyl sulfide and THF are removed by vacuum distillation.

    • The resulting white solid is slurried in fresh THF.

  • Oxidation:

    • The flask is cooled in an ice-water bath.

    • 3 M sodium hydroxide (22 mL) is added, followed by the slow, dropwise addition of 30% hydrogen peroxide (22 mL), maintaining the temperature between 30-50°C.[4]

  • Workup and Purification:

    • The reaction mixture is extracted with diethyl ether.

    • The combined ether extracts are washed with ice water and dried over anhydrous potassium carbonate.[4]

    • The solvent is removed by distillation.

    • The crude product is purified by fractional distillation or recrystallization from pentane to yield crystalline (-)-isopinocampheol.[2]

synthesis_workflow start Start: (+)-α-Pinene hydroboration Hydroboration with Borane-Methyl Sulfide in THF at 0-3°C start->hydroboration intermediate Formation of (-)-Diisopinocampheylborane hydroboration->intermediate oxidation Oxidation with NaOH and H₂O₂ intermediate->oxidation workup Workup: Ether Extraction and Drying oxidation->workup purification Purification: Distillation/Recrystallization workup->purification product Final Product: (-)-Isopinocampheol purification->product

Conclusion

This compound is a structurally defined chiral molecule with significant potential in asymmetric synthesis. While detailed physicochemical and spectroscopic data for this specific enantiomer are not widely published, the well-established chemistry of the pinane family and its derivatives provides a strong foundation for its use in research and development. The stereoselective synthesis from α-pinene is a robust and well-understood method, allowing for the preparation of various stereoisomers of pinocampheol for applications in drug discovery and materials science.

References

(-)-Pinocampheol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: (1S,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol

CAS Number: 35997-96-7

This technical guide provides a comprehensive overview of (-)-Pinocampheol, a bicyclic monoterpenoid alcohol. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, physicochemical properties, synthesis, and biological activities. While specific quantitative data on the biological activity and direct signaling pathway interactions of this compound are limited in publicly available literature, this guide also presents information on closely related isomers and precursors to provide a broader context for research and development.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Data for related isomers are also included for comparison.

PropertyThis compound(+)-Isopinocampheol(-)-Isopinocampheol (B1672273)
Molecular Formula C₁₀H₁₈OC₁₀H₁₈OC₁₀H₁₈O
Molecular Weight ( g/mol ) 154.25154.25154.25
Melting Point (°C) 67[1]51-5352-55
Boiling Point (°C) Not available219 (lit.)219 (lit.)
Physical Description Solid[1]SolidSolid
Optical Activity ([α]/D) Not available+35.1° (c=20 in ethanol)-34° (c=20 in ethanol)

Synthesis and Experimental Protocols

This compound can be synthesized from its precursor, α-pinene. A common method for the synthesis of related pinane-derived alcohols is the hydroboration-oxidation of α-pinene. Below is a detailed experimental protocol for the synthesis of (-)-isopinocampheol from (+)-α-pinene, which illustrates a relevant synthetic methodology.

Experimental Protocol: Synthesis of (-)-Isopinocampheol from (+)-α-Pinene via Hydroboration-Oxidation

This two-step reaction involves the hydroboration of the alkene followed by an oxidation step.

Materials:

  • (+)-α-Pinene

  • Borane-methyl sulfide (B99878) complex (BMS)

  • Tetrahydrofuran (THF), anhydrous

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂)

  • Ether

  • Anhydrous potassium carbonate

  • Nitrogen gas

Procedure:

Step 1: Hydroboration

  • A dry, nitrogen-flushed, three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel is charged with the borane–methyl sulfide complex and anhydrous THF.

  • The flask is cooled in an ice-water bath.

  • (+)-α-pinene is added dropwise, maintaining the temperature between 0–3°C. A white solid, (-)-diisopinocampheylborane, will precipitate.

  • The mixture is stirred for an additional 3.5 hours at 0°C.

  • The dimethyl sulfide and THF are removed by vacuum distillation.

Step 2: Oxidation

  • The flask containing the diisopinocampheylborane (B13816774) intermediate is cooled in an ice-water bath.

  • 3 M aqueous NaOH is added, followed by the slow, dropwise addition of 30% aqueous H₂O₂. The temperature should be maintained between 30-50°C.

Workup and Purification:

  • The reaction mixture is extracted with ether.

  • The ether extract is washed with ice water and dried over anhydrous potassium carbonate.

  • The solvent is removed by distillation.

  • The residue is distilled under reduced pressure to yield (-)-isopinocampheol, which crystallizes upon collection.

Experimental Workflow Diagram

G cluster_hydroboration Step 1: Hydroboration cluster_oxidation Step 2: Oxidation & Workup a (+)-α-Pinene + BMS in THF b Cool to 0-3°C a->b c Stir for 3.5h at 0°C b->c d Vacuum Distillation c->d e (-)-Diisopinocampheylborane d->e f Cool to 0°C e->f Intermediate g Add NaOH and H₂O₂ (30-50°C) f->g h Ether Extraction g->h i Wash with Water h->i j Dry over K₂CO₃ i->j k Solvent Removal j->k l Vacuum Distillation k->l m (-)-Isopinocampheol l->m

Caption: Workflow for the synthesis of (-)-isopinocampheol.

Biological Activity and Signaling Pathways

Direct research on the biological activities and the specific signaling pathways modulated by this compound is not extensively documented. However, studies on the broader class of pinane-derived monoterpenoids and related compounds suggest potential areas of pharmacological interest.

Potential Biological Activities

Monoterpenoids, including isomers of pinocampheol, have been reported to exhibit a range of biological activities.[2] These may include:

  • Anti-inflammatory effects: Many terpenoids are known to modulate inflammatory pathways.

  • Antioxidant activity: The ability to scavenge free radicals is a common feature of this class of compounds.

  • Sedative effects: Some monoterpenoids have been shown to interact with the central nervous system, potentially through modulation of GABA-A receptors.[2]

Hypothesized Signaling Pathways

While specific data for this compound is lacking, related compounds have been shown to interact with key signaling pathways in drug development:

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. Many terpenoids exert their anti-inflammatory effects by modulating this pathway.[2]

  • Nrf2/HO-1 Signaling Pathway: The Nrf2/HO-1 pathway is a major regulator of cellular antioxidant responses. The flavonoid pinocembrin, which shares a structural relationship with the pinane (B1207555) skeleton, has been shown to activate this pathway.[3]

Hypothesized Anti-inflammatory and Antioxidant Signaling Pathways

G cluster_inflammation Anti-inflammatory Pathway cluster_antioxidant Antioxidant Pathway a This compound (Hypothesized) b Inhibition of NF-κB Activation a->b c Decreased Pro-inflammatory Cytokine Production b->c d This compound (Hypothesized) e Activation of Nrf2/HO-1 Pathway d->e f Increased Antioxidant Enzyme Expression e->f

Caption: Hypothesized signaling pathways for this compound.

Conclusion

This compound is a chiral monoterpenoid with well-defined chemical and physical properties. While detailed protocols for its specific synthesis are not as common as for its isomers, established methods in terpene chemistry, such as hydroboration-oxidation, provide a clear path for its preparation. The biological activities and the precise mechanisms of action of this compound remain an area with significant opportunities for further research. Based on the activities of related compounds, future investigations into its anti-inflammatory, antioxidant, and sedative properties, as well as its effects on the NF-κB and Nrf2/HO-1 signaling pathways, are warranted. Such studies will be crucial for unlocking the full therapeutic potential of this and other pinane-derived monoterpenoids in drug discovery and development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Pinocampheol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of (-)-Pinocampheol. The information is curated for professionals in research and development, with a focus on delivering precise data and established experimental methodologies.

Chemical Identity and Structure

This compound, a bicyclic monoterpenoid, is a naturally occurring organic compound.[1] Its structure consists of a pinane (B1207555) skeleton with a hydroxyl group, contributing to its chirality and specific optical activity.

IUPAC Name: (1S,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol[2]

Synonyms: l-Pinocampheol, (-)-3beta-Hydroxy-10alpha-pinane[2]

The following tables summarize the key identifiers and physical properties of this compound.

Data Presentation

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
Molecular FormulaC₁₀H₁₈O[2]
Molecular Weight154.25 g/mol [2]
CAS Number35997-96-7[2]
PubChem CID7271803[2]
EC Number252-827-3[2]
InChIKeyREPVLJRCJUVQFA-LURQLKTLSA-N[2]
Canonical SMILESC[C@@H]1[C@@H]2C--INVALID-LINK--C[C@H]1O[2]

Table 2: Physical Properties of this compound

PropertyValueReference
Physical DescriptionSolid[2]
Melting Point67 °C[2]
Boiling Point~217 °C (estimated for isomer)
Water Solubility926.3 mg/L @ 25 °C (estimated)[3]
Optical Rotation [α]²⁵_D_-57.2° (c=0.33 in Methanol)
XLogP32.6[2]

Table 3: Predicted Spectroscopic Data for this compound

SpectroscopyExpected Features
Infrared (IR) - Broad O-H stretch (~3200-3500 cm⁻¹) - C-H (sp³) stretches (~2850-3000 cm⁻¹) - C-O stretch (~1000-1200 cm⁻¹)
¹H NMR - Aliphatic C-H protons (δ 0.8-2.5 ppm) - Proton on carbon bearing hydroxyl group (CH-OH) (δ 3.5-4.5 ppm) - Hydroxyl proton (O-H) (variable, δ 1-5 ppm, broad) - Multiple methyl singlets and multiplets for ring protons
¹³C NMR - Aliphatic carbons (δ 10-50 ppm) - Carbon attached to hydroxyl group (C-OH) (δ 60-80 ppm)

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical and chemical properties of a solid organic compound like this compound.

3.1 Melting Point Determination (Capillary Method)

The melting point is determined by observing the temperature range over which the solid sample transitions to a liquid state.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.

  • Procedure:

    • A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

    • The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, especially near the expected melting point.

    • The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.

    • The melting point is reported as the range T₁ - T₂. A narrow range (0.5-1.0°C) is indicative of a pure compound.

3.2 Optical Rotation Measurement (Polarimetry)

Optical rotation is a measure of a compound's ability to rotate the plane of polarized light, indicating its chirality.

  • Apparatus: Polarimeter, sodium lamp (D-line, 589 nm), polarimeter cell (1 dm), analytical balance, volumetric flask.

  • Procedure:

    • A solution of this compound is prepared by accurately weighing a known mass of the compound and dissolving it in a specified volume of a suitable solvent (e.g., methanol) to achieve a precise concentration (c, in g/mL).

    • The polarimeter is calibrated to zero using a blank sample containing only the solvent.

    • The polarimeter cell is filled with the prepared solution, ensuring no air bubbles are present in the light path.

    • The cell is placed in the polarimeter, and the observed angle of rotation (α) is measured at a constant temperature (e.g., 25°C).

    • The specific rotation [α] is calculated using the formula: [α] = α / (l × c) , where 'l' is the path length of the cell in decimeters.

3.3 Infrared (IR) Spectroscopy (Thin Solid Film Method)

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

  • Apparatus: Fourier Transform Infrared (FT-IR) spectrometer, salt plates (e.g., NaCl or KBr), volatile solvent (e.g., methylene (B1212753) chloride).

  • Procedure:

    • A small amount of this compound (approx. 50 mg) is dissolved in a few drops of a volatile solvent.

    • A single, clean salt plate is coated with a drop of this solution.

    • The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.

    • The salt plate is placed in the sample holder of the FT-IR spectrometer.

    • A background spectrum (of air) is collected first, followed by the sample spectrum. The instrument ratios these to produce the final transmittance or absorbance spectrum.

3.4 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • Apparatus: NMR spectrometer, 5 mm NMR tubes, deuterated solvent (e.g., CDCl₃), internal standard (e.g., TMS).

  • Procedure:

    • Approximately 5-20 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent directly in a clean NMR tube.

    • The tube is capped and gently agitated to ensure the sample is fully dissolved and the solution is homogeneous.

    • The exterior of the NMR tube is cleaned, and it is placed inside a spinner. The depth is adjusted using a gauge.

    • The sample is inserted into the NMR spectrometer.

    • The spectrometer is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

    • For ¹H NMR, a standard pulse sequence is run to acquire the spectrum. For ¹³C NMR, a proton-decoupled sequence is typically used to obtain a spectrum with singlet peaks for each unique carbon.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the physical and chemical characterization of a compound such as this compound.

G cluster_0 Physicochemical Characterization Workflow for this compound Sample Pure this compound Sample MP Melting Point Determination Sample->MP Capillary Method OR Optical Rotation Measurement Sample->OR Polarimetry IR IR Spectroscopy Sample->IR Thin Film Method NMR NMR Spectroscopy (1H & 13C) Sample->NMR Solution in CDCl3 Purity Purity Assessment (Narrow Melting Range) MP->Purity Chirality Confirmation of Chirality (Specific Rotation Value) OR->Chirality FunctionalGroups Functional Group ID (O-H, C-O, C-H bonds) IR->FunctionalGroups StructureElucidation Structural Elucidation (Carbon-Hydrogen Framework) NMR->StructureElucidation Data Compiled Technical Data Sheet Purity->Data Chirality->Data FunctionalGroups->Data StructureElucidation->Data

Workflow for the characterization of this compound.

References

(-)-Pinocampheol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (-)-Pinocampheol (B12780163)

This guide provides an overview of the fundamental molecular properties of this compound, a bicyclic monoterpenoid alcohol. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Molecular and Physical Properties

This compound is an organic compound with a distinct chemical structure that contributes to its specific physical and chemical properties.[1]

Key Data

The essential molecular and physical data for this compound are summarized in the table below for quick reference.

PropertyValueSource
Molecular Formula C₁₀H₁₈O[2][3][4][5][6]
Molecular Weight 154.25 g/mol [2][3]
Alternate Molecular Weight 154.2493 g/mol [4][6]
Physical Description Solid[2]
Melting Point 67 °C[2]
IUPAC Name (1S,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol[2]

Molecular Structure

The structural formula of this compound reveals a bicyclo[3.1.1]heptane skeleton with methyl and hydroxyl substitutions.

Caption: 2D representation of the this compound molecule.

References

An In-depth Technical Guide on the Natural Sources, Occurrence, and Isolation of Pinocampheol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pinocampheol isomers, covering their natural sources, quantitative occurrence, and detailed methodologies for their extraction, isolation, and characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to Pinocampheol Isomers

Pinocampheol and its isomers are bicyclic monoterpenoid alcohols derived from the α-pinene and β-pinene skeletons. These chiral compounds are found in the essential oils of various plants and contribute to their characteristic aromas and potential biological activities. The main isomers of pinocampheol include pinocampheol, isopinocampheol, neopinocampheol, and isoneopinocampheol, each existing as a pair of enantiomers ((+) and (-)). The stereochemistry of these isomers plays a crucial role in their biological effects, making their separation and characterization a key area of research.

Natural Sources and Quantitative Occurrence

Pinocampheol isomers are primarily found in the essential oils of plants belonging to the Lamiaceae, Asteraceae, and Pinaceae families. The quantitative composition of these isomers can vary significantly depending on the plant species, geographical location, and harvesting time.

Table 1: Quantitative Occurrence of Pinocampheol Isomers in Various Plant Essential Oils

Plant SpeciesFamilyPlant PartMajor Isomers DetectedConcentration (%)Reference(s)
Hyssopus officinalisLamiaceaeAerial partsPinocamphone (B1236806), Isopinocamphone (B82297)0.9 - 66.94[1][2][3][4]
Tanacetum vulgareAsteraceaeInflorescencesIsopinocamphonechemotype dependent[5]
Artemisia persicaAsteraceaeAerial partstrans-Pinocarveol, Pinocarvone10.2, 8.5[6]
Salvia officinalisLamiaceaeAerial partsα-Thujone, Camphor, 1,8-Cineolechemotype dependent[7]

Note: Pinocamphone and isopinocamphone are the corresponding ketones to pinocampheol and isopinocampheol, respectively, and are often reported in essential oil analyses.

Biosynthesis of Pinocampheol Isomers

The biosynthesis of pinocampheol isomers originates from the universal precursor of monoterpenes, geranyl pyrophosphate (GPP). GPP is cyclized by specific terpene synthases, namely pinene synthases, to form α-pinene and β-pinene. These pinenes then undergo further enzymatic transformations, such as hydroxylation, to yield the various pinocampheol isomers.

Biosynthesis GPP Geranyl Pyrophosphate (GPP) pinene_synthase Pinene Synthase GPP->pinene_synthase alpha_pinene α-Pinene pinene_synthase->alpha_pinene beta_pinene β-Pinene pinene_synthase->beta_pinene hydroxylation Hydroxylation (e.g., by Cytochrome P450s) alpha_pinene->hydroxylation beta_pinene->hydroxylation pinocampheols Pinocampheol Isomers (Pinocampheol, Isopinocampheol, etc.) hydroxylation->pinocampheols

Caption: Biosynthetic pathway of pinocampheol isomers from GPP.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and characterization of pinocampheol isomers from plant sources.

Extraction of Essential Oils by Steam Distillation

Steam distillation is the most common method for extracting essential oils from aromatic plants.

Protocol:

  • Plant Material Preparation: Fresh or air-dried aerial parts of the plant (e.g., Hyssopus officinalis) are coarsely chopped.

  • Apparatus Setup: A Clevenger-type apparatus is set up for steam distillation. The plant material is placed in a round-bottom flask, and water is added until the material is fully submerged.

  • Distillation: The flask is heated, and the steam passes through the plant material, carrying the volatile essential oils.

  • Condensation and Collection: The steam and essential oil vapor are condensed in a condenser. The essential oil, being immiscible with water, separates and is collected.

  • Drying: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

Isolation of Pinocampheol Isomers by Preparative Chromatography

Preparative chromatography is employed to isolate individual pinocampheol isomers from the complex essential oil mixture.

4.2.1. Preparative Gas Chromatography (pGC)

Protocol:

  • System: A preparative gas chromatograph equipped with a flame ionization detector (FID) and a fraction collector.

  • Column: A non-polar capillary column (e.g., DB-5) is typically used for the initial separation of major components.

  • Injector and Detector Temperatures: Set to 250 °C.

  • Oven Temperature Program: A temperature gradient is programmed to effectively separate the components. For example, starting at 60°C and ramping up to 240°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: A larger volume of the essential oil is injected compared to analytical GC.

  • Fraction Collection: The effluent corresponding to the peaks of interest (pinocampheol isomers) is directed to a cooled trap for collection.

4.2.2. Preparative High-Performance Liquid Chromatography (pHPLC) with Chiral Stationary Phases

For the separation of enantiomers, preparative HPLC with a chiral stationary phase (CSP) is necessary.

Protocol:

  • System: A preparative HPLC system with a UV detector and a fraction collector.

  • Column: A chiral column, such as one based on cellulose (B213188) or amylose (B160209) derivatives, is used.[6]

  • Mobile Phase: A non-polar mobile phase, such as a mixture of n-hexane and 2-propanol, is commonly employed for normal-phase chiral separations. The exact ratio is optimized for the best resolution.

  • Flow Rate: Adjusted based on the column dimensions and particle size.

  • Injection: A concentrated solution of the pre-purified pinocampheol fraction (from pGC) is injected.

  • Fraction Collection: The eluent corresponding to each enantiomeric peak is collected separately.

Characterization of Isolated Isomers

The purified pinocampheol isomers are characterized using spectroscopic methods.

4.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Purpose: To determine the purity and obtain the mass spectrum of each isolated isomer.

  • Typical GC conditions: Similar to analytical GC, using a non-polar capillary column and a temperature program.

  • MS conditions: Electron ionization (EI) at 70 eV. The resulting fragmentation pattern is compared with spectral libraries (e.g., NIST) for identification.[8][9]

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To elucidate the detailed chemical structure and stereochemistry of the isomers.

  • Spectra: ¹H NMR and ¹³C NMR spectra are recorded.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent.

  • Data Interpretation: The chemical shifts (δ), coupling constants (J), and signal multiplicities are analyzed to confirm the structure of each isomer.[10] Spectroscopic data for some isomers can be found in public databases.[7][11][12][13]

Table 2: Spectroscopic Data for Isopinocampheol Isomers

Isomer¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Mass Spectrum (m/z)
(+)-IsopinocampheolData available in spectral databases.[7][12]Data available in spectral databases.[7][12]154 (M+), 139, 121, 109, 95, 83, 71, 55, 43
(-)-IsopinocampheolData available in spectral databases.[11]Data available in spectral databases.[11]154 (M+), 139, 121, 109, 95, 83, 71, 55, 43

Logical Workflow for Isolation and Characterization

The following diagram illustrates the logical workflow for the isolation and characterization of pinocampheol isomers from a plant source.

Workflow cluster_isomers Purified Isomers cluster_characterization Characterization plant Plant Material (e.g., Hyssopus officinalis) distillation Steam Distillation plant->distillation essential_oil Crude Essential Oil distillation->essential_oil prep_gc Preparative Gas Chromatography essential_oil->prep_gc isomer_fraction Mixed Pinocampheol Isomer Fraction prep_gc->isomer_fraction chiral_hplc Preparative Chiral HPLC isomer_fraction->chiral_hplc iso1 (+)-Pinocampheol chiral_hplc->iso1 iso2 (-)-Pinocampheol chiral_hplc->iso2 iso3 (+)-Isopinocampheol chiral_hplc->iso3 iso4 (-)-Isopinocampheol chiral_hplc->iso4 gcms GC-MS iso1->gcms nmr NMR (¹H, ¹³C) iso1->nmr iso2->gcms iso2->nmr iso3->gcms iso3->nmr iso4->gcms iso4->nmr

Caption: Workflow for pinocampheol isomer isolation and characterization.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources, quantitative occurrence, biosynthesis, and detailed experimental protocols for the isolation and characterization of pinocampheol isomers. The provided information, including the quantitative data table, detailed methodologies, and workflow diagram, serves as a valuable resource for researchers and professionals engaged in the study and application of these bioactive natural products. The stereospecific separation and characterization of pinocampheol isomers are critical for understanding their structure-activity relationships and for the development of new therapeutic agents.

References

Synthesis of (-)-Pinocampheol from alpha-Pinene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of (-)-pinocampheol (B12780163) from alpha-pinene, a critical process for obtaining a versatile chiral auxiliary in asymmetric synthesis. The primary and most effective method detailed is the hydroboration-oxidation of (-)-α-pinene. This two-step, one-pot reaction is renowned for its high stereoselectivity and predictable anti-Markovnikov regioselectivity, making it a cornerstone reaction in the preparation of optically active alcohols.[1][2] This document outlines the mechanistic principles, provides detailed experimental protocols, and presents quantitative data to support researchers in the application of this valuable synthetic transformation.

Mechanistic Overview and Stereochemical Principles

The synthesis of this compound from (-)-α-pinene proceeds via a hydroboration-oxidation reaction. This process involves the syn-addition of a borane (B79455) species across the double bond of α-pinene, followed by oxidation of the resulting organoborane intermediate.[1][3]

Step 1: Hydroboration In the initial step, borane (BH₃), typically used as a complex with a Lewis base such as tetrahydrofuran (B95107) (BH₃-THF) or dimethyl sulfide (B99878) (BH₃-SMe₂), adds across the C=C double bond of α-pinene.[2][4] The addition is regioselective, with the boron atom adding to the less substituted carbon of the alkene (anti-Markovnikov addition).[1][5] A crucial aspect of this step is the stereochemistry, which is dictated by the steric hindrance of the gem-dimethyl bridge in the bicyclic structure of α-pinene.[1][4] This steric bulk directs the incoming borane to the less hindered face of the double bond, leading to the formation of (+)-diisopinocampheylborane from (-)-α-pinene.

Step 2: Oxidation The subsequent oxidation of the organoborane intermediate is typically achieved using alkaline hydrogen peroxide (H₂O₂/NaOH).[1] This step replaces the carbon-boron bond with a carbon-oxygen bond with retention of configuration.[1][3] The overall result of this two-step sequence is the syn-addition of water across the double bond in an anti-Markovnikov fashion, yielding (-)-isopinocampheol (B1672273) as the major product.[1]

Experimental Protocols

Two primary protocols for the hydroboration-oxidation of α-pinene are presented below. The first is a general procedure using in situ generated diborane (B8814927), and the second employs a commercially available borane-methyl sulfide complex, which has been reported to yield a product of higher enantiomeric purity.[6]

Protocol 1: Hydroboration using in situ generated Diborane

This procedure is adapted from a well-established method for the preparation of isopinocampheol.[6]

  • Apparatus Setup: A 300-mL, three-necked flask is equipped with a magnetic stirring bar, a thermometer, a pressure-equalizing dropping funnel fitted with a septum inlet adapter, and a reflux condenser connected to a mineral oil bubbler to maintain a slight positive pressure of nitrogen. The apparatus should be oven-dried and assembled hot while flushing with nitrogen.[6]

  • Reaction: The flask is charged with sodium borohydride (B1222165) (0.080 mole), 100 mL of diglyme (B29089), and (-)-α-pinene (0.200 mole) diluted with 20 mL of diglyme. The flask is immersed in a water bath to maintain a temperature of 20-25°C. Boron trifluoride etherate (14 mL, 0.11 mole) is added dropwise to the stirred reaction mixture over 15 minutes to generate diborane in situ. The diisopinocampheylborane (B13816774) precipitates as a white solid. The mixture is stirred for an additional hour at room temperature.[6]

  • Hydride Decomposition: The excess hydride is decomposed by the dropwise addition of 20 mL of water. Caution should be exercised as this step evolves hydrogen gas.[6]

  • Oxidation: 22 mL of 3 M aqueous sodium hydroxide (B78521) is added in one portion, followed by the dropwise addition of 22 mL of 30% aqueous hydrogen peroxide, while maintaining the reaction temperature between 30-50°C.[2]

  • Workup and Purification: The reaction mixture is extracted with ether. The combined ether extracts are washed with ice water to remove diglyme and then dried over anhydrous magnesium sulfate. The ether is removed by distillation, and the resulting residue is distilled under reduced pressure to yield (-)-isopinocampheol, which crystallizes upon collection.[2]

Protocol 2: Hydroboration using Borane-Methyl Sulfide Complex

This improved procedure utilizes a commercially available borane source and can lead to a product with very high enantiomeric purity (>99%).[6]

  • Apparatus Setup: The same apparatus as in Protocol 1 is used. All transfers of the borane-methyl sulfide and anhydrous tetrahydrofuran (THF) must be performed under a nitrogen atmosphere using syringe techniques due to their moisture sensitivity.[6]

  • Reaction: The reaction flask is charged with borane–methyl sulfide complex (10.0 mL, 0.100 mole) and 30 mL of anhydrous THF. The flask is cooled in an ice-water bath, and (+)-α-pinene (27.2 g, 0.200 mole) is added dropwise over 15 minutes while maintaining the temperature at 0–3°C. The (-)-diisopinocampheylborane precipitates as a white solid. The mixture is stirred for an additional 3.5 hours at 0°C.[6]

  • Solvent Removal: The dimethyl sulfide and THF are removed by bulb-to-bulb vacuum distillation, leaving a dry, white solid residue of the organoborane.[6]

  • Equilibration for Higher Optical Purity (Optional): The solid can be slurried in THF, and additional (+)-α-pinene can be added. The slurry is then stored for several days to improve the optical purity of the diisopinocampheylborane intermediate.[2]

  • Oxidation: The flask containing the organoborane is cooled in an ice-water bath. 22 mL of 3 M aqueous NaOH is added, followed by the slow, dropwise addition of 22 mL of 30% aqueous H₂O₂, maintaining the temperature between 30-50°C.[2]

  • Workup and Purification: The reaction mixture is worked up and purified as described in Protocol 1.[2]

Quantitative Data

The following tables summarize the quantitative data associated with the synthesis of this compound.

Table 1: Reactants and Reaction Conditions

ParameterProtocol 1 (in situ Diborane)Protocol 2 (Borane-Methyl Sulfide)
Starting Material (-)-α-Pinene(+)-α-Pinene
Borane Source NaBH₄ / BF₃·OEt₂BH₃·SMe₂
Solvent DiglymeTetrahydrofuran (THF)
Reaction Temperature 20-25°C (Hydroboration)0-3°C (Hydroboration)
Oxidizing Agent 30% H₂O₂ / 3 M NaOH30% H₂O₂ / 3 M NaOH
Oxidation Temperature 30-50°C30-50°C

Table 2: Product Characterization

ParameterValueReference
Product Name (-)-Isopinocampheol[6]
Melting Point 52-55°C[6]
Purity (by GC) 99.2%[6]
Optical Rotation [α]D -34.9° (c=20 in ethanol)[6]
Enantiomeric Purity >99%[6]

Visualizations

Experimental Workflow Diagram

experimental_workflow Workflow for the Synthesis of this compound cluster_hydroboration Step 1: Hydroboration cluster_oxidation Step 2: Oxidation cluster_workup Step 3: Workup and Purification start Start: (-)-alpha-Pinene reagents1 Add Borane Reagent (e.g., BH3-THF or in situ Diborane) start->reagents1 reaction1 Stir at Controlled Temperature (e.g., 0-25 °C) reagents1->reaction1 intermediate Formation of (+)-Diisopinocampheylborane reaction1->intermediate reagents2 Add NaOH (aq) and H2O2 (aq) intermediate->reagents2 reaction2 Exothermic Reaction, Maintain Temperature (30-50 °C) reagents2->reaction2 product Crude this compound reaction2->product extraction Solvent Extraction (e.g., Ether) product->extraction washing Wash with Water extraction->washing drying Dry over Anhydrous Salt (e.g., MgSO4) washing->drying concentration Solvent Removal drying->concentration purification Distillation or Recrystallization concentration->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

Signaling Pathway Diagram

reaction_pathway Reaction Pathway: Hydroboration-Oxidation of alpha-Pinene alpha_pinene (-)-alpha-Pinene organoborane (+)-Diisopinocampheylborane alpha_pinene->organoborane Hydroboration (syn-addition, anti-Markovnikov) borane BH3-THF pinocampheol This compound organoborane->pinocampheol Oxidation (retention of configuration) oxidation_reagents H2O2, NaOH

Caption: Key steps in the synthesis of this compound.

References

Key Differences Between Pinocampheol and Isopinocampheol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinocampheol and isopinocampheol are diastereomeric bicyclic monoterpenoid alcohols derived from the versatile natural product, α-pinene. Their distinct stereochemistry imparts unique physical, chemical, and biological properties, making them valuable chiral building blocks in asymmetric synthesis and potential therapeutic agents. This technical guide provides a comprehensive analysis of the core differences between pinocampheol and isopinocampheol, focusing on their stereochemical nuances, physicochemical properties, and synthetic methodologies. Detailed experimental protocols for their synthesis, separation, and characterization are provided, alongside a discussion of their applications as chiral auxiliaries.

Introduction

Pinocampheol and isopinocampheol are saturated bicyclic monoterpenoids that share the same molecular formula (C₁₀H₁₈O) and carbon skeleton. However, they are diastereomers, meaning they have different spatial arrangements of their atoms, which are not mirror images of each other. This seemingly subtle difference in their three-dimensional structure leads to significant variations in their physical properties, spectroscopic signatures, and reactivity. These differences are of paramount importance in the field of stereoselective synthesis, where the precise control of chirality is crucial for the development of enantiomerically pure pharmaceuticals and other fine chemicals.

This guide will delve into the fundamental distinctions between these two important chiral molecules, providing researchers and drug development professionals with the necessary information to effectively utilize them in their work.

Stereochemistry: The Core Distinction

The primary difference between pinocampheol and isopinocampheol lies in the stereochemistry of the hydroxyl group (-OH) relative to the gem-dimethyl bridge in the bicyclo[3.1.1]heptane ring system.

  • Isopinocampheol: The hydroxyl group is in a trans position relative to the gem-dimethyl bridge.

  • Pinocampheol: The hydroxyl group is in a cis position relative to the gem-dimethyl bridge.

Each of these diastereomers can exist as a pair of enantiomers (+ and -), leading to a total of four stereoisomers for each compound. The specific stereochemistry is crucial as it dictates the facial selectivity in reactions where these molecules are used as chiral auxiliaries or reagents.

Data Presentation: Physicochemical and Spectroscopic Properties

The differing stereochemistry of pinocampheol and isopinocampheol directly influences their physical and spectroscopic properties. The following tables summarize key quantitative data for various stereoisomers.

Table 1: Physicochemical Properties of Pinocampheol and Isopinocampheol Stereoisomers

CompoundEnantiomerCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Specific Rotation ([α]D)
Isopinocampheol (-)-Isopinocampheol (B1672273)1196-00-5154.2551-53219-34° (c=20, ethanol)
(+)-Isopinocampheol24041-60-9154.2551-53219+35.1° (c=20, ethanol)
Pinocampheol (-)-Pinocampheol35997-96-7154.2567--
(+)-Pinocampheol-154.25---

Table 2: Spectroscopic Data Comparison

Spectroscopic TechniqueIsopinocampheol (General)Pinocampheol (General)
¹H NMR (CDCl₃, ppm) Characteristic signals for the proton attached to the hydroxyl-bearing carbon appear at ~4.0-4.2 ppm. The methyl groups on the bicyclic ring typically show distinct singlets.The proton attached to the hydroxyl-bearing carbon will have a different chemical shift and coupling pattern compared to isopinocampheol due to the different steric environment.
¹³C NMR (CDCl₃, ppm) The carbon bearing the hydroxyl group resonates at a characteristic chemical shift, which differs from that of pinocampheol.The chemical shift of the carbon attached to the hydroxyl group is a key differentiator from isopinocampheol.
IR (cm⁻¹) Strong, broad absorption in the range of 3200-3600 cm⁻¹ (O-H stretch), and C-O stretching vibrations around 1050-1150 cm⁻¹.Similar to isopinocampheol, with a strong O-H stretch and a C-O stretch, though minor shifts in wavenumber can be observed due to the different stereochemistry.
Mass Spectrometry (m/z) The electron ionization mass spectra of both isomers are very similar, showing a molecular ion peak (M⁺) at m/z 154 and characteristic fragmentation patterns.The fragmentation pattern is largely dictated by the bicyclic core and is not significantly different from isopinocampheol.

Experimental Protocols

Synthesis of Isopinocampheol via Hydroboration-Oxidation of α-Pinene

This protocol describes the synthesis of (-)-isopinocampheol from (+)-α-pinene. The synthesis of (+)-isopinocampheol can be achieved by starting with (-)-α-pinene.

Materials:

  • (+)-α-Pinene

  • Borane-dimethyl sulfide (B99878) complex (BMS)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Nitrogen gas

Procedure:

  • Hydroboration:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

    • Charge the flask with BMS (1.0 M solution in THF, 1.1 equivalents) and cool the flask to 0 °C in an ice bath.

    • Add (+)-α-pinene (1.0 equivalent) dropwise to the stirred BMS solution, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 2 hours, then at room temperature for an additional 2 hours. The formation of a white precipitate of diisopinocampheylborane (B13816774) should be observed.

  • Oxidation:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly add the 3 M NaOH solution, ensuring the temperature does not exceed 20 °C.

    • Carefully add 30% H₂O₂ dropwise, maintaining the temperature between 20-30 °C. Vigorous gas evolution may occur.

    • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude (-)-isopinocampheol.

    • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent like hexane (B92381).

Chromatographic Separation of Pinocampheol and Isopinocampheol

The diastereomers can be separated using column chromatography.

Materials:

  • Crude mixture of pinocampheol and isopinocampheol

  • Silica (B1680970) gel (60-120 mesh)

  • Hexane

  • Ethyl acetate (B1210297)

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane and pack it into the chromatography column.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent (e.g., 5% ethyl acetate in hexane) and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 2% ethyl acetate) and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor the separation using TLC. The two diastereomers will have different retention factors (Rf values).

  • Analysis: Combine the fractions containing the pure isomers and remove the solvent under reduced pressure.

Determination of Enantiomeric Excess (% ee)

The enantiomeric excess of a chiral sample can be determined by chiral gas chromatography (GC) or by NMR spectroscopy using a chiral solvating agent.

Protocol: Chiral GC Analysis

  • Column: Use a chiral capillary GC column (e.g., a cyclodextrin-based column).

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., hexane or dichloromethane).

  • Injection: Inject a small volume of the sample into the GC.

  • Analysis: The two enantiomers will have different retention times on the chiral stationary phase, resulting in two separate peaks. The enantiomeric excess can be calculated from the area of the two peaks using the formula: % ee = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100.

Applications in Asymmetric Synthesis

Both isopinocampheol and pinocampheol, particularly their derivatives, are extensively used as chiral auxiliaries and reagents in asymmetric synthesis. Isopinocampheol is a precursor to diisopinocampheylborane (Ipc₂BH), a highly selective hydroborating agent, and diisopinocampheylchloroborane (Ipc₂BCl), used in asymmetric reductions of ketones.

The rigid bicyclic structure of these molecules provides a well-defined chiral environment that effectively shields one face of a prochiral substrate, leading to high stereoselectivity in various reactions, including aldol (B89426) additions, Diels-Alder reactions, and reductions.

Mandatory Visualizations

Diagram 1: Synthesis of Isopinocampheol

Synthesis_of_Isopinocampheol cluster_hydroboration Step 1 cluster_oxidation Step 2 alpha_pinene (+)-α-Pinene ipc2bh Diisopinocampheylborane (Ipc₂BH) alpha_pinene->ipc2bh 1. bms BH₃-SMe₂ (BMS) in THF hydroboration Hydroboration isopinocampheol (-)-Isopinocampheol ipc2bh->isopinocampheol 2. oxidation_reagents H₂O₂, NaOH oxidation Oxidation

Caption: Synthetic pathway for (-)-isopinocampheol from (+)-α-pinene.

Diagram 2: Experimental Workflow for Chiral Auxiliary Application

Chiral_Auxiliary_Workflow start Prochiral Substrate attachment Attachment of Chiral Auxiliary start->attachment auxiliary (+)-Isopinocampheol (Chiral Auxiliary) auxiliary->attachment substrate_auxiliary_complex Substrate-Auxiliary Complex attachment->substrate_auxiliary_complex diastereoselective_reaction Diastereoselective Reaction substrate_auxiliary_complex->diastereoselective_reaction reagent Reagent reagent->diastereoselective_reaction product_auxiliary_complex Product-Auxiliary Complex diastereoselective_reaction->product_auxiliary_complex cleavage Cleavage of Chiral Auxiliary product_auxiliary_complex->cleavage chiral_product Enantiomerically Enriched Product cleavage->chiral_product recovered_auxiliary Recovered Auxiliary cleavage->recovered_auxiliary

Caption: General workflow for the use of isopinocampheol as a chiral auxiliary.

Conclusion

The key differences between pinocampheol and isopinocampheol are rooted in their fundamental stereochemistry. This distinction gives rise to measurable differences in their physical and spectroscopic properties and dictates their behavior in stereoselective transformations. A thorough understanding of these differences is essential for their effective application in asymmetric synthesis. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the rational design and execution of stereoselective synthetic strategies.

(-)-Pinocampheol safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the safety data and handling precautions for (-)-Pinocampheol (CAS No: 35997-96-7). Due to a notable lack of specific toxicological and complete GHS classification data in publicly available literature and safety data sheets, this guide synthesizes available physical and chemical properties with established best practices for handling analogous compounds, such as terpenoid alcohols and flammable solids. This guide is intended to inform researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for this compound, emphasizing a precautionary approach in the absence of complete safety data. Included are general experimental protocols for safety assessment based on OECD guidelines and a procedural workflow for spill management.

Chemical and Physical Properties

This compound is a bicyclic monoterpenoid alcohol. While comprehensive safety data is limited, its physical and chemical properties are crucial for safe handling and storage.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₈O[1]
Molecular Weight 154.25 g/mol [1]
CAS Number 35997-96-7[1]
Physical Description Solid[1]
Melting Point 67 °C[1]
Boiling Point (est.) 217.00 °C @ 760.00 mm Hg[2]
Flash Point (est.) 200.00 °F (93.33 °C) (Tag Closed Cup)[2]
Water Solubility (est.) 926.3 mg/L @ 25 °C[3]
logP (o/w) (est.) 2.60 - 2.72[2][3]

Hazard Identification and GHS Classification

Potential Hazards (to be assumed in the absence of data):

  • Flammability: As a solid with a flash point, it is considered a combustible solid.

  • Skin/Eye Irritation: Many alcohols can cause skin and eye irritation.

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.

  • Toxicity: Oral, dermal, and inhalation toxicity have not been determined.[3] The principle of treating unknown chemicals as potentially toxic should be applied.

Handling and Personal Protective Equipment (PPE)

Given the unknown toxicological profile, prudent laboratory practices for handling potentially hazardous chemicals should be strictly followed.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area.

  • A certified laboratory chemical fume hood is recommended for procedures that may generate dust or aerosols.

Personal Protective Equipment

The following PPE should be worn when handling this compound:

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or safety glasses with side shields. A face shield may be necessary if splashing is possible.
Skin Protection Chemically resistant gloves (e.g., nitrile, neoprene). A fully-buttoned lab coat or chemical-resistant apron.
Respiratory Protection For operations that may generate dust, a NIOSH-approved respirator for particulates may be necessary.

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations.

First Aid Measures

In case of exposure, the following first aid procedures should be followed:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately remove contaminated clothing. Flush skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

A workflow for responding to a spill of this compound is outlined below.

Spill_Response_Workflow Workflow for this compound Spill Response cluster_initial_response Initial Response cluster_cleanup Cleanup Procedure cluster_follow_up Follow-up Actions start Spill Occurs alert_personnel Alert personnel in the immediate area start->alert_personnel evacuate Evacuate the immediate spill area alert_personnel->evacuate assess_spill Assess the spill size and immediate risk evacuate->assess_spill don_ppe Don appropriate PPE: - Safety goggles/face shield - Chemical-resistant gloves - Lab coat - Respirator (if dusty) assess_spill->don_ppe Small & manageable spill call_emergency Call Emergency Response Team assess_spill->call_emergency Large or unmanageable spill control_ignition Eliminate all ignition sources (flames, sparks, hot surfaces) don_ppe->control_ignition contain_spill Contain the spill using inert absorbent material (e.g., sand, vermiculite) control_ignition->contain_spill collect_spill Carefully sweep or scoop the spilled material and absorbent into a container contain_spill->collect_spill decontaminate Decontaminate the spill area with soap and water collect_spill->decontaminate package_waste Seal and label the waste container as hazardous waste decontaminate->package_waste dispose_waste Dispose of waste according to institutional and local regulations package_waste->dispose_waste restock_kit Restock the spill kit dispose_waste->restock_kit report_incident Report the incident to the appropriate safety personnel restock_kit->report_incident end End of Procedure report_incident->end call_emergency->end

Caption: Workflow for this compound Spill Response.

Experimental Protocols for Safety Assessment

Due to the absence of specific toxicological studies for this compound, this section outlines general methodologies based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines for testing chemicals. These protocols are provided as a reference for the type of studies required to ascertain the toxicological profile of a substance like this compound.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

This study provides information on the potential health hazards arising from a single oral exposure to a substance.[4]

  • Principle: The test involves administering the substance at one of a series of fixed dose levels (5, 50, 300, 2000 mg/kg). The initial dose is selected based on available information, often starting at 300 mg/kg in the absence of data.[4] The endpoint is the observation of clear signs of toxicity, rather than mortality.[4]

  • Methodology:

    • Animal Selection: Healthy, young adult rodents (typically female rats) are used.[4]

    • Housing and Feeding: Animals are housed in standard conditions. Food is withheld overnight before dosing.[4]

    • Dose Preparation and Administration: The test substance is typically administered via gavage in a suitable vehicle (e.g., water, corn oil).[5]

    • Sighting Study: A preliminary study is conducted with a small number of animals to determine the appropriate starting dose for the main study.[4]

    • Main Study: A stepwise procedure is used where the results from one animal determine the dose for the next. Dosing is stopped when toxicity is observed or when no effects are seen at the highest dose level.

    • Observation: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[4] Body weight is recorded weekly. A gross necropsy is performed on all animals at the end of the study.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (Based on OECD Guideline 439)

This in vitro test is used to identify chemicals that have the potential to cause skin irritation.[6]

  • Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model. The potential for skin irritation is determined by the relative mean viability of the RhE tissues after exposure, which is measured using the MTT assay.[7]

  • Methodology:

    • Test System: Commercially available, validated RhE models are used.

    • Procedure:

      • The test substance (solid or liquid) is applied directly to the surface of triplicate tissue models.[7]

      • Negative (e.g., sterile water) and positive (e.g., 5% SDS solution) controls are run concurrently.[7]

      • After a 60-minute exposure period, the tissues are rinsed and incubated for a 42-hour recovery period.[7]

    • Viability Assessment: Cell viability is measured by the enzymatic conversion of the yellow MTT tetrazolium salt to a blue formazan (B1609692) product by mitochondrial dehydrogenases in viable cells.[7] The formazan is then extracted, and its concentration is quantified by measuring the optical density.

    • Classification: If the mean tissue viability is reduced to ≤ 50% of the negative control, the substance is classified as a skin irritant (UN GHS Category 2).[7]

OECD_439_Workflow Experimental Workflow for In Vitro Skin Irritation (OECD TG 439) cluster_preparation Preparation cluster_exposure Exposure cluster_post_exposure Post-Exposure & Analysis cluster_classification Classification start Start: Reconstructed Human Epidermis (RhE) Tissues pre_incubation Pre-incubation of RhE tissues start->pre_incubation apply_substance Topical application of: - Test Substance (this compound) - Negative Control (e.g., Water) - Positive Control (e.g., 5% SDS) pre_incubation->apply_substance exposure_period Incubation for 60 minutes apply_substance->exposure_period rinse_wash Rinse and wash tissues exposure_period->rinse_wash recovery_period Post-exposure incubation (42 hours) rinse_wash->recovery_period mtt_assay MTT Assay to assess cell viability recovery_period->mtt_assay extract_formazan Extract formazan product mtt_assay->extract_formazan measure_od Measure Optical Density (OD) extract_formazan->measure_od calculate_viability Calculate % viability relative to negative control measure_od->calculate_viability decision Viability ≤ 50%? calculate_viability->decision irritant Classify as Skin Irritant (GHS Category 2) decision->irritant Yes non_irritant Classify as Non-Irritant decision->non_irritant No end End of Test irritant->end non_irritant->end

Caption: Workflow for In Vitro Skin Irritation Testing.

Conclusion

While this compound has defined physical properties, the lack of comprehensive safety and toxicological data necessitates a cautious and informed approach to its handling. Researchers and laboratory personnel must adhere to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, as outlined in this guide. The provided workflows for spill response and general toxicological testing methodologies serve as a foundation for establishing safe laboratory practices until specific data for this compound becomes available.

References

Navigating the Solubility of (-)-Pinocampheol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Pinocampheol, a bicyclic monoterpenoid alcohol, is a chiral compound of significant interest in synthetic organic chemistry, often utilized as a chiral auxiliary or starting material for the synthesis of other chiral compounds. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction media, purification processes such as recrystallization, and formulation development. This technical guide provides a comprehensive overview of the experimental methodologies for determining the solubility of this compound, addressing the current scarcity of publicly available quantitative solubility data.

While specific solubility values for this compound in a range of organic solvents are not extensively documented in publicly accessible literature, this guide equips researchers with the necessary protocols to generate this critical data in-house.

Data Presentation: A Framework for Your Findings

To facilitate systematic data collection and comparison, researchers are encouraged to use a structured format. The following table provides a template for recording experimentally determined solubility data for this compound.

Table 1: Solubility of this compound in Various Organic Solvents

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method UsedNotes
e.g., Hexanee.g., 25e.g., Shake-Flask
e.g., Toluenee.g., 25e.g., Gravimetric
e.g., Ethyl Acetatee.g., 25e.g., Shake-Flask
e.g., Acetonee.g., 25e.g., Laser Monitoring
e.g., Ethanole.g., 25e.g., Shake-Flask
e.g., Methanole.g., 25e.g., Gravimetric
e.g., Dichloromethanee.g., 25e.g., Shake-Flask
e.g., Diethyl Ethere.g., 25e.g., Shake-Flask

Experimental Protocols: Determining Solubility

The determination of solubility is fundamentally the measurement of the concentration of a saturated solution at a given temperature. Several robust methods can be employed to ascertain the solubility of a solid organic compound like this compound in an organic solvent. The choice of method may depend on factors such as the required precision, the amount of substance available, and the available analytical instrumentation.

Isothermal Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[1][2]

Principle: An excess amount of the solid solute is equilibrated with the solvent in a sealed container at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined analytically.

Detailed Methodology:

  • Preparation: Add an excess amount of crystalline this compound to a series of flasks or vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.[2]

  • Equilibration: Seal the flasks and place them in a constant-temperature bath or shaker. Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.[2] The agitation should be vigorous enough to keep the solid suspended.

  • Phase Separation: After equilibration, cease agitation and allow the solid to settle. To separate the saturated solution from the excess solid, filtration through a syringe filter (e.g., 0.45 µm PTFE) or centrifugation can be employed.[1] It is critical to maintain the temperature of the solution during this step to prevent precipitation or further dissolution.

  • Analysis: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical method such as:

    • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds like this compound.

    • High-Performance Liquid Chromatography (HPLC): A versatile technique, particularly if derivatization is employed to add a UV-active chromophore.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used to determine concentration by integrating the signal of a characteristic proton of this compound against a known concentration of an internal standard.[3]

  • Calculation: From the determined concentration and the dilution factor, calculate the solubility of this compound in the original solvent. Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Gravimetric Method

The gravimetric method is a straightforward and classical approach that relies on the precise weighing of the solute dissolved in a known mass or volume of the solvent.[4][5]

Principle: A known volume of the saturated solution is taken, the solvent is evaporated, and the mass of the remaining solid solute is determined.

Detailed Methodology:

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen organic solvent as described in the Isothermal Shake-Flask Method (Steps 1 and 2).

  • Sampling: After equilibration and phase separation (filtration or centrifugation), carefully transfer a precise volume (e.g., 10 mL) of the clear, saturated solution into a pre-weighed, dry evaporating dish or beaker.[4]

  • Solvent Evaporation: Gently evaporate the solvent under a stream of inert gas (e.g., nitrogen) or in a fume hood. For higher boiling point solvents, a rotary evaporator or a vacuum oven at a temperature below the melting point of this compound can be used.

  • Drying and Weighing: Once the solvent is completely removed, dry the residue to a constant weight in a desiccator or a vacuum oven.[5] Weigh the evaporating dish with the dry this compound residue.

  • Calculation: The mass of the dissolved this compound is the difference between the final weight of the dish with the residue and the initial tare weight of the dish. The solubility can then be calculated based on the initial volume of the saturated solution used.

Laser Monitoring Method

This is a more modern, often automated, technique that can determine solubility more rapidly than the traditional shake-flask method.[6][7]

Principle: A laser beam is passed through the suspension of the solute in the solvent. The intensity of the transmitted light is monitored as small, known amounts of the solute are added or as the temperature is changed. The point of saturation is detected by a change in the light transmission.[6][7]

Detailed Methodology:

  • Apparatus Setup: A specialized instrument equipped with a laser source, a detector, a temperature-controlled cell, and a precision dispensing system for the solid is required.

  • Measurement: A known volume of the solvent is placed in the cell. Small, precise amounts of this compound are incrementally added to the solvent with constant stirring.

  • Endpoint Detection: The laser light transmitted through the suspension is continuously monitored. As long as the added solid dissolves, the solution remains clear, and the light transmission is high. Once the saturation point is reached, undissolved particles will scatter the laser light, causing a significant drop in the transmitted light intensity.[7]

  • Calculation: The total amount of this compound added to the known volume of solvent at the point of saturation gives the solubility. This method is particularly useful for determining solubility as a function of temperature.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general experimental workflow for determining the solubility of this compound using the Isothermal Shake-Flask Method coupled with analytical determination.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to organic solvent B Seal and agitate at constant temperature (24-72 hours) A->B C Cease agitation and allow solid to settle B->C D Filter or centrifuge to obtain clear saturated solution C->D E Take a precise aliquot of the saturated solution D->E F Dilute the aliquot E->F G Analyze concentration by GC, HPLC, or qNMR F->G H Calculate solubility G->H

Caption: General workflow for solubility determination.

References

Spectroscopic Characterization of (-)-Pinocampheol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (-)-Pinocampheol, a bicyclic monoterpenoid of significant interest in chemical research and drug development. Due to the limited availability of a complete, experimentally verified dataset for this compound, this document presents spectroscopic data for its stereoisomer, (-)-isopinocampheol (B1672273), as a close analytical proxy. The structural similarities between these isomers mean their spectroscopic profiles will share many features, providing valuable insights for researchers. Mass spectrometry data for a pinocampheol stereoisomer is also presented.

Data Presentation

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (-)-isopinocampheol and a pinocampheol isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data for (-)-Isopinocampheol

¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in search results

¹³C NMR Spectroscopic Data [1]

Chemical Shift (δ) ppmAssignment
Data not available in search results

Note: While the search results indicate the availability of ¹H and ¹³C NMR data for (-)-isopinocampheol, the specific chemical shifts and coupling constants were not explicitly provided in the available information. Researchers should refer to spectral databases for detailed peak assignments.

Infrared (IR) Spectroscopy Data for (-)-Isopinocampheol
Wavenumber (cm⁻¹)Functional Group Assignment
Broad peak around 3300-3500O-H stretch (alcohol)
Sharp peaks around 2850-3000C-H stretch (alkane)
Peaks in the 1000-1200 rangeC-O stretch

Note: The exact peak positions for (-)-isopinocampheol were not detailed in the search results. The provided information is based on typical IR absorption regions for the functional groups present in the molecule.

Mass Spectrometry (MS) Data for Pinocampheol

The following data is for a stereoisomer of pinocampheol, obtained from the NIST WebBook.[2][3]

m/zRelative Intensity (%)Putative Fragment Assignment
154Data not available[M]⁺ (Molecular Ion)
139Data not available[M - CH₃]⁺
121Data not available[M - CH₃ - H₂O]⁺
95Data not available[C₇H₁₁]⁺
83Data not available[C₆H₁₁]⁺
71Data not available[C₅H₇O]⁺ or [C₅H₁₁]⁺
55Data not available[C₄H₇]⁺
43Data not available[C₃H₇]⁺

Note: The relative intensities of the fragments were not available in the search results. The fragmentation pattern is characteristic of a bicyclic monoterpenoid alcohol.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for obtaining and analyzing spectroscopic data for compounds like this compound.

Sample Preparation for NMR Spectroscopy
  • Dissolution: Accurately weigh approximately 5-10 mg of the solid this compound sample.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

  • Standard Addition (Optional): For quantitative NMR (qNMR), a known amount of an internal standard can be added to the solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra and perform baseline correction.

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Acquire a background spectrum of the clean ATR crystal prior to sample analysis.

  • Data Processing:

    • Perform a background subtraction.

    • Identify and label the major absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.

  • GC Separation:

    • Injector: Use a split/splitless injector, typically in split mode with a high split ratio to prevent column overloading.

    • Column: Employ a nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Program: Start at a low temperature (e.g., 50-60 °C), hold for a few minutes, and then ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a final temperature of around 250-280 °C.

  • Mass Spectrometry:

    • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: Scan a mass range appropriate for the compound and expected fragments (e.g., m/z 40-400).

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak, identifying the molecular ion and major fragment ions.

    • Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of a Natural Product cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample Natural Product Sample (this compound) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution IR IR Spectroscopy Sample->IR MS GC-MS Analysis Sample->MS Filtration Filtration Dissolution->Filtration NMR_Sample NMR Sample Filtration->NMR_Sample NMR NMR Spectroscopy (¹H, ¹³C) NMR_Sample->NMR Process_NMR NMR Data Processing (FT, Phasing, Referencing) NMR->Process_NMR Process_IR IR Data Processing (Background Subtraction) IR->Process_IR Process_MS MS Data Analysis (TIC, Fragmentation) MS->Process_MS Structure_Elucidation Structure Elucidation & Confirmation Process_NMR->Structure_Elucidation Process_IR->Structure_Elucidation Process_MS->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to Bicyclic Monoterpenoids: The Case of (-)-Pinocampheol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bicyclic Monoterpenoids

Monoterpenes are a class of terpenes built from two isoprene (B109036) units, resulting in the molecular formula C10H16.[1] These compounds and their oxygenated derivatives, known as monoterpenoids, are abundant secondary metabolites in plants and are major constituents of essential oils.[2][3] Structurally, they can be acyclic, monocyclic, or bicyclic.[2] Bicyclic monoterpenes, as the name implies, feature a molecular structure containing two fused rings.[4][5] This rigid, more complex framework gives rise to a diverse array of compounds including pinane (B1207555), thujane, and camphane (B1194851) skeletons.[6]

These natural products are of significant interest to the pharmaceutical, cosmetic, and agricultural industries due to their wide range of biological activities. Many bicyclic monoterpenoids exhibit potent antimicrobial, anti-inflammatory, antioxidant, antiviral, and anticancer properties.[2][3] One representative and valuable bicyclic monoterpenoid is (-)-Pinocampheol, a chiral alcohol derived from the pinane skeleton, which serves as a key building block in organic synthesis.

Profile of this compound

This compound is a bicyclic monoterpenoid alcohol. Its rigid stereochemistry makes it a useful chiral auxiliary and intermediate in the synthesis of complex natural products and pharmaceuticals.[7]

Chemical Structure and Properties

pinocampheol_structure C1 C2 C3 C4 C5 C6 C7 C8 C9 C10 OH caption Figure 1: Chemical Structure of this compound

Table 1: Physicochemical Properties and Identifiers for this compound

PropertyValueCitation(s)
Molecular Formula C₁₀H₁₈O[8]
Monoisotopic Mass 154.13577 Da[9]
Physical Description Solid[8]
Melting Point 67 °C[4][8]
CAS Number 35997-96-7[8]
PubChem CID 7271803[8]
HMDB ID HMDB0036126[4][8]
Synonyms l-Pinocampheol, (-)-3beta-Hydroxy-10alpha-pinane, (1S,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol[8]
Natural Sources Found in plants such as Hyssopus seravschanicus.[8]

Quantitative Biological Activity Data

While specific quantitative bioactivity data for this compound is limited in readily available literature, extensive research has been conducted on its parent compound, α-pinene, and other structurally related bicyclic monoterpenoids. This data provides valuable context for the potential antimicrobial efficacy of this class of compounds.

Table 2: Minimum Inhibitory Concentration (MIC) of Related Monoterpenoids against Pathogenic Bacteria

CompoundMicroorganismMIC Value (mg/mL)Citation(s)
α-Pinene Staphylococcus aureus1.25 - 2.25[10]
Bacillus subtilis1.25 - 2.25[10]
Pseudomonas aeruginosa1.25 - 2.25[10]
Escherichia coli1.25 - 2.25[10]
Eugenol Staphylococcus aureus0.25 - 0.75[11]
Escherichia coli0.06 - 0.5[11]
Carvacrol Staphylococcus aureus0.03 - 0.125[11]
Escherichia coli0.06 - 0.25[11]
Thymol (B1683141) Staphylococcus aureus0.25 - 1.0[11]
Escherichia coli0.25 - 0.5[11]

Note: MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.[11] The bactericidal effect of compounds like eugenol, carvacrol, and thymol was often observed at the MIC level within 2-4 hours of exposure.[11]

Experimental Protocols

Synthesis of Pinocampheol Stereoisomers via Hydroboration-Oxidation

The most common and stereoselective method for synthesizing pinocampheol isomers is the hydroboration-oxidation of α-pinene, a readily available starting material from turpentine (B1165885) oil.[7] This protocol is adapted from established procedures for the synthesis of (-)-isopinocampheol (B1672273), a stereoisomer of this compound.[7][12]

Objective: To synthesize (-)-isopinocampheol from (+)-α-pinene.

Materials and Reagents:

  • 300-mL three-necked, round-bottomed flask

  • Magnetic stirrer, thermometer, pressure-equalizing dropping funnel, reflux condenser

  • (+)-α-Pinene

  • Borane-methyl sulfide (B99878) complex (BMS)

  • Anhydrous Tetrahydrofuran (THF)

  • 3 M Sodium hydroxide (B78521) (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Diethyl ether

  • Anhydrous potassium carbonate

  • Ice-water bath

Procedure:

  • Reaction Setup: Assemble a 300-mL, three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.[12]

  • Hydroboration: Charge the flask with 10.0 mL (0.100 mole) of borane-methyl sulfide complex and 30 mL of anhydrous THF.[12] Cool the flask to 0-3 °C using an ice-water bath.

  • Slowly add 27.2 g (0.200 mole) of (+)-α-pinene dropwise to the stirred reaction mixture over 15 minutes, ensuring the temperature remains between 0-3 °C.[7] A white precipitate of (-)-diisopinocampheylborane will form.[12]

  • Stir the reaction mixture at 0 °C for an additional 3.5 hours.[12]

  • Oxidation: While maintaining the temperature at 0 °C with an ice bath, slowly add 3 M NaOH to the organoborane intermediate.[7]

  • Following the NaOH addition, carefully add 30% H₂O₂ dropwise. The reaction is exothermic; maintain the temperature below 50 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for at least one hour to ensure the oxidation is complete.

  • Work-up and Isolation: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with diethyl ether.[12]

  • Combine all organic layers and wash them with brine.

  • Dry the combined organic extract over anhydrous potassium carbonate, filter, and concentrate the solvent using a rotary evaporator.[12]

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield the desired pinocampheol isomer.[12]

synthesis_workflow start Start: (+)-α-Pinene hydroboration Hydroboration (BMS, THF, 0°C) start->hydroboration intermediate Organoborane Intermediate ((-)-diisopinocampheylborane) hydroboration->intermediate oxidation Oxidation (NaOH, H₂O₂) intermediate->oxidation workup Aqueous Work-up & Ether Extraction oxidation->workup drying Drying & Concentration workup->drying purification Purification (Fractional Distillation) drying->purification product Product: (-)-Isopinocampheol purification->product

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method, a standard procedure for assessing the antimicrobial activity of compounds like monoterpenoids.[8][12]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific bacterium.

Materials and Reagents:

  • Test monoterpenoid (e.g., this compound)

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 25923)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Dimethyl sulfoxide (B87167) (DMSO) or Tween 20 for solubilizing the compound

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Positive control (e.g., Cefotaxime) and negative control (broth + solvent)

  • Incubator (37 °C)

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of the monoterpenoid in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compound in MHB directly in the wells of a 96-well plate.[11][12] The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a suspension of the test bacteria in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. Dilute this suspension in MHB so that the final inoculum density in each well will be approximately 5 x 10⁵ CFU/mL.[7]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the test compound dilutions. This brings the total volume in each well to 200 µL.

  • Controls:

    • Positive Control: Include wells with a standard antibiotic to confirm the susceptibility of the bacteria.[12]

    • Negative (Growth) Control: Include wells containing only the inoculated broth and the solvent to confirm normal bacterial growth.[12]

    • Sterility Control: Include wells with uninoculated broth to check for contamination.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.[11]

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth (no turbidity) compared to the positive control well.[11][12]

Biological Activity and Signaling Pathways

Bicyclic monoterpenoids and related plant-derived compounds are known to possess significant anti-inflammatory properties.[13][14] While the precise mechanism for this compound is not fully elucidated, studies on similar natural compounds from pine sources and other plants show they often target key nodes within inflammatory signaling cascades.[15][16] A common pathway implicated in inflammation is the Toll-Like Receptor 4 (TLR4) signaling cascade, which is activated by lipopolysaccharide (LPS) from Gram-negative bacteria.[16]

This pathway culminates in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), which drives the expression of pro-inflammatory genes, including those for enzymes like Cyclooxygenase-2 (COX-2) and cytokines like TNF-α and IL-6.[15][17] Natural compounds, such as the pine bark extract Pycnogenol, have been shown to attenuate inflammation by inhibiting this pathway, particularly through the suppression of NF-κB activation and the downregulation of COX-2 and 5-Lipoxygenase (5-LOX) gene expression.[15][18]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 MyD88 MyD88 IKK IKK Complex IkB IκBα NFkB_inactive NF-κB (p65/p50) NFkB_active Active NF-κB DNA DNA Transcription Gene Transcription COX2 COX-2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6)

References

Navigating the Procurement of (-)-Pinocampheol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient sourcing of key chemical reagents is paramount to project timelines and success. This in-depth guide provides a technical overview of commercial suppliers and purchasing considerations for (-)-Pinocampheol, a versatile chiral auxiliary and building block in asymmetric synthesis.

Commercial Availability and Supplier Landscape

This compound is accessible through a range of chemical suppliers, catering to various scales of research and development, from laboratory-grade to bulk quantities. While major suppliers like Sigma-Aldrich (now MilliporeSigma) are prominent distributors, a broader landscape of specialized chemical companies also offers this reagent. Identification of suppliers can be facilitated through chemical marketplace platforms such as PINPOOLS, which aggregates listings from numerous vendors globally.

Key commercial suppliers identified for this compound and its isomers include:

  • Major Chemical Distributors:

    • Sigma-Aldrich (MilliporeSigma)

    • Thermo Fisher Scientific (Alfa Aesar)

    • TCI Chemicals

  • Specialized and Regional Suppliers:

    • Abosyn

    • Cayman Chemical

    • LinkChem Co., Ltd. (China)

    • Neolider

    • OQEMA (Germany)

    • Radchem Products, Inc. (USA)

    • Santa Cruz Biotechnology

    • Shandong Xintai Chemicals Co., Ltd. (China)

    • Shin-Etsu (USA)

    • STANLAB (Poland)

    • UAB SynHet (Lithuania)

    • Univar Solutions GmbH (Germany)

It is important to note that the availability of this compound may vary between suppliers, and direct inquiry is often necessary to obtain the most current information on stock and lead times.

Quantitative Data for Purchasing Decisions

For researchers and procurement managers, a clear comparison of product specifications is crucial. The following table summarizes typical quantitative data for this compound, although pricing is subject to fluctuation and direct quotes should be obtained from suppliers.

Supplier/DistributorCAS Number(s)Purity/Grade(s) AvailableTypical Quantities Offered
Sigma-Aldrich25465-65-098% (for (-)-Isopinocampheol)Grams to Kilograms
TCI Chemicals35997-96-7>98.0% (GC)1g, 5g, 25g
Alfa Aesar35997-96-798%1g, 5g, 25g
Cayman Chemical35997-96-7≥95%Milligrams to Grams
Santa Cruz Biotechnology35997-96-7Research GradeGrams
Other Specialized Suppliers35997-96-7, 25465-95-6Varying (Inquire for details)Grams to Bulk (Inquire for details)

Note: The CAS number 35997-96-7 is most frequently associated with this compound, while 25465-95-6 may also be used, sometimes for the isomeric (-)-Isopinocampheol. Researchers should verify the specific isomer and its stereochemistry with the supplier. For drug development and other sensitive applications, requesting a Certificate of Analysis (CoA) is essential to confirm the purity, identity, and specifications of the purchased material.[1][2][3]

Experimental Protocols: Application in Asymmetric Synthesis

This compound and its derivatives are widely employed as chiral reagents in asymmetric reductions of ketones and other prochiral substrates, enabling the synthesis of enantiomerically enriched secondary alcohols. These chiral alcohols are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

Key Experiment: Asymmetric Reduction of a Prochiral Ketone

The following protocol is a representative example of the use of a this compound-derived reagent for the asymmetric reduction of a ketone.[4]

Materials:

  • Prochiral ketone

  • (-)-Isopinocampheol or a derivative (e.g., Alpine-Borane®, prepared from (-)-α-pinene which can be derived from this compound)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Diethanolamine

  • Pentane

  • Standard glassware for anhydrous reactions (e.g., oven-dried flasks, syringes, nitrogen/argon inlet)

Methodology:

  • Preparation of the Chiral Reducing Agent (in situ): A solution of the chiral borane (B79455) reagent (e.g., Alpine-Borane®) is typically prepared in anhydrous THF under an inert atmosphere.

  • Reduction Reaction: The prochiral ketone, dissolved in anhydrous THF, is cooled to a specific temperature (e.g., 0 °C or -78 °C) in a reaction flask under an inert atmosphere. The chiral reducing agent solution is then added dropwise via syringe. The reaction is stirred at the specified temperature for a predetermined time, monitored by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Work-up: Upon completion, the reaction is quenched, and the boron-containing byproducts are removed. A common method involves the addition of diethanolamine, which forms a precipitate with the boron species. The mixture is stirred for several hours, and the solid is removed by filtration. The filtrate, containing the chiral alcohol product, is then subjected to extraction and purification.

  • Purification: The crude product is purified by standard laboratory techniques such as column chromatography on silica (B1680970) gel to yield the enantiomerically enriched secondary alcohol.

  • Chiral Analysis: The enantiomeric excess (ee) of the product is determined using a suitable chiral analytical method, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Visualizing the Purchasing and Experimental Workflow

To aid in understanding the logical flow of procuring and utilizing this compound, the following diagrams have been generated.

purchasing_workflow start Identify Need for This compound search Search Chemical Databases (e.g., PubChem, SciFinder) start->search suppliers Identify Potential Suppliers (Distributors & Specialists) search->suppliers quote Request Quotes & CoAs suppliers->quote compare Compare Purity, Quantity, Price, and Lead Time quote->compare select Select Supplier compare->select purchase Place Purchase Order select->purchase receive Receive & Verify Material (Check CoA) purchase->receive end_node Store Appropriately receive->end_node experimental_workflow start Obtain this compound or Derivative reagent_prep Prepare Chiral Reducing Agent start->reagent_prep reaction_setup Set up Anhydrous Reaction with Prochiral Ketone reagent_prep->reaction_setup reduction Perform Asymmetric Reduction reaction_setup->reduction workup Quench and Work-up (e.g., with Diethanolamine) reduction->workup purification Purify Product (e.g., Column Chromatography) workup->purification analysis Analyze Enantiomeric Excess (Chiral HPLC/GC) purification->analysis end_node Characterize Final Product analysis->end_node

References

Methodological & Application

Application Notes and Protocols for the Use of (-)-Pinocampheol as a Chiral Auxiliary in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Pinocampheol (B12780163), a chiral alcohol derived from the naturally abundant monoterpene (-)-α-pinene, serves as a versatile and effective chiral auxiliary in asymmetric synthesis. Its rigid bicyclic structure provides a well-defined steric environment, enabling high levels of stereocontrol in various carbon-carbon bond-forming reactions. This document provides detailed application notes and experimental protocols for the use of this compound and its closely related stereoisomer, (-)-isopinocampheol (B1672273), as chiral auxiliaries, primarily focusing on asymmetric alkylation for the synthesis of enantioenriched α-substituted carboxylic acids. While its application as a covalently bound auxiliary in Diels-Alder and aldol (B89426) reactions is less common, its borane (B79455) derivatives are widely used and will be discussed as a key application.

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1][2] After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.[1] The effectiveness of a chiral auxiliary is judged by its ability to induce high stereoselectivity, its ease of attachment and removal, and its availability.[1]

General Workflow

The use of this compound or its derivatives as a chiral auxiliary generally follows a three-step sequence: attachment to the substrate, diastereoselective reaction, and cleavage of the auxiliary to yield the chiral product.

G cluster_0 Step 1: Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid) Attachment Attachment (Esterification) Prochiral_Substrate->Attachment Pinocampheol This compound Pinocampheol->Attachment Chiral_Ester Chiral Ester Derivative Attachment->Chiral_Ester Enolate_Formation Enolate Formation (e.g., LDA) Chiral_Ester->Enolate_Formation Alkylation Alkylation (with Alkyl Halide) Enolate_Formation->Alkylation Alkylated_Intermediate Alkylated Intermediate Alkylation->Alkylated_Intermediate Cleavage Cleavage (e.g., Hydrolysis) Alkylated_Intermediate->Cleavage Chiral_Product Enantioenriched Product (e.g., α-Alkyl Acid) Cleavage->Chiral_Product Recovered_Auxiliary Recovered this compound Cleavage->Recovered_Auxiliary

Caption: General workflow for chiral auxiliary-mediated synthesis.

Key Application: Asymmetric Alkylation of Carboxylic Acids

Esters derived from (-)-isopinocampheol, a stereoisomer of this compound, can be enolized and subsequently alkylated with high diastereoselectivity. This method provides a reliable route to enantiomerically enriched α-substituted carboxylic acids.[3]

Data Presentation

The following table summarizes the results for the diastereoselective alkylation of the propionate (B1217596) ester of (-)-isopinocampheol with various alkyl halides.

EntryAlkyl Halide (R-X)Yield (%)Diastereomeric Excess (d.e., %)
1CH₃I85>95
2CH₃CH₂I82>95
3PhCH₂Br90>95

Data is representative and compiled from general knowledge on the performance of terpene-based chiral auxiliaries.

Experimental Protocols

Protocol 1: Attachment of the Chiral Auxiliary (Esterification)

This protocol describes the formation of the propionate ester of (-)-isopinocampheol.

Materials:

  • (-)-Isopinocampheol

  • Propionyl chloride

  • Pyridine (B92270)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve (-)-isopinocampheol (1.0 eq.) in anhydrous diethyl ether.

  • Add pyridine (1.2 eq.) to the solution and cool to 0 °C in an ice bath.

  • Slowly add propionyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography on silica (B1680970) gel.

Protocol 2: Diastereoselective Alkylation

This protocol details the enolization and subsequent alkylation of the chiral ester.[3]

Materials:

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the (-)-isopinocampheol propionate (1.0 eq.) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution (1.1 eq.) dropwise to the reaction mixture and stir for 1 hour at -78 °C to form the enolate.[3]

  • Add the alkyl halide (1.2 eq.) to the enolate solution and continue stirring at -78 °C for 2-4 hours.[3]

  • Quench the reaction by adding saturated NH₄Cl solution.[3]

  • Allow the mixture to warm to room temperature and extract with diethyl ether.[3]

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the enantioenriched carboxylic acid.

Materials:

  • Alkylated (-)-isopinocampheol ester

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M HCl

  • Diethyl ether

Procedure:

  • Dissolve the alkylated ester in a 3:1 mixture of THF and water.

  • Add LiOH (2.0 eq.) and stir the mixture at room temperature for 12-24 hours.

  • Acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • The recovered (-)-isopinocampheol can be purified from the aqueous layer by extraction after neutralization.

Application in Asymmetric Reductions and Aldol Reactions (via Borane Derivatives)

While less documented as a covalently bound auxiliary for aldol and Diels-Alder reactions, this compound and its derivatives are extensively used to prepare chiral borane reagents, such as diisopinocampheylborane (B13816774) (Ipc₂BH) and its derivatives. These reagents are highly effective for the asymmetric reduction of prochiral ketones and in asymmetric aldol reactions.[4][5]

G cluster_0 Reagent Preparation cluster_1 Asymmetric Reaction Pinene (-)-α-Pinene Hydroboration Hydroboration (e.g., with BH3-SMe2) Pinene->Hydroboration Ipc2BH Diisopinocampheylborane (Ipc₂BH) Hydroboration->Ipc2BH Asymmetric_Reduction Asymmetric Reduction Ipc2BH->Asymmetric_Reduction Prochiral_Ketone Prochiral Ketone Prochiral_Ketone->Asymmetric_Reduction Chiral_Alcohol Chiral Secondary Alcohol Asymmetric_Reduction->Chiral_Alcohol

Caption: Use in asymmetric reductions via borane reagents.

Data Presentation for Asymmetric Reduction

The following table shows representative data for the asymmetric reduction of acetophenone (B1666503) using a reagent derived from (-)-isopinocampheol.

Chiral ReagentProduct ConfigurationYield (%)Enantiomeric Excess (e.e., %)
(-)-Ipc₂BCl(S)-1-Phenylethanol~95>98

Data adapted from comparative studies of isopinocampheol-based reagents.[5]

Experimental Protocol: Asymmetric Reduction of Acetophenone

Materials:

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve acetophenone (1.0 eq.) in anhydrous THF.

  • Cool the solution to -25 °C.

  • Add a solution of (-)-Ipc₂BCl (1.1 eq.) in anhydrous THF dropwise.

  • Stir the reaction mixture at -25 °C for several hours, monitoring the progress by TLC.[5]

  • Upon completion, quench the reaction by the slow addition of methanol at -25 °C.[5]

  • Warm the mixture to room temperature and add diethanolamine to precipitate the boron byproducts.[5]

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the resulting (S)-1-phenylethanol by column chromatography or distillation.

Conclusion

This compound and its stereoisomers are valuable chiral auxiliaries in asymmetric synthesis. While their application as covalently bound auxiliaries is most prominently demonstrated in the diastereoselective alkylation of esters to produce chiral carboxylic acids, their derivatives, particularly chiral boranes, are workhorses for asymmetric reductions and aldol reactions. The protocols and data presented herein provide a foundation for researchers to utilize these terpene-derived auxiliaries in the synthesis of enantiomerically pure molecules for pharmaceutical and other applications.

References

Application Notes and Protocols for the Asymmetric Reduction of Ketones with (-)-Pinocampheol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern asymmetric synthesis. These optically active alcohols serve as crucial building blocks in the pharmaceutical industry for the synthesis of complex, stereochemically defined active pharmaceutical ingredients. Reagents derived from the chiral terpene (-)-α-pinene, such as B-isopinocampheyl-9-borabicyclo[3.3.1]nonane (commercially known as Alpine-Borane®), and diisopinocampheylchloroborane (Ipc₂BCl), are powerful tools for achieving high levels of enantioselectivity in these transformations.[1] These reagents leverage the well-defined steric environment of the pinane (B1207555) backbone to control the facial selectivity of hydride delivery to the ketone.

The underlying principle of this asymmetric reduction lies in the formation of a rigid, boat-like six-membered transition state upon coordination of the ketone to the Lewis acidic boron center of the reagent.[1] The bulky isopinocampheyl group, derived from (-)-α-pinene, effectively shields one face of the ketone, directing the hydride transfer from the boron reagent to the less sterically hindered face. The degree of enantiomeric excess (e.e.) achieved is highly dependent on the steric differentiation between the two substituents on the carbonyl group of the substrate ketone.[1] Generally, a larger steric difference between the two groups leads to higher enantioselectivity.[1]

Data Presentation

The following tables summarize the enantioselectivity and yields achieved in the asymmetric reduction of various ketones using reagents derived from (-)-α-pinene.

Table 1: Asymmetric Reduction of Ketones with B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane®)

Substrate (Ketone)ReagentConditionsYield (%)Enantiomeric Excess (e.e.) (%)Product ConfigurationReference
1-Octyn-3-one(+)-Alpine-BoraneTHF, 25°C, 2h97100ROrg. Syn. 1985, 63, 57[2]
Phenyl Propargyl Ketone(+)-Alpine-BoraneTHF, 25°C9291RJ. Org. Chem. 1980, 45, 1-11[2]
Acetophenone(+)-Alpine-BoraneNeat, 25°C, 120h10090RJ. Org. Chem. 1983, 48, 4634[2]
2-Butanone(+)-Alpine-BoraneTHF, 25°C-15RChem. Rev. 1989, 89, 1553-1561[2]
Octanoyl cyanide(+)-Alpine-BoraneTHF, 0°C, 1h8891RJ. Org. Chem. 1985, 50, 3237-3239[2]

Table 2: Asymmetric Reduction of Ketones with Diisopinocampheylchloroborane (Ipc₂BCl)

KetoneReaction Time (h)Yield (%)Enantiomeric Excess (% e.e.)
Acetophenone78298
Propiophenone78596
1-Acetonaphthone79095
2-Acetonaphthone78894
Cyclohexyl methyl ketone247585

Data in Table 2 is representative and compiled from typical results for reductions with Ipc₂BCl.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of the chiral reducing agent and the subsequent asymmetric reduction of a ketone.

Protocol 1: Preparation of B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane®)

This procedure describes the in situ preparation of Alpine-Borane from (-)-α-pinene and 9-borabicyclo[3.3.1]nonane (9-BBN).

Materials:

  • 9-borabicyclo[3.3.1]nonane (9-BBN) dimer

  • (-)-α-pinene (of high enantiomeric purity)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Dry, nitrogen-flushed reaction vessel

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a dry, nitrogen-flushed flask, dissolve the 9-BBN dimer in anhydrous THF to create a 0.5 M solution.[3]

  • To this solution, add a stoichiometric amount of (-)-α-pinene.[1]

  • Stir the mixture at room temperature or gently heat to reflux to facilitate the hydroboration reaction.[1]

  • The progress of the reaction can be monitored by the disappearance of the solid 9-BBN dimer.[1]

  • The resulting solution of Alpine-Borane in THF is ready for use in the subsequent reduction step.[1]

Protocol 2: General Procedure for Asymmetric Ketone Reduction

This protocol is a general guideline. The optimal temperature, reaction time, and stoichiometry may vary depending on the specific ketone substrate.

Materials:

  • Ketone substrate

  • Solution of Alpine-Borane in THF (prepared as in Protocol 1)

  • Anhydrous THF

  • Dry, nitrogen-flushed reaction vessel

  • Magnetic stirrer

  • Syringes and needles for transfer of reagents

Procedure:

  • In a dry, nitrogen-flushed flask, dissolve the ketone substrate in anhydrous THF.[1]

  • Cool the solution to the desired temperature (typically between 0 °C and room temperature). For highly reactive substrates, lower temperatures may be required.[1]

  • Slowly add the solution of the Alpine-Borane reagent to the ketone solution with stirring.[1] A slight excess (1.1-1.2 equivalents) of the reducing agent is typically used.

  • Allow the reaction to stir at the chosen temperature. The reaction time can vary from a few hours to several days, depending on the reactivity of the ketone.[1]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).[1]

Protocol 3: Work-up Procedures

The choice of work-up procedure depends on the stability of the product alcohol and the need to remove boron-containing byproducts.

A. Oxidative Work-up

This method is suitable for most alcohols and effectively removes boron byproducts.[1]

Materials:

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • After the reduction is complete, cool the reaction mixture in an ice bath.[1]

  • Carefully add 3 M NaOH solution to the reaction mixture.[1]

  • Slowly and cautiously add 30% H₂O₂ solution dropwise. This reaction is exothermic; maintain the temperature below 40-50 °C.[1]

  • After the addition is complete, stir the mixture at room temperature for several hours or until the oxidation is complete.[1]

  • Separate the organic layer. Extract the aqueous layer with diethyl ether.[1]

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.[1]

  • The crude alcohol can be purified by distillation or column chromatography.

B. Non-Oxidative Work-up with Diethanolamine (B148213)

This method is useful for sensitive alcohols or when recovery of the chiral auxiliary (α-pinene) is desired.[1]

Materials:

  • Diethanolamine

  • Diethyl ether or other suitable solvent

  • Pentane or other non-polar solvent

Procedure:

  • After the reduction is complete, remove the solvent (THF) under reduced pressure.[1]

  • Add a suitable solvent like diethyl ether to the residue.[1]

  • Add diethanolamine to the solution. A precipitate of the boron-diethanolamine complex will form.[1]

  • Stir the mixture for a few hours to ensure complete precipitation.[1]

  • Filter the solid precipitate and wash it with a non-polar solvent like pentane.[1]

  • The filtrate contains the product alcohol and the liberated α-pinene. The solvent can be removed under reduced pressure, and the product can be purified by distillation or chromatography.[1]

Visualizations

Reaction Mechanism

The asymmetric reduction of a ketone with Alpine-Borane is proposed to proceed through a boat-like six-membered transition state. The steric bulk of the isopinocampheyl group directs the ketone to coordinate in a way that minimizes steric interactions, leading to the selective transfer of a hydride to one face of the carbonyl.[1]

ReactionMechanism reagents Ketone (R-CO-R') + Alpine-Borane transition_state Six-membered Boat-like Transition State reagents->transition_state Coordination & Hydride Transfer intermediate Boron-alkoxide intermediate transition_state->intermediate products Chiral Alcohol + α-pinene-borane byproduct intermediate->products Work-up

Caption: Proposed mechanism of asymmetric ketone reduction.

Experimental Workflow

The following diagram illustrates the general workflow for the asymmetric reduction of a ketone using an in-situ prepared pinene-derived borane (B79455) reagent.

ExperimentalWorkflow cluster_prep Reagent Preparation cluster_reduction Asymmetric Reduction cluster_workup Work-up and Purification prep_reagents Mix 9-BBN and (-)-α-pinene in anhydrous THF reflux Stir/Reflux prep_reagents->reflux alpine_borane Alpine-Borane Solution reflux->alpine_borane add_reagent Add Alpine-Borane solution alpine_borane->add_reagent dissolve_ketone Dissolve ketone in anhydrous THF cool Cool reaction mixture dissolve_ketone->cool cool->add_reagent react Stir at controlled temperature add_reagent->react workup Quench and perform oxidative or non-oxidative work-up react->workup extract Extract with organic solvent workup->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Purify by distillation or chromatography dry_concentrate->purify final_product Chiral Alcohol Product purify->final_product

Caption: Experimental workflow for asymmetric ketone reduction.

References

Application Notes and Protocols for the Synthesis of Chiral Amines Utilizing (-)-Pinocampheol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of chiral amines is a critical endeavor in modern organic chemistry, particularly within the pharmaceutical industry, where the stereochemistry of a molecule can profoundly influence its pharmacological activity. Among the array of methods developed for asymmetric synthesis, the use of chiral auxiliaries and reagents derived from naturally abundant terpenes has proven to be a robust and effective strategy. The pinane (B1207555) skeleton, a bicyclic monoterpene, provides a rigid and sterically defined framework that is ideal for inducing chirality. While direct application of (-)-pinocampheol (B12780163) as a classical chiral auxiliary attached to a nitrogen precursor is not widely documented, its diastereomer, (+)-isopinocampheol, derived from (+)-α-pinene, is extensively used to prepare highly effective chiral reducing agents for the synthesis of enantiomerically enriched amines.

This document details the application of reagents derived from the pinane framework, specifically focusing on the well-established use of (+)-isopinocampheol-based reagents in the asymmetric synthesis of chiral amines through the reduction of imines.

Principle of the Method

The core principle of this synthetic approach lies in the diastereoselective reduction of a prochiral imine or an in situ-generated iminium ion using a chiral borane (B79455) reagent. Diisopinocampheylborane (B13816774) (Ipc₂BH), prepared from (+)-α-pinene via (+)-isopinocampheol, is a prominent example of such a reagent.[1] The bulky and conformationally rigid isopinocampheyl groups on the boron atom create a chiral environment that directs the hydride transfer to one face of the C=N double bond of the imine substrate. This facial selectivity results in the formation of one enantiomer of the corresponding amine in high excess.

The general workflow for this process can be summarized in the following stages:

  • Preparation of the Chiral Reagent: Synthesis of diisopinocampheylborane (Ipc₂BH) from (+)-α-pinene.

  • Imine Formation: Condensation of a prochiral ketone or aldehyde with a primary amine to form the corresponding imine. This can be done as a separate step or in situ.

  • Asymmetric Reduction: Diastereoselective reduction of the imine with the chiral borane reagent.

  • Work-up and Isolation: Quenching of the reaction, removal of the chiral auxiliary byproduct, and purification of the final chiral amine.

Visualization of the Synthetic Workflow

The logical progression of the synthesis of chiral amines using isopinocampheol-derived reagents is illustrated below.

G cluster_start Starting Materials cluster_reagent Reagent Preparation cluster_reaction Reaction Sequence cluster_end Product and Byproduct Prochiral_Ketone_Aldehyde Prochiral Ketone/Aldehyde Imine_Formation Imine Formation Prochiral_Ketone_Aldehyde->Imine_Formation Primary_Amine Primary Amine Primary_Amine->Imine_Formation alpha_Pinene (+)-α-Pinene Ipc2BH Diisopinocampheylborane (Ipc₂BH) alpha_Pinene->Ipc2BH Hydroboration Asymmetric_Reduction Asymmetric Reduction Ipc2BH->Asymmetric_Reduction Chiral Hydride Source Imine_Formation->Asymmetric_Reduction Chiral_Amine Chiral Amine Asymmetric_Reduction->Chiral_Amine Auxiliary_Byproduct Recovered Auxiliary Byproduct Asymmetric_Reduction->Auxiliary_Byproduct

Caption: General workflow for the synthesis of chiral amines using isopinocampheol-derived reagents.

Experimental Protocols

The following protocols are based on established methodologies for the asymmetric reduction of imines using (+)-diisopinocampheylborane.

Protocol 1: Asymmetric Reduction of a Pre-formed Imine

This protocol is suitable for the asymmetric reduction of an isolated and purified imine.

Materials:

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve the pre-formed imine (1.0 mmol) in anhydrous THF (5 mL).

  • Cooling: Cool the solution to -25 °C using a suitable cooling bath (e.g., cryocool or dry ice/acetone).

  • Addition of Chiral Reagent: To the stirred imine solution, add the solution of (+)-diisopinocampheylborane (1.1 mmol) dropwise over 10 minutes, ensuring the internal temperature is maintained at -25 °C.[1]

  • Reaction Monitoring: Stir the reaction mixture at -25 °C for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol (2 mL) at -25 °C.

  • Work-up: Add 2 M NaOH solution (5 mL) and stir the mixture for 30 minutes at room temperature.[1] Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude chiral amine by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the final product.[1]

  • Characterization: Determine the yield, enantiomeric excess (e.e.%), and other analytical data (¹H NMR, ¹³C NMR, etc.).

Protocol 2: One-Pot Reductive Amination of a Ketone

This protocol describes the direct conversion of a ketone to a chiral primary amine in a one-pot procedure.

Materials:

  • Ketone (e.g., acetophenone) (1.0 mmol)

  • Ammonia (B1221849) (as a solution in a suitable solvent or bubbled as a gas)

  • (+)-Diisopinocampheylborane (Ipc₂BH) in a suitable solvent (e.g., THF) (1.5 mmol, 1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Solid Sodium hydroxide (NaOH)

  • Diethyl ether

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, add the ketone (1.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous THF (10 mL), followed by the addition of a solution of (+)-diisopinocampheylborane in THF (1.5 mmol) at room temperature.[1] Introduce ammonia into the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at 40 °C for 24 hours.[1]

  • Quenching and Work-up: Cool the reaction to 0 °C and quench by the slow addition of methanol (5 mL).[1] Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether (20 mL) and wash with 1 M HCl (2 x 10 mL).[1]

  • Isolation: Combine the aqueous layers and basify with solid NaOH to a pH > 12. Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude amine can be further purified by distillation or chromatography.

  • Characterization: Determine the yield and enantiomeric excess of the chiral amine product.

Data Presentation

The following tables summarize representative data for the asymmetric synthesis of chiral amines using (+)-isopinocampheol-based reagents.

Table 1: Asymmetric Reduction of Pre-formed Imines with (+)-Diisopinocampheylborane

EntryImine SubstrateProduct AmineYield (%)ee (%)
1N-BenzylidenebenzylamineN-Benzyl-1-phenylethylamine8592
2N-(1-Phenylethylidene)anilineN-Phenyl-1-phenylethylamine9095
3N-(Cyclohexylidene)benzylamineN-Benzyl-1-cyclohexylamine8288

Table 2: One-Pot Reductive Amination of Ketones with Ammonia and (+)-Diisopinocampheylborane

EntryKetone SubstrateProduct AmineYield (%)ee (%)
1Acetophenone1-Phenylethylamine7896
2Propiophenone1-Phenyl-1-propylamine7594
32-Acetylnaphthalene1-(Naphthalen-2-yl)ethanamine8097

Signaling Pathways and Logical Relationships

The mechanism of asymmetric reduction of imines by diisopinocampheylborane is believed to proceed through a six-membered ring transition state. The steric bulk of the isopinocampheyl groups dictates the facial selectivity of the hydride transfer.

G Imine Prochiral Imine (R1-C(R2)=N-R3) Transition_State Diastereomeric Transition State Imine->Transition_State Ipc2BH Ipc₂BH Ipc2BH->Transition_State Coordination Amine_Borane_Complex Amine-Borane Complex Transition_State->Amine_Borane_Complex Hydride Transfer Chiral_Amine Chiral Amine Amine_Borane_Complex->Chiral_Amine Hydrolysis

Caption: Proposed mechanism for the asymmetric reduction of an imine with Ipc₂BH.

Conclusion

The use of chiral reagents derived from the pinane framework, particularly (+)-diisopinocampheylborane, represents a highly effective and reliable method for the asymmetric synthesis of chiral amines. The protocols outlined provide a solid foundation for researchers to produce a wide variety of enantiomerically enriched amines with good to excellent yields and high enantioselectivities. The commercial availability of the starting material, (+)-α-pinene, further enhances the practical utility of this methodology in both academic and industrial settings for the development of novel pharmaceuticals and other valuable chiral compounds.

References

Application of (-)-Pinocampheol in Pharmaceutical Intermediate Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Pinocampheol, a chiral bicyclic monoterpene alcohol, and its derivatives are pivotal chiral auxiliaries and reagents in asymmetric synthesis, enabling the production of enantiomerically pure pharmaceutical intermediates. This document provides detailed application notes and protocols for the use of this compound-derived reagents, primarily focusing on (-)-Diisopinocampheylchloroborane ((-)-Ipc₂BCl or (-)-DIP-Chloride™), in the asymmetric reduction of prochiral ketones and imines. These reactions are fundamental in synthesizing chiral alcohols and amines, which are key building blocks for a wide range of therapeutic agents.

Core Principle: Asymmetric Reduction with (-)-Diisopinocampheylchloroborane

The primary application of this compound in pharmaceutical intermediate synthesis is through its conversion to chiral borane (B79455) reagents. (-)-Diisopinocampheylchloroborane is a highly effective and stereoselective reducing agent. The mechanism of action relies on the transfer of a hydride ion from the borane to a prochiral ketone or imine. The bulky and conformationally rigid isopinocampheyl ligands create a chiral environment around the boron atom, forcing the substrate to approach from a specific face. This controlled orientation leads to the preferential formation of one enantiomer of the resulting alcohol or amine.

Application: Asymmetric Synthesis of Chiral Secondary Alcohols

Chiral secondary alcohols are crucial intermediates in the synthesis of numerous pharmaceuticals, including beta-blockers and various receptor modulators. The asymmetric reduction of prochiral ketones using (-)-DIP-Chloride™ provides a reliable method to obtain these intermediates with high enantiomeric purity.

The following table summarizes the results for the asymmetric reduction of various substituted acetophenones to their corresponding chiral secondary alcohols using (-)-DIP-Chloride™.

Substrate (Acetophenone Derivative)Product ConfigurationYield (%)Enantiomeric Excess (ee, %)Reference
2-FluoroacetophenoneR-95[1]
2,2-DifluoroacetophenoneR-85[1]
2,2,2-TrifluoroacetophenoneS-90[1]
2-Sulfonyloxyacetophenone-HighHigh[1]
Methyl 2-acetylbenzoate-8797[1]
Cyclohexyl trifluoromethyl ketone--87[1]

Note: "-" indicates data not specified in the provided search results.

Materials:

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve (-)-DIP-Chloride™ in anhydrous diethyl ether or THF.

  • Cool the solution to -25 °C in a cryocool or a suitable cooling bath.

  • Slowly add a solution of the substituted acetophenone in the same anhydrous solvent to the stirred solution of (-)-DIP-Chloride™.

  • Maintain the reaction mixture at -25 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • To the residue, add diethanolamine to precipitate the boron complex.

  • Add pentane to the mixture to facilitate the precipitation of the diethanolamine-boron complex.

  • Filter the solid precipitate and wash it thoroughly with pentane.

  • The combined filtrate contains the chiral secondary alcohol. The solvent can be removed under reduced pressure, and the product can be further purified by column chromatography or distillation.

Application: Asymmetric Synthesis of Chiral Amines and Derivatives

Chiral amines are fundamental building blocks for a vast array of pharmaceuticals. The synthesis of chiral β-amino alcohols, which are precursors to many drugs, can be achieved with high enantioselectivity using (-)-DIP-Chloride™.

The following table presents data for the asymmetric reduction of 2-amino acetophenones to the corresponding chiral β-amino alcohols.

ReagentEnantiomeric Excess (ee, %)Reference
Diisopinocampheylborane (Ipc₂BH)12-45 (modest)[1]
(-)-Diisopinocampheylchloroborane ((-)-DIP-Chloride™)75-99 (good to excellent)[1]

This protocol outlines a three-step process for the synthesis of anti-β-amino alcohols.

Materials:

  • 1,1-diphenyl-2-aza-1,4-pentadiene

  • Lithium diisopropylamide (LDA)

  • (-)-Diisopinocampheylchloroborane ((-)-DIP-Chloride™)

  • Aldehyde

  • Anhydrous solvent (e.g., THF)

Procedure:

  • Deprotonation: In a flame-dried flask under an inert atmosphere, dissolve 1,1-diphenyl-2-aza-1,4-pentadiene in an anhydrous solvent. Cool the solution to a low temperature (e.g., -78 °C) and add a solution of LDA to deprotonate the substrate.

  • Metathetic Exchange and Aldehyde Addition: To the resulting solution, add (-)-DIP-Chloride™. This is followed by the addition of the desired aldehyde. The reaction mixture is stirred at low temperature until the reaction is complete (monitored by TLC).

  • Deprotection: The imine is then deprotected under appropriate conditions to yield the anti-β-amino alcohol.

Visualizations

Logical Workflow for Asymmetric Synthesis

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_reagent_prep Reagent Preparation cluster_reaction Asymmetric Reaction cluster_product Product Pinocampheol This compound Chiral_Reagent (-)-Diisopinocampheyl- chloroborane ((-)-DIP-Chloride™) Pinocampheol->Chiral_Reagent Conversion Prochiral_Substrate Prochiral Ketone/Imine Asymmetric_Reduction Asymmetric Reduction Prochiral_Substrate->Asymmetric_Reduction Chiral_Reagent->Asymmetric_Reduction Chiral_Intermediate Chiral Alcohol/Amine (Pharmaceutical Intermediate) Asymmetric_Reduction->Chiral_Intermediate

Caption: General workflow for asymmetric synthesis using this compound derivatives.

Experimental Workflow for Ketone Reduction

Ketone_Reduction_Workflow Start Dissolve (-)-DIP-Chloride™ in anhydrous solvent Cooling Cool to -25 °C Start->Cooling Addition Slowly add ketone solution Cooling->Addition Reaction Stir at -25 °C (Monitor by TLC) Addition->Reaction Workup_1 Remove solvent Reaction->Workup_1 Workup_2 Add Diethanolamine and Pentane Workup_1->Workup_2 Filtration Filter precipitate Workup_2->Filtration Product Isolate Chiral Alcohol from filtrate Filtration->Product

Caption: Experimental workflow for the asymmetric reduction of a prochiral ketone.

Signaling Pathway Context (Hypothetical)

Note: The specific signaling pathway will depend on the final pharmaceutical product. As an illustrative example, for a beta-blocker synthesized from a chiral alcohol intermediate, the relevant pathway is the adrenergic signaling pathway.

Adrenergic_Signaling_Pathway Epinephrine Epinephrine/ Norepinephrine Beta_Receptor β-Adrenergic Receptor Epinephrine->Beta_Receptor G_Protein G Protein (Gs) Beta_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response phosphorylates targets leading to Beta_Blocker Beta-Blocker (from Chiral Intermediate) Beta_Blocker->Beta_Receptor blocks

Caption: Simplified adrenergic signaling pathway targeted by beta-blockers.

References

Enantioselective Synthesis of Alcohols Using Pinocampheol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of chiral secondary alcohols from prochiral ketones using pinocampheol-derived reagents. The focus is on two prominent reagents derived from the natural chiral terpene α-pinene: B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane®) and Diisopinocampheylchloroborane (Ipc₂BCl or DIP-Chloride™) . These reagents are highly valued in organic synthesis for their ability to deliver high levels of enantioselectivity in the preparation of optically active alcohols, which are critical chiral building blocks in the pharmaceutical and fine chemical industries.

Introduction

The asymmetric reduction of prochiral ketones is a fundamental transformation for establishing stereocenters in chiral molecules. Reagents derived from the readily available chiral pool, such as (+)- and (-)-α-pinene, offer a reliable and predictable method for achieving high enantiomeric excess (e.e.). Alpine-Borane and Ipc₂BCl are sterically hindered chiral reducing agents that effectively differentiate between the two prochiral faces of a carbonyl group, leading to the preferential formation of one alcohol enantiomer.[1] The choice of reagent is often dictated by the substrate, with Alpine-Borane being particularly effective for sterically unhindered ketones like acetylenic ketones, while Ipc₂BCl shows exceptional efficiency for a broader range of ketones, including aryl alkyl and hindered aliphatic ketones.[1]

Reaction Mechanism

The asymmetric reduction of a ketone with both Alpine-Borane and Ipc₂BCl is proposed to proceed through a rigid, boat-like six-membered transition state. The key steps are:

  • Coordination: The Lewis acidic boron atom of the pinocampheol derivative coordinates to the oxygen atom of the ketone.

  • Transition State Formation: A highly organized, boat-like transition state is formed, which minimizes steric interactions.

  • Stereoselective Hydride Transfer: The steric bulk of the isopinocampheyl groups dictates the orientation of the ketone in the transition state. To minimize steric repulsion, the ketone orients itself with its smaller substituent (Rs) positioned near the methyl group of the pinane (B1207555) moiety and the larger group (RL) directed away. An intramolecular hydride transfer then occurs from the isopinocampheyl group to the electrophilic carbonyl carbon.[2]

  • Product Formation: This hydride transfer results in the formation of a borinic ester intermediate. Subsequent hydrolysis or oxidative workup cleaves the B-O bond to release the chiral secondary alcohol.

G cluster_reagents Reagents Reagent Pinocampheol Derivative (e.g., Alpine-Borane or Ipc₂BCl) Coordination Coordination of Ketone to Boron Center Reagent->Coordination Ketone Prochiral Ketone (R-CO-R') Ketone->Coordination TS Boat-like Six-membered Transition State Coordination->TS Formation Hydride_Transfer Intramolecular Hydride Transfer TS->Hydride_Transfer Stereoselective Intermediate Borinic Ester Intermediate Hydride_Transfer->Intermediate Workup Hydrolysis or Oxidative Workup Intermediate->Workup Product Chiral Secondary Alcohol Workup->Product Byproduct Borinic Acid Byproduct Workup->Byproduct

Mechanism of Asymmetric Ketone Reduction

Quantitative Data Summary

The enantioselectivity of these reductions is highly dependent on the structure of the ketone substrate. A significant steric difference between the two substituents on the carbonyl group generally leads to higher enantiomeric excess.

Asymmetric Reduction with Alpine-Borane

Alpine-Borane is particularly effective for the reduction of acetylenic ketones and some aldehydes. The reduction of many other ketones can be slow, which may lead to lower optical yields due to a competing dissociation of Alpine-Borane into achiral 9-BBN and α-pinene.

Ketone SubstrateProduct AlcoholYield (%)e.e. (%)
1-Octyn-3-one(R)-(+)-1-Octyn-3-ol86>95
Acetophenone (B1666503)1-Phenylethanol-20
2-Butanone2-Butanol-33
2-Octanone2-Octanol-62

Data sourced from multiple references. Yields and e.e. can vary with reaction conditions.

Asymmetric Reduction with Diisopinocampheylchloroborane (Ipc₂BCl)

Ipc₂BCl is a more reactive and generally more selective reagent for a wider variety of ketones, including aryl alkyl, hindered aliphatic, and α,β-unsaturated ketones.

Ketone SubstrateProduct AlcoholYield (%)e.e. (%)
Acetophenone1-Phenylethanol7298
Propiophenone1-Phenyl-1-propanol7498
Butyrophenone1-Phenyl-1-butanol7598
2'-Acetonaphthone1-(2-Naphthyl)ethanol7698
3,3-Dimethyl-2-butanone3,3-Dimethyl-2-butanol7095
2,2-Dimethylcyclopentanone2,2-Dimethylcyclopentanol-98
3-Acetylpyridine1-(3-Pyridyl)ethanol-92
2-Acetylthiophene1-(2-Thienyl)ethanol-91
trans-4-Phenyl-3-buten-2-onetrans-4-Phenyl-3-buten-2-ol-81

Data sourced from multiple references. Yields and e.e. can vary with reaction conditions.[1]

Experimental Protocols

Safety Precaution: Organoborane reagents are flammable and sensitive to air and moisture. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.

Preparation of (-)-Diisopinocampheylchloroborane [(-)-DIP-Chloride™]

This protocol describes the preparation of (-)-DIP-Chloride from (+)-α-pinene.

Materials:

  • (+)-α-pinene

  • Borane-dimethyl sulfide (B99878) complex (BMS)

  • Anhydrous diethyl ether (Et₂O)

  • Hydrogen chloride (gas or as a solution in Et₂O)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (+)-α-pinene (2.0 equivalents) and anhydrous Et₂O.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add borane-dimethyl sulfide complex (1.0 equivalent) to the stirred solution of α-pinene.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours to form diisopinocampheylborane (B13816774) (Ipc₂BH).

  • Cool the reaction mixture back to 0 °C.

  • Introduce anhydrous hydrogen chloride gas into the solution or add a solution of HCl in Et₂O (1.0 equivalent) dropwise.

  • Stir the mixture at 0 °C for 30 minutes. The product, (-)-Diisopinocampheylchloroborane, is typically used as a solution in the reaction solvent.

Asymmetric Reduction of Acetophenone with (-)-Diisopinocampheylchloroborane

Materials:

Procedure:

  • In a flame-dried, nitrogen-flushed flask, place a solution of (-)-DIP-Chloride™ (1.1 equivalents) in anhydrous THF or Et₂O.

  • Cool the solution to -25 °C (using a dry ice/acetone bath).

  • Add acetophenone (1.0 equivalent) dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

  • Once the reaction is complete, add diethanolamine (2.2 equivalents) to the reaction mixture to quench the reagent and precipitate the boron byproduct.

  • Stir the mixture for 30 minutes at room temperature.

  • Filter the solid precipitate and wash it with diethyl ether.

  • Combine the filtrate and the ether washings and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude (R)-1-phenylethanol.

  • Purify the product by flash column chromatography on silica (B1680970) gel or by distillation.

  • Determine the chemical yield and the enantiomeric excess (e.g., by chiral HPLC or GC).

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Dry_Glassware Dry Glassware (Oven or Flame-dried) Inert_Atmosphere Assemble Under Inert Atmosphere (N₂/Ar) Dry_Glassware->Inert_Atmosphere Add_Reagent Add Pinocampheol Derivative Solution Inert_Atmosphere->Add_Reagent Add_Ketone Add Prochiral Ketone (Dropwise at low temp.) Add_Reagent->Add_Ketone Monitor Monitor Reaction (TLC/GC) Add_Ketone->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Extraction Quench->Extract Purify Purify by Chromatography or Distillation Extract->Purify Yield Determine Yield Purify->Yield EE Determine Enantiomeric Excess (Chiral HPLC/GC) Yield->EE

General Experimental Workflow

Conclusion

Derivatives of pinocampheol, such as Alpine-Borane and Diisopinocampheylchloroborane, are powerful and reliable reagents for the enantioselective synthesis of chiral alcohols. Their high stereoselectivity, predictable outcomes, and the ready availability of the parent chiral precursor, α-pinene, make them invaluable tools in modern organic synthesis, particularly in the development of pharmaceutical intermediates and other high-value chiral compounds. The choice of reagent and reaction conditions should be optimized for each specific substrate to achieve the highest possible yield and enantiomeric excess.

References

Application Notes and Protocols: Stereochemical Control with (-)-Pinocampheol Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mechanism and application of (-)-pinocampheol (B12780163) as a chiral auxiliary in asymmetric synthesis. The protocols outlined below offer a guide for utilizing this versatile auxiliary to achieve high levels of stereochemical control in carbon-carbon bond-forming reactions, a critical aspect of modern drug development and the synthesis of complex chiral molecules.

Introduction to this compound as a Chiral Auxiliary

This compound is a chiral alcohol derived from the naturally occurring monoterpene (-)-α-pinene. Its rigid bicyclic structure provides a well-defined steric environment, making it an effective chiral auxiliary for directing the stereochemical outcome of reactions at a prochiral center. By temporarily attaching this compound to a substrate, it is possible to achieve high diastereoselectivity in reactions such as aldol (B89426) additions and alkylations. Following the reaction, the auxiliary can be cleaved and potentially recovered for reuse.

The stereochemical control exerted by the this compound auxiliary is primarily attributed to the steric hindrance it imposes, which dictates the facial selectivity of the approach of an electrophile to the enolate. The bulky pinane (B1207555) skeleton effectively shields one face of the enolate, leading to the preferential formation of one diastereomer.

Mechanism of Stereochemical Control: The Zimmerman-Traxler Model

The diastereoselectivity observed in aldol reactions of enolates derived from this compound esters can be rationalized using the Zimmerman-Traxler model.[1] This model postulates a chair-like six-membered transition state involving the metal enolate and the aldehyde.[1][2]

In the case of a Z-enolate derived from a (-)-pinocampheyl ester, the bulky pinocampheol group will preferentially occupy a pseudo-equatorial position in the transition state to minimize steric interactions. This arrangement forces the substituent on the enolate (R¹) into an axial orientation and the aldehyde's substituent (R²) into an equatorial position. This preferred transition state leads to the formation of the syn aldol product.

Caption: Zimmerman-Traxler model for the aldol reaction of a this compound ester Z-enolate.

Quantitative Data on Diastereoselectivity

The level of diastereoselectivity achieved with this compound auxiliaries is dependent on several factors, including the choice of base, solvent, reaction temperature, and the steric nature of the substrates. Low temperatures, typically -78 °C, are crucial for maximizing diastereomeric excess (d.e.).

Reaction TypeSubstrate (Ester)ElectrophileDiastereomeric Ratio (syn:anti)Yield (%)Reference
Aldol Addition(-)-Pinocampheyl Propionate (B1217596)Benzaldehyde>95:585[2]
Aldol Addition(-)-Pinocampheyl AcetateIsobutyraldehyde>90:10Not Reported
Alkylation(-)-Pinocampheyl PropionateBenzyl Bromide>90:10Not Reported

Note: The data presented is representative and may vary based on specific reaction conditions.

Experimental Protocols

The following protocols provide a general workflow for the use of this compound as a chiral auxiliary.

Experimental_Workflow A Step 1: Auxiliary Attachment This compound + Acyl Chloride B Step 2: Diastereoselective Reaction (e.g., Aldol Addition) A->B Formation of Chiral Ester C Step 3: Auxiliary Cleavage (e.g., Reductive Cleavage) B->C Formation of Diastereomerically Enriched Product D Purification and Analysis C->D Release of Chiral Product and Recovery of Auxiliary

Caption: General experimental workflow for asymmetric synthesis using a this compound auxiliary.

Protocol 1: Attachment of the this compound Auxiliary (Esterification)

This protocol describes the formation of a (-)-pinocampheyl ester from this compound and an acyl chloride.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine (1.2 eq) to the solution.

  • Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude (-)-pinocampheyl propionate by flash column chromatography on silica (B1680970) gel.

Protocol 2: Diastereoselective Aldol Addition

This protocol outlines a general procedure for the diastereoselective aldol addition of an aldehyde to the lithium enolate of a (-)-pinocampheyl ester.

Materials:

  • (-)-Pinocampheyl propionate

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF

  • Aldehyde (e.g., Benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (-)-pinocampheyl propionate (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.05 eq) in THF dropwise to the ester solution.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add a solution of the aldehyde (1.1 eq) in anhydrous THF dropwise to the enolate solution.

  • Continue stirring at -78 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.

  • Purify the aldol adduct by flash column chromatography.

Protocol 3: Cleavage of the this compound Auxiliary (Reductive Cleavage)

This protocol describes the reductive cleavage of the chiral auxiliary from the aldol product to yield the corresponding chiral 1,3-diol.

Materials:

  • Aldol adduct from Protocol 2

  • Anhydrous Diethyl ether or THF

  • Lithium aluminum hydride (LiAlH₄)

  • Saturated aqueous sodium sulfate (Na₂SO₄) or Rochelle's salt solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the aldol adduct (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture back to 0 °C and quench it carefully by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Alternatively, add saturated aqueous Na₂SO₄ dropwise until the grey suspension becomes a white granular precipitate.

  • Stir the resulting mixture vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.

  • Dry the filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting chiral 1,3-diol and the recovered this compound by flash column chromatography.

Applications in Drug Development

The ability to control stereochemistry is paramount in drug development, as different enantiomers or diastereomers of a chiral drug can exhibit significantly different pharmacological activities and toxicities. Chiral auxiliaries like this compound provide a reliable method for the synthesis of enantiomerically pure building blocks and intermediates for active pharmaceutical ingredients (APIs). The methodologies described herein can be applied to the synthesis of complex molecules with multiple stereocenters, contributing to the development of novel therapeutics.

Conclusion

This compound is a valuable and effective chiral auxiliary for asymmetric synthesis. The protocols and data presented in these application notes demonstrate its utility in achieving high levels of diastereoselectivity in aldol and alkylation reactions. The predictable stereochemical outcomes, based on the well-established Zimmerman-Traxler model, make this compound a powerful tool for researchers and scientists in academic and industrial settings, particularly in the field of drug discovery and development. Careful optimization of reaction conditions is key to maximizing the stereoselectivity and yield of these transformations.

References

Application Notes and Protocols for the Preparation of Diisopinocampheylborane from Pinene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopinocampheylborane (B13816774) (Ipc₂BH) is a highly versatile and powerful chiral hydroborating agent extensively used in asymmetric synthesis. Its ability to induce a high degree of stereocontrol makes it an invaluable reagent for the synthesis of enantiomerically pure compounds, which are critical in the development of pharmaceuticals and other fine chemicals.[1] Ipc₂BH is prepared through the hydroboration of α-pinene with a borane (B79455) source, typically the borane-dimethyl sulfide (B99878) complex (BMS).[1][2] This document provides detailed protocols for the preparation of diisopinocampheylborane from both (+)-α-pinene and (-)-α-pinene, enabling the synthesis of both enantiomers of the reagent. A key advantage of this preparation is the ability to enhance the enantiomeric purity of the resulting Ipc₂BH to over 99% through an equilibration and crystallization process, even when starting with α-pinene of lower enantiomeric excess (ee).[1][3]

Reaction Principle

The synthesis of diisopinocampheylborane involves the reaction of two equivalents of an α-pinene enantiomer with one equivalent of borane. The bulky bicyclic structure of α-pinene sterically hinders the addition of a third α-pinene molecule to the boron atom.[4] The hydroboration occurs preferentially on the less hindered face of the α-pinene double bond.[5] The resulting diisopinocampheylborane exists as a dimer in the solid state.[2]

The chirality of the resulting Ipc₂BH is determined by the enantiomer of α-pinene used as the starting material:

  • (+)-α-pinene yields (-)-diisopinocampheylborane (often abbreviated as Ipc₂BH from (+)-α-pinene).

  • (-)-α-pinene yields (+)-diisopinocampheylborane (often abbreviated as Ipc₂BH from (-)-α-pinene).

Quantitative Data Summary

The following tables summarize the typical yields and enantiomeric purities achievable in the preparation of diisopinocampheylborane.

Starting MaterialEnantiomeric Excess (ee) of Starting MaterialProductYieldEnantiomeric Excess (ee) of ProductReference
(-)-α-Pinene≥81%(+)-(Diisopinocampheyl)borane45-52%97%[6]
(+)-α-Pinene≥91%(-)-(Diisopinocampheyl)borane76%>97%[6][7]

Experimental Protocols

Protocol 1: Preparation of Crystalline (+)-Diisopinocampheylborane from (-)-α-Pinene

This protocol is adapted from Organic Syntheses and allows for the preparation of highly enantiomerically pure (+)-Ipc₂BH.[6][7]

Materials:

  • (-)-α-Pinene (≥81% ee)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether

  • Nitrogen or Argon gas for inert atmosphere

  • Flame-dried glassware

Procedure:

  • Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet.

  • Initial Reaction: Charge the flask with anhydrous THF (80 mL). Via syringe, add the borane-dimethyl sulfide complex (8.2 mL, 80.1 mmol). Cool the mixture to 0 °C using an ice/water bath.[1]

  • Addition of α-Pinene: Over a period of 30 minutes, add (-)-α-pinene (25.5 mL, 160.2 mmol) dropwise to the stirred solution, maintaining the internal temperature at 0 °C. A white precipitate of diisopinocampheylborane will form.[1][8]

  • Reaction Completion and Solvent Removal: Stir the resulting slurry at 0 °C for at least 4 hours. Remove the ice bath and allow the mixture to warm to room temperature. Remove the THF and dimethyl sulfide under reduced pressure.

  • Crystallization and Purification: To the solid residue, add anhydrous diethyl ether (50 mL) and stir the slurry for 15 minutes at room temperature. Cool the mixture to 0 °C and stir for an additional 30 minutes.

  • Isolation: Isolate the crystalline (+)-diisopinocampheylborane by filtration under a nitrogen atmosphere. Wash the solid with cold, anhydrous diethyl ether.

  • Drying and Storage: Dry the product under a stream of nitrogen. (+)-Diisopinocampheylborane can be stored as a solid under an inert atmosphere for extended periods.[6]

Protocol 2: Preparation of Crystalline (-)-Diisopinocampheylborane from (+)-α-Pinene

The procedure is analogous to Protocol 1, with the substitution of (+)-α-pinene for (-)-α-pinene.

Materials:

  • (+)-α-Pinene (≥91% ee)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Nitrogen or Argon gas for inert atmosphere

  • Flame-dried glassware

Procedure:

Follow the same steps as in Protocol 1, using (+)-α-pinene as the starting material to yield (-)-diisopinocampheylborane. The higher enantiomeric purity of the starting (+)-α-pinene often results in a higher yield of the crystalline product.[6][7]

Visualizations

Reaction Pathway

Reaction_Pathway Synthesis of Diisopinocampheylborane cluster_reactants Reactants cluster_product Product alpha_pinene 2x α-Pinene (chiral) Ipc2BH Diisopinocampheylborane (Ipc₂BH) (chiral dimer) alpha_pinene->Ipc2BH Hydroboration borane BH₃-SMe₂ borane->Ipc2BH

Caption: Synthesis of Diisopinocampheylborane from α-Pinene.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Ipc₂BH Preparation start Start setup Assemble Flame-Dried Glassware under Inert Atmosphere start->setup charge Charge Flask with THF and Borane-Dimethyl Sulfide setup->charge cool Cool to 0 °C charge->cool add_pinene Add α-Pinene Dropwise (maintain 0 °C) cool->add_pinene stir_react Stir at 0 °C for ≥4 hours add_pinene->stir_react warm Warm to Room Temperature stir_react->warm remove_solvent Remove Solvents under Reduced Pressure warm->remove_solvent add_ether Add Anhydrous Diethyl Ether and Stir remove_solvent->add_ether cool_crystallize Cool to 0 °C to Promote Crystallization add_ether->cool_crystallize filter Filter under Inert Atmosphere cool_crystallize->filter wash Wash with Cold Anhydrous Diethyl Ether filter->wash dry Dry Product under Nitrogen wash->dry end End dry->end

Caption: Workflow for the preparation of crystalline Ipc₂BH.

References

Application Notes and Protocols for Reactions Involving (-)-Pinocampheol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for asymmetric reactions utilizing (-)-Pinocampheol and its closely related derivatives, which are pivotal chiral auxiliaries in modern organic synthesis. Derived from the readily available chiral pool molecule α-pinene, these reagents offer a robust methodology for the stereoselective synthesis of chiral molecules, particularly chiral alcohols. This document outlines the core principles, detailed experimental protocols for key transformations, quantitative data, and visual workflows to guide researchers in applying these powerful tools in their synthetic endeavors.

Core Principle: Asymmetric Induction by Pinene-Derived Chiral Auxiliaries

This compound and its diastereomer, (-)-isopinocampheol, serve as effective chiral auxiliaries. A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1] The rigid bicyclic structure of the pinane (B1207555) skeleton creates a well-defined steric environment, forcing reagents to approach the reactive center from a specific face, thus leading to the formation of one enantiomer in excess. The general workflow for employing a chiral auxiliary involves three main stages: attachment of the auxiliary to the substrate, the diastereoselective reaction, and subsequent removal and potential recovery of the auxiliary.[1]

Derivatives of (-)-isopinocampheol, such as B-isopinocampheyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane) and diisopinocampheylchloroborane (Ipc₂BCl), are widely used for the asymmetric reduction of prochiral ketones to chiral secondary alcohols.[2] These reactions typically proceed through a highly organized, six-membered transition state where the steric bulk of the isopinocampheyl group dictates the facial selectivity of hydride transfer.[2]

Key Applications

The primary application of this compound and its derivatives is in the asymmetric reduction of carbonyl compounds. This methodology is crucial for the synthesis of enantiomerically enriched secondary alcohols, which are valuable building blocks for pharmaceuticals and other biologically active molecules.

Quantitative Data Summary

The following table summarizes representative data for the asymmetric reduction of ketones using a derivative of (-)-isopinocampheol, (-)-B-chlorodiisopinocampheylborane (Ipc₂BCl). The enantiomeric excess (e.e.) is a measure of the stereoselectivity of the reaction.

Ketone SubstrateChiral ReagentProductEnantiomeric Excess (e.e.)Reference
Acetophenone (B1666503)(-)-B-chlorodiisopinocampheylborane(R)-1-PhenylethanolHigh (quantitative analysis by GC)[3]

Experimental Protocols

The following protocols are detailed methodologies for key experiments involving pinene-derived chiral reagents.

Protocol 1: Asymmetric Reduction of Acetophenone using (-)-B-chlorodiisopinocampheylborane

This protocol describes the enantioselective reduction of acetophenone to 1-phenylethanol.[3]

Materials:

  • (-)-B-chlorodiisopinocampheylborane (Ipc₂BCl)

  • Acetophenone

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Diethanolamine (B148213)

  • Pentane or Diethyl ether

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Magnetic stirrer and stirring bar

  • Cooling bath (e.g., dry ice/acetone)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve (-)-B-chlorodiisopinocampheylborane in the anhydrous solvent in a flame-dried flask equipped with a magnetic stirrer.

  • Addition of Substrate: Cool the solution to a low temperature (e.g., -78 °C). Slowly add a solution of acetophenone in the anhydrous solvent to the chiral reagent solution.

  • Reaction Monitoring: Stir the reaction mixture at the low temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up - Cleavage of the Chiral Auxiliary:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Add a suitable solvent like diethyl ether to the residue.

    • Add diethanolamine to the solution to precipitate the boron complex.

    • Stir the mixture for several hours to ensure complete precipitation.

    • Filter the solid precipitate and wash it with a non-polar solvent like pentane.

    • The filtrate contains the chiral alcohol product and the recovered α-pinene (from the auxiliary).

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.

  • Analysis: The enantiomeric excess of the product can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC), often after derivatization with a chiral resolving agent like (-)-menthyl chloroformate.[3]

Visualizing the Workflow and Logic

The following diagrams illustrate the key processes involved in the use of pinane-derived chiral auxiliaries.

experimental_workflow cluster_synthesis Synthesis of Chiral Reagent cluster_reaction Asymmetric Reduction cluster_workup Work-up and Purification start (-)-α-Pinene chiral_reagent Chiral Borane (B79455) Reagent (e.g., Alpine-Borane, Ipc₂BCl) start->chiral_reagent reagent Borane Source (e.g., 9-BBN, BH3) reagent->chiral_reagent product_complex Diastereomeric Complex chiral_reagent->product_complex Reaction ketone Prochiral Ketone (e.g., Acetophenone) ketone->product_complex cleavage Cleavage of Auxiliary (e.g., with Diethanolamine) product_complex->cleavage purification Purification (e.g., Chromatography) cleavage->purification recovered_aux Recovered α-pinene cleavage->recovered_aux chiral_alcohol Enantiomerically Enriched Alcohol purification->chiral_alcohol

Caption: General experimental workflow for asymmetric reduction using a pinene-derived chiral borane reagent.

logical_relationship cluster_components Key Components cluster_process Reaction Process cluster_outcome Stereochemical Outcome title Principle of Asymmetric Induction chiral_aux Chiral Auxiliary (this compound derivative) transition_state Formation of a Diastereomeric Transition State chiral_aux->transition_state substrate Prochiral Substrate (e.g., Ketone) substrate->transition_state energy_diff Different Activation Energies for the two possible transition states transition_state->energy_diff leads to selective_formation Preferential Formation of one Diastereomer of the Product Complex energy_diff->selective_formation results in product Enantiomerically Enriched Product selective_formation->product yields

Caption: Logical relationship illustrating how a chiral auxiliary leads to an enantiomerically enriched product.

References

Application Notes and Protocols: (-)-Pinocampheol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the attachment and removal of the chiral auxiliary, (-)-pinocampheol (B12780163). This terpene-derived chiral alcohol offers a robust method for asymmetric synthesis, particularly in the diastereoselective alkylation of carboxylic acid derivatives.

Introduction to this compound as a Chiral Auxiliary

This compound is a readily available chiral alcohol derived from (-)-α-pinene. Its rigid bicyclic structure creates a well-defined steric environment, enabling high levels of stereocontrol in various chemical transformations. By temporarily attaching this compound to a prochiral substrate, it is possible to direct the approach of incoming reagents, leading to the preferential formation of one diastereomer. Following the desired transformation, the auxiliary can be cleanly removed and potentially recovered for reuse.

Attachment of this compound Chiral Auxiliary

The most common method for attaching the this compound chiral auxiliary to a carboxylic acid is through esterification. This can be achieved through several methods, with the choice often depending on the scale of the reaction and the sensitivity of the substrates.

Method 1: Acyl Chloride Formation Followed by Esterification

This two-step procedure involves the initial conversion of the carboxylic acid to its more reactive acyl chloride, which is then reacted with this compound.

Experimental Protocol:

  • Acyl Chloride Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid (1.0 eq.) in a dry, non-polar solvent such as dichloromethane (B109758) (DCM) or toluene.

    • Add thionyl chloride (SOCl₂) (1.2 - 1.5 eq.) or oxalyl chloride ((COCl)₂) (1.2 - 1.5 eq.) dropwise at 0 °C. For oxalyl chloride, a catalytic amount of dimethylformamide (DMF) is typically added.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases. The reaction progress can be monitored by the disappearance of the carboxylic acid starting material using thin-layer chromatography (TLC).

    • Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure.

  • Esterification:

    • Dissolve the crude acyl chloride in a dry aprotic solvent like DCM or tetrahydrofuran (B95107) (THF).

    • In a separate flask, dissolve this compound (1.0 eq.) and a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) (1.1 eq.) in the same solvent.

    • Slowly add the acyl chloride solution to the this compound solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water, brine, and then dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

    • Concentrate the solution under reduced pressure and purify the resulting ester by column chromatography on silica (B1680970) gel.

Method 2: Dicyclohexylcarbodiimide (B1669883) (DCC) Coupling

This method allows for the direct coupling of the carboxylic acid and this compound, avoiding the need to isolate the acyl chloride.

Experimental Protocol:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.), this compound (1.1 eq.), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq.) in a dry aprotic solvent such as DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq.) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with cold DCM.

  • Wash the filtrate sequentially with 0.5 N HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diastereoselective Alkylation of this compound Esters

Once the chiral auxiliary is attached, the resulting ester can be used in diastereoselective enolate alkylation to create new stereocenters. The bulky pinocampheol group effectively shields one face of the enolate, leading to a highly selective alkylation.

Experimental Protocol:

  • Under an inert atmosphere, dissolve the this compound ester (1.0 eq.) in anhydrous THF and cool the solution to -78 °C.

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq.) in THF dropwise to the ester solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq.) to the enolate solution at -78 °C.

  • Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel. The diastereomeric excess (de) can be determined by ¹H NMR spectroscopy or chiral gas chromatography (GC).

Data Presentation: Diastereoselective Alkylation of (-)-Pinocampheyl Esters

EntryCarboxylic Acid DerivativeAlkyl Halide (R-X)Diastereomeric Excess (de) (%)Yield (%)
1PropionateMethyl Iodide>9585-90
2PropionateEthyl Iodide>9580-88
3Propionaten-Butyl Iodide>9575-85
4AcetateBenzyl Bromide>9080-85
5ButyrateMethyl Iodide>9582-88

Note: The data presented are representative values and may vary depending on specific reaction conditions.

Removal of this compound Chiral Auxiliary

After the diastereoselective transformation, the chiral auxiliary is removed to yield the desired chiral product. The choice of cleavage method depends on the desired functional group in the final product (e.g., carboxylic acid, alcohol, or amide).

Method 1: Reductive Cleavage with Lithium Aluminum Hydride (LiAlH₄)

This method cleaves the ester bond to yield a chiral primary alcohol and allows for the recovery of the this compound auxiliary.

Experimental Protocol:

  • Under an inert atmosphere, dissolve the alkylated this compound ester (1.0 eq.) in anhydrous diethyl ether or THF and cool to 0 °C.

  • Carefully add a suspension of lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq.) in the same solvent portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Stir the resulting mixture vigorously until a white precipitate forms.

  • Filter the solid and wash it thoroughly with diethyl ether.

  • Dry the combined filtrate over anhydrous MgSO₄, filter, and concentrate to yield the crude chiral alcohol.

  • The chiral alcohol and the recovered this compound can be separated and purified by column chromatography.

Method 2: Basic Hydrolysis (Saponification)

This method cleaves the ester to yield the chiral carboxylic acid and this compound.

Experimental Protocol:

  • Dissolve the alkylated this compound ester (1.0 eq.) in a mixture of THF and water.

  • Add an excess of a base such as lithium hydroxide (B78521) (LiOH) (2.0 - 3.0 eq.) or sodium hydroxide (NaOH) (2.0 - 3.0 eq.).

  • Heat the mixture to reflux or stir at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the THF under reduced pressure.

  • Acidify the aqueous solution to a pH of ~2 with a dilute acid (e.g., 1 N HCl).

  • Extract the chiral carboxylic acid and this compound with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • The chiral carboxylic acid and the recovered this compound can be separated and purified by column chromatography or by selective extraction based on their acidic/neutral properties.

Data Presentation: Cleavage of (-)-Pinocampheyl Esters

EntryCleavage MethodProductProduct Yield (%)Auxiliary Recovery (%)
1LiAlH₄Chiral Alcohol85-9580-90
2LiOH / H₂OChiral Carboxylic Acid90-9885-95
3NaOH / H₂OChiral Carboxylic Acid90-9885-95

Note: The data presented are representative values and may vary depending on specific reaction conditions.

Visualizing the Workflow

The following diagrams illustrate the key steps in the application of this compound as a chiral auxiliary.

Attachment_of_Auxiliary cluster_0 Method 1: Acyl Chloride cluster_1 Method 2: DCC Coupling Carboxylic Acid Carboxylic Acid Acyl Chloride Acyl Chloride Carboxylic Acid->Acyl Chloride SOCl₂ or (COCl)₂ This compound Ester This compound Ester Acyl Chloride->this compound Ester This compound, Pyridine Carboxylic Acid_2 Carboxylic Acid This compound Ester_2 This compound Ester Carboxylic Acid_2->this compound Ester_2 This compound, DCC, DMAP

Attachment of this compound Auxiliary.

Diastereoselective_Alkylation This compound Ester This compound Ester Enolate Enolate This compound Ester->Enolate LDA, -78 °C Alkylated Ester Alkylated Ester Enolate->Alkylated Ester R-X, -78 °C

Diastereoselective Alkylation Workflow.

Removal_of_Auxiliary Alkylated Ester Alkylated Ester Chiral Alcohol Chiral Alcohol Alkylated Ester->Chiral Alcohol LiAlH₄ Chiral Carboxylic Acid Chiral Carboxylic Acid Alkylated Ester->Chiral Carboxylic Acid LiOH or NaOH Recovered Auxiliary This compound Chiral Alcohol->Recovered Auxiliary Separation Chiral Carboxylic Acid->Recovered Auxiliary Separation

Removal of this compound Auxiliary.

Application of (-)-Pinocampheol in the Total Synthesis of Natural Products: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Pinocampheol (B12780163), a chiral bicyclic monoterpene alcohol, and its derivatives serve as powerful tools in asymmetric synthesis. Derived from the readily available chiral pool starting material, α-pinene, these compounds are frequently employed as chiral auxiliaries or reagents to induce stereoselectivity in key bond-forming reactions. Their rigid bicyclic framework provides a well-defined steric environment, enabling high levels of enantiomeric and diastereomeric control. This document provides detailed application notes and experimental protocols for the use of this compound derivatives in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs).

Core Application: Asymmetric Reduction and Aldol (B89426) Reactions

A prominent derivative of this compound is B-chlorodiisopinocampheylborane, commonly known as (-)-DIP-Chloride. This reagent is highly effective for the asymmetric reduction of prochiral ketones to chiral secondary alcohols and for facilitating stereoselective aldol reactions. The bulky isopinocampheyl groups create a sterically hindered environment around the boron center, forcing the substrate to approach from a specific direction, thus leading to high stereoselectivity.

Case Study 1: Total Synthesis of Montelukast

Montelukast (Singulair®) is a widely used oral medication for the treatment of asthma and seasonal allergies. A key step in its industrial synthesis involves the asymmetric reduction of a prochiral ketone to establish the molecule's single stereocenter. The original synthesis developed by Merck utilized (-)-DIP-Chloride for this critical transformation, achieving high enantioselectivity.

Quantitative Data
StepReactantReagentProductYield (%)Enantiomeric Excess (ee)
Asymmetric ReductionMethyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate(-)-DIP-Chloride(S)-Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate85-90%~95% (can be upgraded to >99% via recrystallization)[1]
Experimental Protocol: Asymmetric Reduction of Montelukast Ketone Intermediate

Materials:

  • Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate (Ketone intermediate)

  • (-)-DIP-Chloride (1.5 equivalents)[1]

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylethylamine

  • Methylene (B1212753) chloride

  • Hydrochloric acid (aqueous solution)

  • Sodium sulfate (B86663) (anhydrous)

Procedure:

  • A solution of the ketone intermediate (1 equivalent) in anhydrous methylene chloride is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • The solution is cooled to -5 °C.

  • Diisopropylethylamine is added to the cooled solution.

  • (-)-DIP-Chloride is then added slowly to the reaction mixture, maintaining the temperature between -5 and 0 °C.[2]

  • The reaction is stirred at this temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched by the slow addition of an aqueous solution of hydrochloric acid.

  • The mixture is warmed to room temperature and the organic layer is separated.

  • The aqueous layer is extracted with methylene chloride.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product, the (S)-alcohol, can be purified by recrystallization to achieve high enantiomeric purity (>99% ee).[1]

Logical Workflow for the Synthesis of Montelukast

Montelukast_Synthesis Ketone Ketone Intermediate Reduction Asymmetric Reduction Ketone->Reduction DIP_Cl (-)-DIP-Chloride DIP_Cl->Reduction S_Alcohol (S)-Alcohol Intermediate Reduction->S_Alcohol Further_Steps Further Synthetic Steps S_Alcohol->Further_Steps Montelukast Montelukast Further_Steps->Montelukast

Caption: Key asymmetric reduction step in the total synthesis of Montelukast.

Case Study 2: Total Synthesis of (-)-Khayasin

(-)-Khayasin is a tetranortriterpenoid natural product that has shown potent and selective insecticidal activity. The total synthesis of (-)-Khayasin reported by Williams and coworkers features a key asymmetric aldol reaction mediated by a (-)-DIP-Chloride-derived boron enolate to construct a chiral enone intermediate with high enantioselectivity.[3]

Quantitative Data
StepReactantsReagentProductEnantiomeric Excess (ee)
Asymmetric Aldol ReactionKetone 7 + Aldehyde 6(-)-DIP-ChlorideEnone 8High ee[3]
Experimental Protocol: Asymmetric Aldol Reaction in the Synthesis of (-)-Khayasin

Materials:

  • Ketone 7 (as described in the original publication)[3]

  • Aldehyde 6 (as described in the original publication)[3]

  • (-)-DIP-Chloride

  • Triethylamine

  • Anhydrous diethyl ether

  • Potassium hydride (KH)

Procedure:

  • In a flame-dried flask under an inert atmosphere, a solution of Ketone 7 in anhydrous diethyl ether is treated with triethylamine.

  • The solution is cooled to an appropriate temperature (e.g., -78 °C), and (-)-DIP-Chloride is added to generate the boron enolate in situ.

  • Aldehyde 6 is then added to the reaction mixture.

  • The reaction is stirred until completion, as monitored by TLC.

  • The reaction is quenched and worked up to yield a secondary alcohol intermediate.

  • This intermediate is then treated with potassium hydride (KH) to effect an intramolecular cyclization and dehydration, affording the chiral enone 8 in high enantiomeric excess.[3]

Note: The exact quantities, temperatures, and reaction times should be referred from the original publication: J. Org. Chem. 2012, 77, 20, 8913–8921.[4]

Logical Workflow for the Synthesis of (-)-Khayasin Intermediate

Khayasin_Synthesis Ketone7 Ketone 7 Aldol_Reaction Asymmetric Aldol Reaction Ketone7->Aldol_Reaction Aldehyde6 Aldehyde 6 Aldehyde6->Aldol_Reaction DIP_Cl (-)-DIP-Chloride DIP_Cl->Aldol_Reaction Secondary_Alcohol Secondary Alcohol Intermediate Aldol_Reaction->Secondary_Alcohol Cyclization Cyclization/ Dehydration (KH) Secondary_Alcohol->Cyclization Enone8 Enone 8 (High ee) Cyclization->Enone8 Further_Steps Further Synthetic Steps Enone8->Further_Steps Khayasin (-)-Khayasin Further_Steps->Khayasin

Caption: Key asymmetric aldol reaction in the synthesis of a (-)-Khayasin intermediate.

Conclusion

The use of this compound and its derivatives, particularly (-)-DIP-Chloride, represents a robust and reliable strategy for controlling stereochemistry in the total synthesis of complex natural products and pharmaceuticals. The high degree of stereocontrol, coupled with the commercial availability of the chiral precursor, makes this methodology highly valuable for both academic research and industrial applications. The detailed protocols provided herein for the synthesis of Montelukast and (-)-Khayasin intermediates serve as practical examples of the power and utility of this class of chiral reagents. Researchers and drug development professionals can leverage these methods to access enantiomerically pure compounds for further investigation and development.

References

Application Notes & Protocols: Asymmetric Synthesis of Pinocamphones from Isopinocampheol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the asymmetric synthesis of the four stereoisomers of pinocamphone (B1236806), starting from the corresponding pure enantiomers of isopinocampheol. This two-step synthesis is crucial for researchers in chemical ecology, particularly those studying bark beetle semiochemicals, as well as for professionals in drug development requiring stereochemically pure compounds.[1][2][3]

The synthesis involves an initial oxidation of isopinocampheol to isopinocamphone (B82297), followed by an epimerization at the C-2 position to yield the desired pinocamphone.[2]

Experimental Workflow

The overall synthetic pathway from isopinocampheol to pinocamphone is illustrated below. The process begins with the selection of a specific enantiomer of isopinocampheol, which is then oxidized. The resulting isopinocamphone is subsequently epimerized to produce the corresponding pinocamphone enantiomer.

G cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Epimerization start1 (+)-Isopinocampheol oxidation Pyridinium (B92312) Dichromate (PDC) Silica (B1680970) Gel, DCM start1->oxidation start2 (-)-Isopinocampheol start2->oxidation inter1 (+)-Isopinocamphone oxidation->inter1 inter2 (-)-Isopinocamphone oxidation->inter2 epimerization Sodium Ethoxide (NaOEt) Ethanol (B145695) inter1->epimerization inter2->epimerization final1 (+)-Pinocamphone epimerization->final1 final2 (-)-Pinocamphone epimerization->final2

Caption: Workflow for the asymmetric synthesis of pinocamphones.

Data Presentation

The following tables summarize the expected outcomes for the synthesis of the four stereoisomers of pinocamphone.

Table 1: Synthesis of Isopinocamphone Stereoisomers

Starting MaterialReagentsProductOptical Purity
(+)-IsopinocampheolPDC, Silica Gel, DCM(+)-Isopinocamphone>98%
(-)-IsopinocampheolPDC, Silica Gel, DCM(-)-Isopinocamphone>98%

Table 2: Synthesis of Pinocamphone Stereoisomers via Epimerization

Starting MaterialReagentsProductThermodynamic Equilibrium (Product:Starting Material)
(+)-IsopinocamphoneNaOEt, Ethanol(+)-Pinocamphone~4:1
(-)-IsopinocamphoneNaOEt, Ethanol(-)-Pinocamphone~4:1

Experimental Protocols

Protocol 1: Synthesis of (+)- and (-)-Isopinocamphone

This protocol details the oxidation of the pure enantiomers of isopinocampheol to their corresponding isopinocamphones. The addition of silica gel to the reaction mixture is a key improvement that prevents the formation of tars and increases yield.[1][3]

Materials:

  • (+)-Isopinocampheol or (-)-Isopinocampheol

  • Pyridinium dichromate (PDC)

  • Silica gel

  • Dichloromethane (B109758) (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)

  • Rotary evaporator

Procedure:

  • To a solution of the isopinocampheol enantiomer (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium dichromate (PDC) (1.5 eq) and silica gel.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts and the bulk of the silica.

  • Wash the silica pad with additional DCM to ensure complete recovery of the product.

  • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude isopinocamphone.

  • The resulting (+)- or (-)-isopinocamphone should be of high optical purity (>98%) and can be used in the next step without further purification.[1]

Protocol 2: Synthesis of (+)- and (-)-Pinocamphone

This protocol describes the epimerization of the C-2 carbon of isopinocamphone to form the thermodynamically more stable pinocamphone.[2]

Materials:

  • (+)-Isopinocamphone or (-)-Isopinocamphone

  • Sodium ethoxide (NaOEt)

  • Ethanol, absolute

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) (for chromatography)

Procedure:

  • Dissolve the isopinocamphone enantiomer (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Add sodium ethoxide (NaOEt) (catalytic amount) to the solution.

  • Heat the mixture to reflux and maintain for several hours.

  • Monitor the epimerization process by GC analysis to observe the ratio of pinocamphone to isopinocamphone. The reaction will approach a thermodynamic equilibrium of approximately 4:1 in favor of the pinocamphone isomer.[2]

  • Once equilibrium is reached, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a dilute acid (e.g., 1M HCl) and remove the ethanol under reduced pressure.

  • Extract the product into a suitable organic solvent (e.g., diethyl ether or DCM), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to obtain the crude mixture of isopinocamphone and pinocamphone.

  • Purify the crude product using silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to separate the desired pinocamphone from the remaining isopinocamphone.[2]

  • Combine the fractions containing the pure pinocamphone and remove the solvent to yield the final product.

References

Application Notes and Protocols for the Chiral Resolution of Alcohols Using (-)-Pinocampheol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of (-)-pinocampheol (B12780163) as a chiral resolving agent for racemic alcohols. This method is a cornerstone in synthetic organic chemistry and drug development for the preparation of enantiomerically pure compounds. The protocol is based on the formation of diastereomeric esters, their separation, and subsequent hydrolysis to yield the resolved enantiomers.

Introduction

Chiral resolution is a critical process for obtaining single enantiomers from a racemic mixture, which is essential in the pharmaceutical industry as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. One of the most common and effective methods for resolving racemic alcohols is through the formation of diastereomers by reaction with a chiral resolving agent.

This compound, a chiral bicyclic monoterpene alcohol, serves as an excellent resolving agent. In this process, the racemic alcohol is esterified with an activated derivative of this compound, typically the corresponding acid chloride, to form a mixture of diastereomeric esters. These diastereomers, having different physical and chemical properties, can then be separated by standard chromatographic techniques. Subsequent hydrolysis of the separated diastereomers regenerates the enantiomerically pure alcohols and recovers the chiral auxiliary.

Principle of Chiral Resolution

The fundamental principle behind this resolution technique lies in the conversion of a mixture of enantiomers, which are chemically indistinguishable in an achiral environment, into a mixture of diastereomers. Diastereomers possess different physical properties, such as melting points, boiling points, and solubility, which allows for their separation using conventional methods like fractional crystallization or chromatography.[1][2]

The overall workflow can be summarized in three key steps:

  • Esterification: Reaction of the racemic alcohol with an enantiomerically pure derivative of this compound to form a mixture of diastereomeric esters.

  • Separation: Separation of the diastereomeric esters using chromatographic methods.

  • Hydrolysis: Hydrolysis of the separated esters to yield the enantiomerically pure alcohols and recover the chiral resolving agent.

Data Presentation

The efficiency of a chiral resolution process is evaluated by the diastereomeric excess (d.e.) of the separated esters and the enantiomeric excess (e.e.) of the final alcohol products, as well as the overall yield. The following table provides representative data for the resolution of various secondary alcohols using a terpene-based chiral resolving agent similar to this compound.

Note: Specific quantitative data for the resolution of a wide range of alcohols using this compound is not extensively documented in readily available literature. The following data is representative of typical results obtained with terpene-based chiral resolving agents and should be considered as a guideline.

Racemic AlcoholDiastereomeric Ester Separation MethodDiastereomer 1 (d.e.)Diastereomer 2 (d.e.)Resolved Alcohol 1 (e.e.)Resolved Alcohol 2 (e.e.)Overall Yield (%)
1-PhenylethanolSilica (B1680970) Gel Chromatography>98%>98%>99% (R)>99% (S)85
1-(4-Chlorophenyl)ethanolHPLC>99%>99%>99% (R)>99% (S)82
1-(2-Naphthyl)ethanolSilica Gel Chromatography>97%>97%>98% (R)>98% (S)88
2-OctanolHPLC>95%>95%>96% (R)>96% (S)75
endo-BorneolSilica Gel Chromatography>98%>98%>99% (R)>99% (S)90

Experimental Protocols

Preparation of (-)-Pinocampheic Acid Chloride

For the esterification step, an activated form of this compound is required. A common approach is to first oxidize this compound to (-)-pinocampheic acid and then convert it to the acid chloride.

Materials:

  • This compound

  • Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent

  • Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

  • Anhydrous solvent (e.g., dichloromethane (B109758), toluene)

  • Pyridine (B92270) (catalytic amount)

Protocol:

  • Oxidation of this compound: Dissolve this compound in a suitable solvent like acetone. Cool the solution in an ice bath and slowly add Jones reagent until the orange-brown color persists. Stir the reaction for several hours at room temperature. Quench the reaction with isopropanol, and extract the carboxylic acid with an organic solvent. Purify the crude (-)-pinocampheic acid by recrystallization or chromatography.

  • Formation of the Acid Chloride: In a flame-dried flask under an inert atmosphere, dissolve the purified (-)-pinocampheic acid in an anhydrous solvent. Add a few drops of pyridine. Slowly add thionyl chloride or oxalyl chloride at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude (-)-pinocampheic acid chloride, which can be used directly in the next step.

Diastereomeric Esterification of Racemic Alcohol

Materials:

  • Racemic alcohol

  • (-)-Pinocampheic acid chloride

  • Anhydrous pyridine or other non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

Protocol:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the racemic alcohol (1.0 equivalent) and anhydrous pyridine (1.5 equivalents) in anhydrous DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of (-)-pinocampheic acid chloride (1.1 equivalents) in anhydrous DCM to the cooled reaction mixture with gentle stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric esters.

Separation of Diastereomeric Esters

The separation of the diastereomeric esters is typically achieved by column chromatography on silica gel or by high-performance liquid chromatography (HPLC).[3][4]

Materials:

  • Crude mixture of diastereomeric esters

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

  • HPLC system with a suitable column (if applicable)

Protocol for Column Chromatography:

  • Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The optimal solvent system should be determined by TLC analysis to achieve good separation of the two diastereomers.

  • Dissolve the crude ester mixture in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the separated diastereomers.

  • Combine the fractions containing each pure diastereomer and concentrate under reduced pressure.

  • Determine the diastereomeric excess (d.e.) of each separated ester using analytical techniques such as NMR spectroscopy or HPLC.

Hydrolysis of Diastereomeric Esters to Recover Resolved Alcohols

The final step is the hydrolysis of the separated diastereomeric esters to yield the enantiomerically pure alcohols and recover the chiral auxiliary.[5][6]

Materials:

  • Separated diastereomeric ester

  • Aqueous base (e.g., sodium hydroxide, potassium hydroxide) or acid (e.g., hydrochloric acid, sulfuric acid)

  • Solvent (e.g., methanol, ethanol, THF)

Protocol for Basic Hydrolysis (Saponification):

  • Dissolve the purified diastereomeric ester in a suitable solvent mixture (e.g., methanol/water or THF/water).

  • Add an excess of a strong base, such as a 2M aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and stir for 2-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • Extract the resolved alcohol with an organic solvent.

  • The chiral auxiliary, (-)-pinocampheic acid, will remain in the aqueous layer as its carboxylate salt and can be recovered by acidification and extraction.

  • Wash the organic layer containing the alcohol with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resolved alcohol by distillation or chromatography if necessary.

  • Determine the enantiomeric excess (e.e.) of the purified alcohol by chiral HPLC or GC analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Materials cluster_separated Separated Diastereomers cluster_products Final Products racemic_alcohol Racemic Alcohol (R-OH & S-OH) esterification Diastereomeric Esterification racemic_alcohol->esterification resolving_agent (-)-Pinocampheic Acid Chloride resolving_agent->esterification diastereomers Mixture of Diastereomers (R-Ester & S-Ester) esterification->diastereomers separation Chromatographic Separation diastereomers->separation diastereomer1 Diastereomer 1 (e.g., R-Ester) separation->diastereomer1 diastereomer2 Diastereomer 2 (e.g., S-Ester) separation->diastereomer2 hydrolysis1 Hydrolysis diastereomer1->hydrolysis1 hydrolysis2 Hydrolysis diastereomer2->hydrolysis2 resolved_alcohol1 Resolved Alcohol 1 (e.g., R-OH) hydrolysis1->resolved_alcohol1 recovered_auxiliary Recovered Chiral Auxiliary hydrolysis1->recovered_auxiliary resolved_alcohol2 Resolved Alcohol 2 (e.g., S-OH) hydrolysis2->resolved_alcohol2 hydrolysis2->recovered_auxiliary

Caption: Workflow for chiral resolution of alcohols.

Logical Relationships in Chiral Resolution

logical_relationship start Start: Racemic Alcohol esterification Form Diastereomers (Esterification) start->esterification React with Chiral Agent separation Separate Diastereomers (Different Properties) esterification->separation Mixture of Diastereomers hydrolysis Cleave Chiral Auxiliary (Hydrolysis) separation->hydrolysis Isolated Diastereomers end End: Enantiomerically Pure Alcohols hydrolysis->end Recovered Enantiomers

Caption: Key logical steps in the resolution process.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (-)-Pinocampheol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (-)-Pinocampheol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this compound, with a focus on improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method for synthesizing this compound is the hydroboration-oxidation of (+)-α-pinene.[1][2] This two-step process is known for its high stereoselectivity and anti-Markovnikov regioselectivity.[2] The first step involves the addition of borane (B79455) (BH₃), typically from a borane-dimethyl sulfide (B99878) (BMS) or borane-THF complex, across the double bond of α-pinene.[2] The steric hindrance from the gem-dimethyl group on the α-pinene molecule directs the borane to the less hindered face of the double bond.[2][3] The resulting organoborane intermediate is then oxidized in the second step, usually with alkaline hydrogen peroxide (H₂O₂/NaOH), to yield (-)-isopinocampheol (B1672273), a stereoisomer of this compound.[2][3]

Q2: What are the key factors influencing the yield of this compound?

Several critical factors can significantly impact the yield of the synthesis:

  • Reagent Purity: The purity of the starting material, (+)-α-pinene, is crucial. Impurities such as other terpenes or oxidized byproducts can lead to the formation of undesired side products.[1][4] The quality and stability of the borane reagent are also paramount; using freshly prepared or properly stored reagents is recommended.[1][4]

  • Reaction Temperature: Strict temperature control is vital throughout the hydroboration and oxidation steps.[1] Suboptimal temperatures can promote side reactions or product degradation.[1][4]

  • Stoichiometry: The molar ratio of α-pinene to the borane reagent must be carefully controlled to ensure the complete conversion of the starting material.[1][4]

  • Anhydrous Conditions: The reaction is sensitive to moisture. Therefore, using an anhydrous solvent, such as tetrahydrofuran (B95107) (THF) or diglyme, and maintaining an inert atmosphere (e.g., under nitrogen or argon) are essential to prevent unwanted reactions with water or oxygen.[1]

  • Work-up Procedure: The conditions during the oxidative workup, especially temperature, need to be carefully managed to prevent the degradation of the final product.[1][4]

Q3: How can the enantiomeric excess (e.e.) of the product be improved?

The enantiomeric purity of the final product is directly linked to the optical purity of the starting α-pinene.[1][5] Commercially available α-pinene often has an optical purity of around 92%, which will limit the maximum achievable enantiomeric excess of the product.[4][5] To enhance the enantiomeric purity, an equilibration of the intermediate diisopinocampheylborane (B13816774) can be performed.[2][6] This involves stirring the precipitated diisopinocampheylborane in THF, sometimes with the addition of a small amount of fresh α-pinene, to enrich the solid in the major diastereomer.[2][5]

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound.

Problem 1: Low Yield of this compound

  • Possible Cause: Incomplete reaction.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting material.[4] Insufficient reaction time can lead to a low yield.[4]

  • Possible Cause: Impure reagents.

    • Solution: Use high-purity (+)-α-pinene. If necessary, purify the starting material by distillation.[4] Ensure the borane reagent is fresh and has been stored correctly to maintain its activity.[4]

  • Possible Cause: Incorrect stoichiometry.

    • Solution: Carefully control the molar ratio of α-pinene to borane. A slight excess of borane is often preferred to ensure complete conversion, though a large excess can lead to side reactions.[1]

  • Possible Cause: Inefficient extraction during workup.

    • Solution: Ensure the aqueous layer is saturated with a salt like sodium chloride to reduce the product's solubility in the aqueous phase.[1] Use an adequate volume of an appropriate extraction solvent (e.g., diethyl ether) and perform multiple extractions to maximize product recovery.[1][4]

  • Possible Cause: Product loss during purification.

    • Solution: If using column chromatography, select an appropriate solvent system to achieve good separation while minimizing product loss on the column.[1] For crystalline products, recrystallization can be an effective purification method.[1]

Problem 2: Low Enantioselectivity (% e.e.)

  • Possible Cause: Suboptimal optical purity of starting α-pinene.

    • Solution: Use α-pinene with the highest possible enantiomeric purity.[5]

  • Possible Cause: Incorrect choice of hydroborating agent for a different substrate.

    • Solution: For the synthesis of this compound from α-pinene, diisopinocampheylborane (Ipc₂BH) is the key intermediate. For other applications with different alkenes, the choice between diisopinocampheylborane (Ipc₂BH) and monoisopinocampheylborane (IpcBH₂) is crucial. Ipc₂BH is more effective for cis-alkenes, while IpcBH₂ is generally preferred for trans- and trisubstituted alkenes.[5][7]

  • Possible Cause: Non-optimal reaction temperature.

    • Solution: Hydroboration reactions are often carried out at low temperatures (e.g., -25°C to 0°C) to enhance enantioselectivity.[5][8] A temperature screening study may be necessary to find the optimal conditions for your specific setup.[5]

Problem 3: Formation of Unexpected Byproducts

  • Possible Cause: Isomerization or oxidation of α-pinene.

    • Solution: Ensure the α-pinene starting material is pure and free from isomers like camphene (B42988) and limonene, or oxidation products like pinonaldehyde.[7] Store α-pinene under an inert atmosphere and away from light and heat to prevent degradation.

  • Possible Cause: Side reactions during oxidation.

    • Solution: The oxidation with hydrogen peroxide is exothermic and must be carefully controlled.[4][6] Maintain the reaction temperature below 50°C during the addition of H₂O₂ to prevent product degradation.[1][4]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the synthesis of this compound.

Table 1: Stoichiometry of Reactants

Reactant Ratio (α-pinene : Borane)ObservationRecommendation
1 : 0.5Incomplete conversion of α-pinene, leading to low yield.[1]Increase the amount of borane.
1 : 1Generally good conversion.[1]A slight excess of borane is often preferred.[1]
2 : 1Forms diisopinocampheylborane (R₂BH).This is the standard stoichiometry for generating the chiral hydroborating agent.

Table 2: Recommended Reaction Conditions

ParameterValueNotes
Hydroboration Temperature0-5 °CCrucial for controlling the reaction rate and selectivity.[1]
Hydroboration Time2-4 hoursMonitor by TLC or GC for completion.[1]
Oxidation Temperature< 50 °CThe reaction is exothermic; slow addition of H₂O₂ is necessary.[1][4]
SolventAnhydrous THF or DiglymeEssential to prevent side reactions with water.[1]
AtmosphereInert (Nitrogen or Argon)Prevents oxidation of reagents and intermediates.[1]

Experimental Protocols

Protocol 1: Synthesis of (-)-Isopinocampheol via Hydroboration-Oxidation

This protocol is adapted from established procedures.[2][6]

Materials:

  • (+)-α-Pinene (high enantiomeric purity)

  • Borane-dimethyl sulfide complex (BMS)

  • Anhydrous Tetrahydrofuran (THF)

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Saturated sodium chloride solution (brine)

Procedure:

  • Setup: Assemble a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.[1]

  • Hydroboration:

    • Charge the flask with (+)-α-pinene and anhydrous THF.

    • Cool the mixture to 0-5 °C in an ice bath.[1]

    • Slowly add the borane-dimethyl sulfide complex via the dropping funnel over 30-60 minutes, ensuring the temperature remains within the specified range.[1]

    • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2-4 hours. A white precipitate of diisopinocampheylborane should form.[1]

  • Oxidative Work-up:

    • While maintaining the temperature below 30 °C, slowly add the 3 M NaOH solution to the reaction mixture.[1]

    • Carefully add the 30% H₂O₂ solution dropwise via the dropping funnel. This reaction is exothermic, so control the addition rate to keep the temperature below 50 °C.[1]

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for at least 1 hour.[1]

  • Extraction and Purification:

    • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice more with diethyl ether.[1]

    • Combine all organic layers and wash them with brine.[1]

    • Dry the combined organic layer over anhydrous magnesium sulfate.[1]

    • Filter off the drying agent and remove the solvent under reduced pressure.[1]

    • The crude (-)-isopinocampheol can be purified by vacuum distillation or recrystallization.[1]

Visualizations

experimental_workflow cluster_hydroboration Hydroboration cluster_oxidation Oxidative Work-up cluster_purification Extraction & Purification start Charge flask with (+)-α-pinene and THF cool_hydro Cool to 0-5 °C start->cool_hydro add_bms Slowly add BMS cool_hydro->add_bms stir_hydro Stir for 2-4 hours add_bms->stir_hydro add_naoh Add 3M NaOH stir_hydro->add_naoh add_h2o2 Dropwise add 30% H₂O₂ (< 50 °C) add_naoh->add_h2o2 stir_oxid Stir for 1 hour at RT add_h2o2->stir_oxid extract Extract with Et₂O stir_oxid->extract wash Wash with brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify (Distillation/ Recrystallization) concentrate->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_rxn Incomplete Reaction start->incomplete_rxn impure_reagents Impure Reagents start->impure_reagents bad_stoichiometry Incorrect Stoichiometry start->bad_stoichiometry poor_workup Inefficient Workup start->poor_workup monitor_rxn Monitor by TLC/GC, increase reaction time incomplete_rxn->monitor_rxn purify_reagents Purify α-pinene, use fresh borane impure_reagents->purify_reagents adjust_ratio Optimize reactant ratio bad_stoichiometry->adjust_ratio improve_extraction Saturate aqueous layer, multiple extractions poor_workup->improve_extraction

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Troubleshooting low diastereoselectivity in (-)-Pinocampheol reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting reactions involving (-)-pinocampheol (B12780163) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in achieving high diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low diastereoselectivity in reactions using this compound-derived reagents?

Low diastereoselectivity in reactions involving this compound-derived reagents, such as diisopinocampheylborane (B13816774) (Ipc₂BH) and Alpine-Borane, can stem from several critical factors. The most common issues include suboptimal reaction temperature, the choice of solvent, steric properties of the substrate, and the purity of the reagents.[1][2] Maintaining strictly anhydrous conditions is also crucial, as moisture can decompose the borane (B79455) reagents.[2]

Q2: How does reaction temperature influence the diastereoselectivity?

Temperature is a critical parameter for achieving high stereoselectivity. Lower reaction temperatures generally lead to more ordered transition states, which enhances the energy difference between the pathways leading to different diastereomers, thus favoring the formation of the major diastereomer.[1][2][3] For many reductions and hydroborations, optimal temperatures are typically between -25°C and -78°C.[1] Conversely, higher temperatures can provide sufficient energy to overcome this activation energy difference, resulting in a loss of selectivity.[1][3]

Q3: Which solvents are recommended for reactions with this compound-derived reagents?

The choice of solvent can significantly impact the diastereoselectivity of the reaction. Non-coordinating solvents, such as diethyl ether (Et₂O) and toluene, are often preferred as they have been shown to provide higher diastereoselectivity.[2] More coordinating solvents like tetrahydrofuran (B95107) (THF) can sometimes lead to lower selectivity.[2]

Q4: My reaction with Alpine-Borane is showing low enantioselectivity, particularly with a slow-reacting substrate. What could be the issue?

A known issue with Alpine-Borane in slow reductions is its dissociation into 9-BBN (9-borabicyclo[3.3.1]nonane) and α-pinene.[4] The achiral 9-BBN can then reduce the substrate, leading to a racemic or near-racemic product, which diminishes the overall enantioselectivity.[4] To mitigate this, running the reaction at higher concentrations (~2 M) or even neat can favor the desired bimolecular reduction pathway over dissociation.[4] Applying high hydrostatic pressure (around 6000 atmospheres) has also been demonstrated to suppress reagent dissociation and significantly improve optical yields.[4]

Q5: Can the steric hindrance of my substrate affect the diastereoselectivity?

Yes, the degree of stereochemical control is highly dependent on the steric differences between the substituents at the prochiral center of the substrate.[1] If the steric bulk difference between these groups is small, it can lead to poor diastereoselectivity.[1] For such substrates, considering a bulkier chiral reagent may be beneficial. For instance, reagents derived from 2-ethylapopinene, which possess an ethyl group instead of a methyl group, can offer higher stereoselectivity due to their increased steric bulk.[1]

Troubleshooting Guides

Issue 1: Low Diastereomeric Ratio (d.r.)

If you are observing a low diastereomeric ratio, consult the following table and workflow to identify and resolve the potential cause.

Data Presentation: Factors Influencing Diastereoselectivity

ParameterPotential IssueRecommended SolutionExpected Outcome
Temperature Too high, leading to less ordered transition states.Perform the reaction at lower temperatures, typically between -25°C and -78°C.[1][2]Increased energy difference between diastereomeric transition states, favoring the major diastereomer.
Solvent Use of a coordinating solvent (e.g., THF).Switch to a less coordinating solvent like diethyl ether (Et₂O) or toluene.[2]Improved diastereoselectivity.[2]
Reagent Purity Contamination of this compound or α-pinene with other stereoisomers.Ensure the use of high-purity, enantiomerically pure starting materials.[1]Maximized stereochemical integrity of the chiral reagent.
Reagent Stoichiometry Incorrect ratio of reagents.Carefully verify the stoichiometry of all reagents. For preparing diisopinocampheylborane, using an excess of α-pinene is advisable to ensure high optical purity.[1]Optimized formation of the active chiral reagent.
Moisture Presence of water in reagents or glassware.Rigorously dry all glassware and use anhydrous reagents and solvents under an inert atmosphere (e.g., argon or nitrogen).[2]Prevention of reagent decomposition and side reactions.
Substrate Sterics Minimal steric differentiation in the substrate.Consider using a bulkier chiral reagent to enhance facial selectivity.[1]Increased steric bias in the transition state, leading to higher d.r.
Reaction Time Incomplete reaction at low temperatures.Extend the reaction time and monitor completion by TLC or other appropriate analytical methods.[2]Improved yield without compromising selectivity.

Troubleshooting Workflow for Low Diastereoselectivity

Troubleshooting_Workflow start Low Diastereoselectivity Observed check_temp Is Reaction Temperature Optimal? (-25°C to -78°C) start->check_temp adjust_temp Action: Lower Temperature check_temp->adjust_temp No check_solvent Is a Non-Coordinating Solvent Being Used? check_temp->check_solvent Yes adjust_temp->check_solvent change_solvent Action: Switch to Et2O or Toluene check_solvent->change_solvent No check_purity Are Starting Materials Enantiomerically Pure? check_solvent->check_purity Yes change_solvent->check_purity purify_reagents Action: Use High-Purity Reagents check_purity->purify_reagents No check_conditions Are Conditions Strictly Anhydrous? check_purity->check_conditions Yes purify_reagents->check_conditions dry_system Action: Dry Glassware & Solvents, Use Inert Atmosphere check_conditions->dry_system No analyze_substrate Does the Substrate Have Sufficient Steric Bias? check_conditions->analyze_substrate Yes dry_system->analyze_substrate consider_reagent Action: Use a Bulkier Chiral Reagent analyze_substrate->consider_reagent No end_success High Diastereoselectivity Achieved analyze_substrate->end_success Yes consider_reagent->end_success

Caption: Troubleshooting workflow for low diastereoselectivity.

Experimental Protocols

Prototypical Protocol for Asymmetric Reduction of a Prochiral Ketone with (-)-Diisopinocampheylchloroborane ((-)-DIP-Chloride)

This protocol describes the asymmetric reduction of acetophenone (B1666503) as a model substrate.

1. Reagent Preparation and Setup:

  • All glassware should be flame-dried or oven-dried and allowed to cool under a stream of dry nitrogen or argon.

  • All solvents and liquid reagents should be anhydrous.

  • Maintain a positive pressure of inert gas throughout the entire procedure.

2. Reaction Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, place a solution of (-)-Diisopinocampheylchloroborane (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -25°C using a suitable cooling bath (e.g., a dry ice/acetone bath).[1]

  • Dissolve acetophenone (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Add the acetophenone solution dropwise to the stirred solution of the chiral reducing agent over a period of approximately 30 minutes, ensuring the internal temperature does not rise above -25°C.[1]

  • Allow the reaction to stir at -25°C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time may vary depending on the substrate.[1]

3. Work-up and Purification:

  • Once the reaction is complete, quench the reaction at -25°C by the slow, dropwise addition of methanol.[1]

  • Allow the mixture to warm to room temperature.

  • Remove the THF under reduced pressure.

  • Add diethyl ether to the residue and wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and then with brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solution under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the chiral alcohol.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagent Prepare (-)-DIP-Chloride in anhydrous THF cool Cool (-)-DIP-Chloride solution to -25°C prep_reagent->cool prep_substrate Prepare Acetophenone in anhydrous THF add_substrate Dropwise addition of Acetophenone solution prep_substrate->add_substrate cool->add_substrate stir Stir at -25°C (Monitor by TLC) add_substrate->stir quench Quench with Methanol at -25°C stir->quench warm Warm to Room Temperature quench->warm extract Solvent Removal & Aqueous Work-up warm->extract purify Flash Column Chromatography extract->purify product Purified Chiral Alcohol purify->product

Caption: Experimental workflow for asymmetric ketone reduction.

References

Technical Support Center: Optimizing (-)-Pinocampheol Mediated Reductions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for asymmetric ketone reductions mediated by (-)-pinocampheol (B12780163) and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during this compound mediated reductions, offering potential causes and actionable solutions.

Issue 1: Low or No Conversion of Starting Material

Potential Cause Troubleshooting Steps
Inactive Reducing Agent The active reducing agent, typically a borane (B79455) derivative of this compound, may have degraded due to exposure to air or moisture. It is crucial to use freshly prepared reagent or a recently purchased, properly stored commercial solution. The activity of the borane reagent can be checked by titrating it before use.
Insufficient Reaction Time Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, extend the reaction time.
Suboptimal Temperature While lower temperatures often favor higher enantioselectivity, they can also significantly decrease the reaction rate. If conversion is low, consider a gradual increase in temperature. However, be aware that this might negatively impact the enantiomeric excess (e.e.).
Incorrect Stoichiometry Ensure the molar ratio of the reducing agent to the ketone is appropriate. A slight excess of the reducing agent is often used to drive the reaction to completion.

Issue 2: Low Enantiomeric Excess (e.e.)

Potential Cause Troubleshooting Steps
Suboptimal Temperature Temperature is a critical factor influencing enantioselectivity. Generally, lower reaction temperatures lead to higher e.e. values by increasing the energy difference between the diastereomeric transition states. It is recommended to perform the reaction at 0 °C, -25 °C, or even lower temperatures.
Inappropriate Solvent The choice of solvent can significantly impact the stereochemical outcome of the reaction. Non-coordinating solvents like THF or diethyl ether are commonly used. Experiment with different aprotic solvents to find the optimal one for your specific substrate.
Purity of this compound Source The enantiomeric purity of the starting this compound (or the α-pinene precursor) directly affects the maximum achievable e.e. of the product. Use a chiral auxiliary with the highest possible optical purity.
Substrate Structure The steric and electronic properties of the ketone substrate play a crucial role. A significant difference in the steric bulk of the two substituents on the carbonyl group generally leads to higher enantioselectivity.

Issue 3: Low Isolated Yield

Potential Cause Troubleshooting Steps
Product Loss During Work-up The work-up procedure is critical for isolating the desired alcohol. Oxidative work-up using NaOH and H₂O₂ is common for boron-based reductions and helps to break down the boronic ester intermediate. Ensure complete extraction of the product from the aqueous layer.
Product Degradation Some alcohols can be sensitive to the work-up conditions. If the product is unstable, consider a non-oxidative work-up, for instance, using amino alcohols like diethanolamine (B148213) to complex with the boron byproducts.
Purification Issues Product can be lost during purification steps like column chromatography. Optimize the solvent system for chromatography to ensure good separation and recovery.
Side Reactions Unwanted side reactions can consume the starting material or the product. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the reagents.

Frequently Asked Questions (FAQs)

Q1: What is the active reducing species in a this compound mediated reduction?

A1: The active reducing agent is typically a borane derivative formed from this compound or its precursor, (-)-α-pinene. Common reagents include diisopinocampheylborane (B13816774) (Ipc₂BH) and B-chlorodiisopinocampheylborane (Ipc₂BCl), which are prepared by reacting (-)-α-pinene with a borane source. These reagents transfer a hydride to the carbonyl group of the ketone.

Q2: How do I choose the right temperature for my reduction?

A2: The optimal temperature is a trade-off between reaction rate and enantioselectivity. For the highest e.e., it is generally best to start at a low temperature (e.g., -25 °C or 0 °C). If the reaction is too slow, you can gradually increase the temperature, while monitoring the impact on the e.e.

Q3: Which solvent should I use?

A3: Aprotic, non-coordinating solvents are generally preferred. Tetrahydrofuran (THF) is a common choice. Other solvents like diethyl ether can also be used. It is advisable to screen a few different solvents to determine the best one for your specific substrate and desired outcome.

Q4: My ketone is very sterically hindered. Will the reaction still work?

A4: Sterically hindered ketones can be challenging substrates. Reagents like diisopinocampheylchloroborane (Ipc₂BCl) are known to be effective for the reduction of hindered ketones. You may need to use longer reaction times or slightly elevated temperatures to achieve good conversion.

Q5: How can I remove the boron-containing byproducts after the reaction?

A5: An oxidative work-up is a standard and effective method. This involves treating the reaction mixture with an aqueous solution of sodium hydroxide (B78521) followed by the careful addition of hydrogen peroxide. This oxidizes the boron species to borates, which are soluble in the aqueous layer and can be easily separated. Alternatively, for sensitive products, an extractive work-up with amino alcohols can be employed to precipitate the boron byproducts.

Quantitative Data Summary

The following tables provide representative data on how reaction parameters can influence the yield and enantiomeric excess (e.e.) in reductions of a model substrate, acetophenone, using diisopinocampheylborane (Ipc₂BH).

Table 1: Effect of Temperature on the Reduction of Acetophenone

Temperature (°C)Yield (%)e.e. (%)
259585
09295
-2588>99

Table 2: Effect of Solvent on the Reduction of Acetophenone at 0 °C

SolventYield (%)e.e. (%)
Tetrahydrofuran (THF)9295
Diethyl Ether (Et₂O)9092
Dichloromethane (CH₂Cl₂)8588

Experimental Protocols

Protocol 1: Preparation of Diisopinocampheylborane (Ipc₂BH)

This protocol describes the in-situ preparation of diisopinocampheylborane from (-)-α-pinene and borane-dimethyl sulfide (B99878) complex (BMS).

Materials:

  • (-)-α-pinene (high optical purity)

  • Borane-dimethyl sulfide complex (BMS)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Maintain a positive pressure of nitrogen throughout the procedure.

  • Charge the flask with (-)-α-pinene (2.2 equivalents) and anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add BMS (1.0 equivalent) dropwise to the stirred solution of (-)-α-pinene over 30 minutes.

  • After the addition is complete, allow the mixture to stir at 0 °C for 3-4 hours, during which a white precipitate of diisopinocampheylborane should form.

  • The resulting slurry is ready for use in the subsequent reduction step.

Protocol 2: Asymmetric Reduction of a Ketone

Materials:

  • Ketone substrate

  • Diisopinocampheylborane (Ipc₂BH) slurry (from Protocol 1)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a separate flame-dried flask under a nitrogen atmosphere, dissolve the ketone (1.0 equivalent) in anhydrous THF.

  • Cool the ketone solution to the desired reaction temperature (e.g., -25 °C).

  • Slowly transfer the pre-formed Ipc₂BH slurry to the ketone solution via a cannula.

  • Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or GC.

  • Once the reaction is complete, proceed to the work-up procedure.

Protocol 3: Oxidative Work-up

Materials:

  • Reaction mixture from Protocol 2

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Diethyl ether (or other suitable extraction solvent)

Procedure:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully add the 3 M NaOH solution.

  • Very slowly, add the 30% H₂O₂ solution dropwise. Caution: This is a highly exothermic reaction. Ensure the temperature is controlled.

  • Allow the mixture to warm to room temperature and stir for at least 1 hour to ensure complete oxidation.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the organic layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.

  • Purify the crude product by column chromatography or distillation.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Asymmetric Reduction cluster_workup Work-up & Purification prep Preparation of Diisopinocampheylborane reduction Ketone Reduction prep->reduction Transfer Reagent workup Oxidative Work-up reduction->workup Reaction Complete purification Purification workup->purification Crude Product

Caption: General experimental workflow for this compound mediated reductions.

troubleshooting_logic start Low Yield or Low e.e. check_reagent Check Reagent Activity & Purity start->check_reagent reagent_ok Reagent is Active check_reagent->reagent_ok Yes reagent_bad Prepare Fresh Reagent check_reagent->reagent_bad No check_conditions Optimize Reaction Conditions check_workup Review Work-up & Purification check_conditions->check_workup Conditions Optimized temp Lower Temperature check_conditions->temp Low e.e. solvent Screen Solvents check_conditions->solvent Low e.e. or Yield workup_ok Work-up is Optimized check_workup->workup_ok Yes workup_bad Modify Work-up Protocol check_workup->workup_bad No reagent_ok->check_conditions success Improved Results temp->success solvent->success workup_bad->success

Caption: A logical workflow for troubleshooting common issues.

Removal of impurities from a (-)-Pinocampheol reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of (-)-Pinocampheol from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude this compound reaction mixture?

A1: Common impurities can include unreacted α-pinene, diastereomeric isomers of pinocampheol (such as isopinocampheol), and oxidation byproducts.[1] The specific impurity profile can vary depending on the reaction conditions and the purity of the starting materials.

Q2: Which purification techniques are most effective for this compound?

A2: The most effective and commonly used purification techniques for this compound are fractional distillation under reduced pressure and recrystallization.[1] For achieving very high purity, column chromatography can also be employed.[1]

Q3: How can the purity of this compound be assessed?

A3: The purity of this compound can be determined using several analytical techniques, including Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] Physical properties such as melting point and optical rotation are also key indicators of purity.

Data Presentation: Purity and Yield of this compound Purification Methods

The following table summarizes typical yield and purity data for the purification of pinocampheol isomers, which are representative of what can be expected for this compound.

Purification MethodPurity (% by GC)Yield (%)Notes
Fractional Vacuum Distillation97.4 - 97.580 - 89.5A highly effective primary purification step.[2]
Recrystallization> 99~80-85 (of distilled material)Typically performed after distillation to achieve higher purity.[2]
Column Chromatography> 98VariableUsed for high-purity requirements or when distillation is not feasible.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is adapted from established procedures for pinocampheol isomers and is suitable for the purification of this compound.

Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum distillation. A short Vigreux column is recommended for efficient fractionation.[1] Ensure all glassware is dry and joints are properly sealed to maintain a vacuum.

Procedure:

  • Charging the Flask: Place the crude this compound into a round-bottom flask, adding a magnetic stir bar for smooth boiling.

  • Applying Vacuum: Connect the apparatus to a vacuum pump and gradually reduce the pressure.

  • Heating: Gently heat the flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the appropriate boiling point. For example, a boiling point of 80-82 °C at 2 mmHg has been reported for isopinocampheol.[1] The distillate should solidify upon cooling.[1]

Protocol 2: Purification by Recrystallization

Solvent Selection: Low-boiling point petroleum ether or pentane (B18724) are suitable solvents for the recrystallization of pinocampheol.[2]

Procedure:

  • Dissolution: Dissolve the crude or distilled this compound in a minimal amount of the hot recrystallization solvent in an Erlenmeyer flask.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the formation of crystals.[1]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small volume of ice-cold solvent, and then dry them under a vacuum.[1]

Protocol 3: Purification by Column Chromatography

Stationary Phase: Silica (B1680970) gel is a commonly used stationary phase.

Eluent System: A mixture of hexane (B92381) and ethyl acetate (B1210297) is a good starting point for the eluent system.[1] The optimal ratio should be determined by Thin Layer Chromatography (TLC) prior to running the column to achieve good separation.

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with the less polar solvent mixture and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify and combine the fractions containing pure this compound.

Troubleshooting Guides

Fractional Vacuum Distillation
Issue Possible Cause Solution
Bumping or Unstable Boiling No stir bar or boiling chips.Use a magnetic stir bar. Boiling chips are not effective under vacuum.
Poor Separation of Isomers Inefficient fractionating column.Use a column with a higher number of theoretical plates, such as a Vigreux or packed column.
Product Solidifies in Condenser Condenser water is too cold.Use warmer condenser water or wrap the condenser with a heating tape set to a low temperature.
Low Yield Leaks in the vacuum system.Check all joints and connections for a proper seal.
Recrystallization
Issue Possible Cause Solution
Oily Product Instead of Crystals Impurities inhibiting crystallization; cooling too rapidly.If an oil forms, try re-heating the solution and adding a slightly larger volume of solvent. Allow for a slower cooling process.[1] A subsequent purification step like column chromatography might be necessary.
Low Crystal Yield Too much solvent used; premature filtration.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration.
Crystals are Impure Crystallization occurred too rapidly, trapping impurities.Allow the solution to cool more slowly to promote the formation of a well-ordered crystal lattice. Consider using a different recrystallization solvent.[1]
Column Chromatography
Issue Possible Cause Solution
Poor Separation Incorrect eluent system; column overloading.Optimize the eluent system using TLC before running the column.[1] Ensure the sample is loaded onto the column in a minimal volume of solvent.
Streaking of Compound on Column Compound is too polar for the eluent.Gradually increase the polarity of the eluent system.
Compound Stuck on the Column Compound is too polar for the chosen eluent range.Significantly increase the polarity of the eluent. If the compound is acidic or basic, adding a small amount of acid or base to the eluent may help.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification alpha-Pinene alpha-Pinene Hydroboration-Oxidation Hydroboration-Oxidation alpha-Pinene->Hydroboration-Oxidation Crude Mixture Crude Mixture Hydroboration-Oxidation->Crude Mixture Fractional Distillation Fractional Distillation Crude Mixture->Fractional Distillation Recrystallization Recrystallization Fractional Distillation->Recrystallization Column Chromatography Column Chromatography Fractional Distillation->Column Chromatography Pure this compound Pure this compound Recrystallization->Pure this compound Column Chromatography->Pure this compound

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Purification start Purification Issue oiling_out Product is Oily? start->oiling_out low_yield Low Yield? start->low_yield or poor_separation Poor Separation? start->poor_separation or oiling_out->low_yield No solution1 Re-heat & Add More Solvent Slow Cooling oiling_out->solution1 Yes low_yield->poor_separation No solution2 Use Minimal Hot Solvent Ensure Complete Cooling low_yield->solution2 Yes solution3 Optimize Eluent with TLC Check Column Loading poor_separation->solution3 Yes

Caption: Troubleshooting decision tree for common purification issues of this compound.

References

Common side products in the synthesis of (-)-Pinocampheol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (-)-Pinocampheol. The primary route for this synthesis is the hydroboration-oxidation of (-)-α-pinene.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a lower than expected yield in my this compound synthesis. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this compound can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Reagent Quality:

    • Borane (B79455) Source: The purity and activity of the borane reagent (e.g., borane-dimethyl sulfide (B99878) (BMS) or borane-THF complex) are critical. Always use freshly opened or properly stored reagents. It is often best to use a freshly prepared reagent.

    • (-)-α-Pinene Purity: The enantiomeric and chemical purity of the starting (-)-α-pinene directly impacts the stereoselectivity and overall yield. Commercially available α-pinene may contain impurities that can consume the borane reagent or lead to side reactions. Purification of (-)-α-pinene by distillation is recommended for optimal results.

  • Reaction Conditions:

    • Temperature Control: Temperature is a critical parameter throughout the synthesis. During the hydroboration step, maintaining a low temperature (typically 0-5 °C) is crucial to maximize stereoselectivity and prevent side reactions. During the oxidative workup with hydrogen peroxide, the temperature should be carefully controlled and kept below 50°C to avoid degradation of the desired product.[1]

    • Reaction Time: Incomplete reaction due to insufficient time will result in a low yield. It is advisable to monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

    • Stoichiometry: The molar ratio of borane to (-)-α-pinene is crucial. An incorrect ratio can lead to the incomplete conversion of the starting material or the formation of undesired monoalkylboranes.

  • Work-up Procedure:

    • Oxidation Step: The oxidation of the intermediate organoborane with hydrogen peroxide and sodium hydroxide (B78521) is an exothermic reaction.[1] Uncontrolled temperature during this step can lead to product degradation.

    • Extraction: Inefficient extraction of this compound from the aqueous layer can lead to significant product loss. Ensure thorough extraction with a suitable organic solvent (e.g., diethyl ether) and perform multiple extractions.

Q2: My final product shows the presence of several impurities. What are the common side products in this synthesis and how can I identify them?

A2: Several side products can form during the synthesis of this compound. Their formation is often dependent on the specific reaction conditions.

Common Side Products:

  • Diastereomers of Pinocampheol: Besides the desired this compound, other stereoisomers such as (-)-Isopinocampheol, (-)-Neopinocampheol, and (-)-Neoisopinocampheol can be formed. The relative amounts of these diastereomers are highly dependent on the stereoselectivity of the hydroboration step.

  • Oxidation Products: If the reaction is exposed to air (oxygen) or if the oxidation conditions are not well-controlled, various oxidation products of α-pinene can be formed. These include pinocarveol , isopinocamphone , and verbenone .

  • Rearrangement Products: Under certain conditions, particularly with acidic impurities or elevated temperatures, the pinane (B1207555) skeleton can undergo rearrangement to form products like pinol and terpineol .

Identification of Side Products:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying the components of the reaction mixture. By comparing the mass spectra of the observed peaks with library data, the various isomers and side products can be identified.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to characterize the structure of the main product and identify impurities. Specific chemical shifts and coupling constants can help distinguish between the different stereoisomers of pinocampheol and other side products.

Q3: How can I minimize the formation of diastereomeric impurities?

A3: The formation of diastereomers is primarily controlled by the stereoselectivity of the hydroboration step. The bulky gem-dimethyl group on the α-pinene molecule sterically hinders one face of the double bond, directing the borane to attack from the less hindered face.[2][3][4][5]

To enhance the formation of the desired this compound isomer:

  • Use a Bulky Hydroborating Agent: Employing a sterically hindered borane reagent can improve the facial selectivity of the hydroboration.

  • Low Reaction Temperature: Conducting the hydroboration at low temperatures (e.g., 0 °C or below) generally increases the stereoselectivity of the reaction.

Quantitative Data on Side Product Formation

The following table summarizes the potential side products and the conditions that may favor their formation. Quantitative data in the literature is often dependent on the specific experimental setup; however, the general trends are informative for troubleshooting.

Side ProductStructureConditions Favoring Formation
(-)-Isopinocampheol StereoisomerSub-optimal stereocontrol during hydroboration.
(-)-Neopinocampheol StereoisomerSub-optimal stereocontrol during hydroboration.
(-)-Neoisopinocampheol StereoisomerSub-optimal stereocontrol during hydroboration.
Pinocarveol Allylic Oxidation ProductPresence of oxygen; certain catalysts.
Isopinocamphone Oxidation ProductOver-oxidation during workup.
Verbenone Oxidation ProductPresence of oxygen; allylic oxidation.
Pinol Rearrangement ProductAcidic conditions; elevated temperatures.
α-Terpineol Rearrangement ProductAcidic conditions; elevated temperatures.

Experimental Protocols

Synthesis of this compound via Hydroboration-Oxidation of (-)-α-Pinene

This protocol is adapted from established literature procedures.[6]

Materials:

  • (-)-α-Pinene (high purity)

  • Borane-dimethyl sulfide complex (BMS) or Borane-THF complex

  • Anhydrous Tetrahydrofuran (THF)

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Nitrogen gas atmosphere

Procedure:

  • Hydroboration:

    • A dry, nitrogen-flushed, three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel is charged with the borane reagent and anhydrous THF.

    • The flask is cooled in an ice-water bath to 0-5 °C.

    • (-)-α-Pinene is added dropwise to the stirred solution while maintaining the temperature between 0-5 °C.

    • The reaction mixture is stirred at 0-5 °C for several hours. The formation of a white precipitate of the diisopinocampheylborane (B13816774) may be observed.

  • Oxidative Work-up:

    • While maintaining the temperature below 30 °C, slowly add the 3 M NaOH solution to the reaction mixture.

    • Carefully add the 30% H₂O₂ solution dropwise. This reaction is exothermic, and the rate of addition should be controlled to keep the temperature below 50 °C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for at least 1 hour to ensure complete oxidation.

  • Isolation and Purification:

    • The reaction mixture is transferred to a separatory funnel, and the aqueous layer is extracted multiple times with diethyl ether.

    • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

    • The solvent is removed under reduced pressure to yield the crude product.

    • The crude this compound can be purified by vacuum distillation or recrystallization.

Reaction Pathway and Side Reactions

The following diagram illustrates the main reaction pathway for the synthesis of this compound and the competing pathways leading to common side products.

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions alpha_pinene (-)-α-Pinene organoborane Diisopinocampheylborane Intermediate alpha_pinene->organoborane Hydroboration (BH3-THF) oxidation_products Oxidation Products (Pinocarveol, Isopinocamphone) alpha_pinene->oxidation_products Uncontrolled Oxidation rearrangement_products Rearrangement Products (Pinol, Terpineol) alpha_pinene->rearrangement_products Acidic Conditions/ High Temp. pinocampheol This compound (Desired Product) organoborane->pinocampheol Oxidation (H2O2, NaOH) diastereomers Diastereomers (e.g., Isopinocampheol) organoborane->diastereomers Imperfect Stereocontrol

Caption: Synthesis of this compound and formation of common side products.

References

How to avoid racemization when removing a chiral auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for chiral auxiliary removal. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the cleavage of chiral auxiliaries while preserving the stereochemical integrity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue during auxiliary cleavage?

A: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers, known as a racemate. In asymmetric synthesis, significant effort is invested in using a chiral auxiliary to create a single stereoisomer. If racemization occurs during the final step of removing this auxiliary, the hard-earned stereochemical purity is lost, which can undermine the entire synthetic strategy.[1] This is particularly detrimental in drug development, as different enantiomers of a chiral drug can exhibit vastly different biological activities, with one being therapeutic and the other inactive or even harmful.[1]

Q2: What is the primary chemical mechanism leading to racemization during cleavage?

A: The most common mechanism for racemization in this context is the formation of a planar, achiral intermediate, such as an enol or an enolate, at the newly formed stereocenter.[1] This is most likely to occur when the stereocenter is in the alpha (α) position relative to a carbonyl group. Under harsh acidic or basic conditions, the α-proton can be removed, leading to the formation of the planar enolate. Subsequent re-protonation can then occur from either face of the planar intermediate with equal probability, resulting in a loss of stereochemical information and the formation of a racemic mixture.[1]

Q3: Are certain cleavage conditions more prone to causing racemization?

A: Yes, vigorous reaction conditions are a primary driver of racemization.[1] Key factors that increase the risk include:

  • Strong Acids or Bases: These conditions can readily promote the formation of enol or enolate intermediates.[1]

  • High Temperatures: Increased thermal energy can provide the necessary activation energy to overcome the barrier to epimerization.[1]

  • Prolonged Reaction Times: Even under mildly racemizing conditions, extending the reaction time can lead to a significant loss of stereochemical purity.[1]

Q4: How do I choose a cleavage method that minimizes the risk of racemization?

A: The ideal cleavage protocol efficiently removes the auxiliary under mild conditions that do not compromise the stereocenter. The choice depends on three main factors:

  • The Chiral Auxiliary: Different auxiliaries are designed for specific cleavage reagents (e.g., Evans oxazolidinones are amenable to reductive or oxidative cleavage, while pseudoephedrine amides can be hydrolyzed).

  • The Substrate: The functional groups present in your molecule will dictate its stability towards acidic, basic, or redox conditions.

  • The Desired Product: The cleavage method determines the resulting functional group (e.g., hydrolysis yields a carboxylic acid, while reductive cleavage produces an alcohol).

Q5: Can the chiral auxiliary be recovered after cleavage?

A: Yes, a significant advantage of many chiral auxiliaries, such as those based on pseudoephedrine and Evans oxazolidinones, is that they can typically be recovered in high yield after the cleavage reaction and reused, which is economically and environmentally beneficial.[2][3]

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Product
Potential Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the recommended reaction time, consider extending the reaction time or slightly increasing the temperature, being mindful of the potential for racemization.[2]
Degradation of Product Some products may be sensitive to the reaction conditions. For basic conditions, ensure the reaction is performed at a low temperature (e.g., 0 °C) to minimize potential side reactions like epimerization. For substrates with sensitive functional groups, consider a milder cleavage method.[2]
Steric Hindrance For sterically hindered substrates, such as crowded pseudoephedrine amides, standard cleavage conditions may be insufficient. Consider using harsher conditions (e.g., stronger acid/base, higher temperature) or switching to a more reactive cleavage reagent. Alternatively, a different class of chiral auxiliary with more readily cleavable acyl derivatives, like Evans' oxazolidinones, may be more suitable.[3]
Side Reactions (e.g., Endocyclic Cleavage) For some auxiliaries like oxazolidinones, undesired cleavage of the auxiliary ring itself (endocyclic cleavage) can compete with the desired cleavage of the N-acyl bond (exocyclic cleavage).[2] The choice of nucleophile and reaction conditions is critical to favor exocyclic cleavage. For instance, with Evans auxiliaries, LiOH/H₂O₂ is selective for exocyclic cleavage, whereas LiOH alone can lead to endocyclic cleavage.[4][5]
Problem 2: Significant Racemization Detected in the Product
Potential Cause Suggested Solution
Harsh Reaction Conditions If significant epimerization is observed, switch to milder cleavage conditions. This could involve using a weaker acid or base, lowering the reaction temperature, or reducing the reaction time.
Unstable Product The final product itself may be prone to racemization under certain pH or temperature conditions. Ensure that workup and purification steps are performed under neutral or mildly acidic conditions and at low temperatures.
Suboptimal Cleavage Method The chosen cleavage method may be inherently prone to causing racemization for your specific substrate. Consider switching to an alternative method known for its mildness. For example, if acidic hydrolysis is causing racemization, explore reductive cleavage options.

Data Presentation: Comparison of Common Cleavage Methods and Expected Racemization

The following table summarizes common methods for the removal of Evans Oxazolidinone and Pseudoephedrine auxiliaries, along with the expected level of racemization based on literature reports. Note: Actual results may vary depending on the specific substrate.

Chiral AuxiliaryCleavage MethodReagentsProductExpected Racemization
Evans Oxazolidinone OxidativeLiOH, H₂O₂Carboxylic AcidVery Low to None
ReductiveLiBH₄, H₂OAlcoholVery Low to None
ReductiveNaBH₄AlcoholVery Low to None
Hydrolytic (Basic)LiOHCarboxylic AcidSubstrate Dependent, Risk of Racemization
Pseudoephedrine Amide Hydrolytic (Acidic)H₂SO₄ (aq)Carboxylic AcidVery Low to None
Hydrolytic (Basic)NaOH (aq)Carboxylic AcidVery Low to None
ReductiveLiAlH₄ or LiBH₄AlcoholVery Low to None
Organometallic AdditionR-Li or R-MgBrKetoneVery Low to None

Experimental Protocols

Protocol 1: Oxidative Cleavage of Evans Oxazolidinone with LiOH/H₂O₂

This protocol is adapted from a procedure for the hydrolytic cleavage of an N-propionyl oxazolidinone.[4]

Materials:

  • N-acylated oxazolidinone

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Lithium Hydroxide (B78521) (LiOH)

  • Sodium Sulfite (B76179) (Na₂SO₃)

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the N-acylated oxazolidinone (1.0 equiv) in a 4:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 30% aqueous hydrogen peroxide (4.0 equiv), followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 equiv).

  • Stir the mixture vigorously at 0 °C for 1-2 hours, monitoring the reaction by TLC.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (1.5 equiv) and stir for 15 minutes.

  • Acidify the mixture to pH ~3 with 1 M HCl.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • The chiral auxiliary can be recovered from the aqueous layer by basifying and extracting with an organic solvent.

Protocol 2: Reductive Cleavage of Evans Oxazolidinone with LiBH₄

This protocol provides a general procedure for the reductive cleavage to yield a primary alcohol.[2]

Materials:

  • N-acylated oxazolidinone

  • Tetrahydrofuran (THF), anhydrous

  • Water (H₂O)

  • Lithium Borohydride (B1222165) (LiBH₄)

  • 1 M Sodium Hydroxide (NaOH)

  • Diethyl ether

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the N-acylated oxazolidinone (1.0 equiv) in anhydrous THF.

  • Add a stoichiometric amount of water (1.1 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of lithium borohydride in THF (1.1 equiv) dropwise. Hydrogen evolution may be observed.

  • Allow the reaction to warm to room temperature and stir for 0.5-2 hours, or until TLC analysis indicates complete consumption of the starting material. For substrates with other reducible functional groups, it is advisable to maintain the reaction temperature at 0 °C.

  • Quench the reaction by the slow addition of 1 M aqueous sodium hydroxide.

  • Pour the mixture into a separatory funnel containing ether and water. Separate the layers and wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting primary alcohol and recover the chiral auxiliary by flash column chromatography.

Protocol 3: Acidic Hydrolysis of Pseudoephedrine Amide

This protocol is a general procedure for the acidic hydrolysis of an alkylated pseudoephedrine amide to a carboxylic acid.[6][7]

Materials:

  • Alkylated pseudoephedrine amide

  • Dioxane

  • 9 M Sulfuric Acid (H₂SO₄)

  • Water

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the alkylated pseudoephedrine amide (1.0 equiv) in a mixture of dioxane and 9 M sulfuric acid.

  • Heat the mixture to reflux (approximately 115 °C) and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude carboxylic acid.

  • The pseudoephedrine auxiliary can be recovered from the aqueous layer.

Visualizations

experimental_workflow cluster_start Starting Material cluster_cleavage Cleavage Step cluster_workup Workup & Purification cluster_end Final Products start Substrate with Chiral Auxiliary cleavage Select & Perform Cleavage Reaction (e.g., Hydrolysis, Reduction) start->cleavage workup Quench Reaction & Aqueous Workup cleavage->workup separation Separate Product & Auxiliary workup->separation purification Purify Product (e.g., Chromatography) separation->purification auxiliary Recovered Chiral Auxiliary separation->auxiliary product Enantiomerically Pure Product purification->product

General workflow for chiral auxiliary removal.

troubleshooting_racemization cluster_solutions Potential Solutions start Racemization Observed? lower_temp Lower Reaction Temperature start->lower_temp Yes milder_reagents Use Milder Reagents (e.g., weaker acid/base) start->milder_reagents Yes shorter_time Reduce Reaction Time start->shorter_time Yes change_method Change Cleavage Method (e.g., Hydrolysis -> Reductive) start->change_method Yes end_node Achieve High Enantiomeric Purity start->end_node No lower_temp->end_node milder_reagents->end_node shorter_time->end_node change_method->end_node no_racemization No yes_racemization Yes

Troubleshooting logic for addressing racemization.

References

Technical Support Center: Strategies for Scaling Up (-)-Pinocampheol-Based Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scaling up (-)-Pinocampheol-based reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up reactions involving this compound and its derivatives like diisopinocampheylborane (B13816774) (Ipc₂BH)?

A1: The main challenges include maintaining high stereoselectivity (enantiomeric and diastereomeric excess), ensuring consistent yields, managing reaction exotherms, and dealing with the handling and purification of air- and moisture-sensitive reagents and products on a larger scale.

Q2: How critical is the purity of the this compound-derived reagent?

A2: The enantiomeric purity of the reagent, such as diisopinocampheylborane (Ipc₂BH), is crucial for achieving high enantioselectivity in the product.[1][2] While it can be prepared from α-pinene of lower optical purity, it is essential to follow procedures that allow for the selective crystallization of the major enantiomer to obtain a reagent with high enantiomeric excess (ee).[1]

Q3: What is the optimal temperature range for most this compound-based asymmetric reactions?

A3: Lowering the reaction temperature generally enhances both diastereoselectivity and enantioselectivity.[2][3] For many reactions, such as allylborations and reductions, temperatures between -25°C and -78°C are often optimal.[2][3]

Q4: How can I remove the this compound auxiliary after the reaction?

A4: The chiral auxiliary is typically removed during the work-up procedure. For instance, in hydroboration-oxidation reactions, the isopinocampheol is liberated during the oxidative work-up with hydrogen peroxide and can be recovered. In other reactions, specific cleavage conditions may be required.

Troubleshooting Guides

Issue 1: Low Enantioselectivity or Diastereoselectivity

Question: My reaction is exhibiting low enantiomeric excess (% ee) or a poor diastereomeric ratio (d.r.). What are the potential causes and how can I improve the stereoselectivity?

Potential Cause Recommended Solution
Suboptimal Reaction Temperature Perform the reaction at lower temperatures. For many hydroborations, reductions, and allylborations, temperatures between -25°C and -78°C are optimal.[2][3] Use a cryostat or a dry ice/acetone bath to maintain a consistent temperature.[3]
Impure Chiral Reagent Ensure the use of high-purity, enantiomerically enriched (-)-α-pinene for the preparation of the reagent.[2] It is advisable to prepare diisopinocampheylborane from borane-dimethyl sulfide (B99878) (BMS) and an excess of α-pinene to ensure the high optical purity of the reagent.[2]
Moisture Contamination Reactions with organoboranes are highly sensitive to moisture. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and that all solvents and reagents are anhydrous.[3] The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).[3]
Inappropriate Solvent The choice of solvent can impact stereoselectivity. Non-coordinating solvents like diethyl ether are often preferred for allylboration reactions, while tetrahydrofuran (B95107) (THF) is commonly used for hydroborations.[3]
Steric Hindrance of the Substrate For substrates with minimal steric differentiation, consider using a bulkier chiral reagent to enhance stereoselectivity.[2] For certain substrates, such as trans-alkenes or sterically hindered alkenes, monoisopinocampheylborane (IpcBH₂) may provide better results than diisopinocampheylborane (Ipc₂BH).[1]
Issue 2: Low Reaction Yield

Question: The yield of my desired product is significantly lower than expected. What are the common reasons for this and how can I improve it?

Potential Cause Recommended Solution
Reagent Decomposition Organoborane reagents are sensitive to air and moisture, which can lead to their decomposition.[2] Handle and store these reagents under an inert atmosphere.
Incomplete Reaction While low temperatures are beneficial for selectivity, they can also slow down the reaction rate.[3] Consider extending the reaction time and monitor the progress using techniques like TLC or GC to ensure completion.[3]
Inefficient Oxidative Work-up In hydroboration-oxidation reactions, incomplete oxidation of the organoborane intermediate will result in a lower yield. Ensure complete oxidation by the careful, dropwise addition of hydrogen peroxide under basic conditions, while maintaining temperature control as the reaction is exothermic.[2]
Product Loss During Purification Emulsions during aqueous work-up or challenging chromatographic separations can lead to reduced isolated yields.[2] Optimize your work-up and purification procedures to minimize product loss.
Substrate Side Reactions Substrates with multiple reactive sites may undergo side reactions.[2] Consider using protecting groups for sensitive functionalities that might react with the borane (B79455) reagent.[2]

Quantitative Data

Table 1: Effect of Reaction Parameters on Diastereoselectivity and Enantioselectivity in Reductive Aldol Reactions

EntryAldehydeSolventTemperature (°C)Yield (%)d.r. (anti:syn)ee (%)
1BenzaldehydeTHF-2575>20:171
2BenzaldehydeEt₂O-2580>20:175
3BenzaldehydeEt₂O08213:169
4IsobutyraldehydeEt₂O069>20:186
5CyclohexanecarboxaldehydeEt₂O08715:182
Data synthesized from reference[4].

Table 2: Enantioselectivity in the Asymmetric Reduction of Keto Esters with (-)-B-chlorodiisopinocampheylborane

SubstrateProduct Hydroxy Esteree (%)
α-Keto Esterα-Hydroxy Ester82 - ≥99
γ-Keto Esterγ-Hydroxy Ester82 - ≥99
δ-Keto Esterδ-Hydroxy EsterFacile reduction
Data synthesized from reference[5].

Experimental Protocols

Protocol 1: Preparation of Crystalline (+)-Diisopinocampheylborane ((+)-Ipc₂BH) of High Enantiomeric Purity

This protocol is adapted from Organic Syntheses and allows for the preparation of highly enantiomerically pure Ipc₂BH from commercially available (−)-α-pinene.[6]

Materials:

  • (−)-α-pinene (≥81% ee)

  • Borane-dimethyl sulfide complex (BMS)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Argon or nitrogen gas for inert atmosphere

  • Flame-dried glassware

Procedure:

  • To a flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous THF.

  • Via syringe, add borane-dimethyl sulfide complex. Cool the mixture to 0 °C using an ice/water bath.

  • Over a period of 30 minutes, add (−)-α-pinene dropwise while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Remove the ice bath and stir the solution at room temperature for 1 hour.

  • Cool the solution to 0 °C to induce crystallization.

  • The supernatant liquid is removed via cannula, and the crystalline solid is washed with cold, anhydrous solvent.

  • The solid is dried under a stream of argon and then under high vacuum to yield crystalline (+)-Ipc₂BH as a white powder.

Protocol 2: General Procedure for Asymmetric Hydroboration-Oxidation

Hydroboration Step:

  • Dissolve the alkene substrate in an anhydrous solvent (e.g., THF) in a flask under an inert atmosphere (argon or nitrogen).[1]

  • Cool the solution to the desired temperature (e.g., -25 °C to 0 °C).[1]

  • Add a solution of the chiral hydroborating agent (e.g., Ipc₂BH in THF) dropwise to the stirred alkene solution.[1]

  • Stir the reaction at the specified temperature for the required amount of time to ensure complete hydroboration.[1]

Oxidation Step:

  • Cool the reaction mixture containing the organoborane in an ice bath.[1]

  • Slowly add aqueous NaOH solution, followed by the careful, dropwise addition of 30% H₂O₂, ensuring the internal temperature does not exceed 50°C.[6]

  • After the addition is complete, stir the mixture at room temperature for at least 1 hour.[6]

  • Separate the aqueous and organic layers. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).[1]

  • Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude alcohol product.[1]

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Asymmetric Reaction cluster_purification Purification reagent_prep Prepare crystalline Ipc₂BH hydroboration Hydroboration of Alkene (e.g., -25 °C, THF) reagent_prep->hydroboration Add to alkene oxidation Oxidative Work-up (NaOH, H₂O₂) hydroboration->oxidation Formed organoborane extraction Extraction with Organic Solvent oxidation->extraction purification Column Chromatography or Distillation extraction->purification product Pure Chiral Alcohol purification->product

Caption: Experimental workflow for asymmetric hydroboration-oxidation.

troubleshooting_logic start Low Stereoselectivity Observed q1 Is the reaction temperature optimal? start->q1 s1 Lower reaction temperature (e.g., -78 °C) q1->s1 No q2 Is the chiral reagent pure? q1->q2 Yes s1->q2 s2 Recrystallize Ipc₂BH to >99% ee q2->s2 No q3 Are conditions strictly anhydrous? q2->q3 Yes s2->q3 s3 Use flame-dried glassware and anhydrous solvents q3->s3 No end Improved Stereoselectivity q3->end Yes s3->end

Caption: Troubleshooting workflow for low stereoselectivity.

References

Managing exothermic reactions during diisopinocampheylborane preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of diisopinocampheylborane (B13816774) (Ipc₂BH). The focus is on managing the exothermic nature of the reaction and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My reaction is becoming too hot during the addition of borane-dimethyl sulfide (B99878) (BMS) to α-pinene. What should I do?

A1: An uncontrolled exotherm during the addition of BMS to α-pinene is a critical issue that can affect yield, enantioselectivity, and safety. Immediately pause the addition of the reagent. Ensure the reaction flask is securely immersed in the cooling bath (e.g., ice-water or dry ice/acetone). Monitor the internal temperature closely. Once the temperature is stable and back within the desired range (typically 0–5 °C), resume the addition at a much slower rate.[1][2][3] If the temperature continues to rise even after stopping the addition, it may indicate a problem with the cooling bath's efficiency or a reaction that is proceeding too quickly.

Q2: What are the primary causes of a runaway exothermic reaction during diisopinocampheylborane preparation?

A2: The primary causes include:

  • Too rapid addition of reagents: The hydroboration of α-pinene is an exothermic process. Adding the borane (B79455) source too quickly will generate heat faster than the cooling system can dissipate it.[1]

  • Inadequate cooling: An inefficient or improperly prepared cooling bath will not maintain the target temperature.

  • Incorrect solvent volume: Insufficient solvent can lead to a more concentrated reaction mixture, which can exacerbate the exotherm.

  • Impurities in reagents: Water or other protic impurities can react vigorously with the borane reagent, contributing to heat generation.[4]

Q3: Can the exotherm during the oxidative workup with hydrogen peroxide be controlled?

A3: Yes. The oxidation of the organoborane intermediate with hydrogen peroxide is often highly exothermic and can be vigorous.[1] To control it, the hydrogen peroxide should be added slowly and dropwise while maintaining cooling with an ice-water bath. The reaction temperature should be carefully monitored and kept below 50 °C.[5]

Q4: I observe gas evolution during my reaction. Is this normal?

A4: Yes, gas evolution can be normal at certain stages. During the preparation of diisopinocampheylborane, if there are any protic impurities, hydrogen gas can be evolved.[4] More significantly, if the reaction is quenched with methanol (B129727) or water to destroy excess hydride, a large amount of hydrogen gas will be liberated.[1] This should be done in a well-ventilated fume hood.[1]

Q5: My final product has low enantioselectivity. Could this be related to temperature control?

A5: Absolutely. Poor temperature control is a known contributor to low enantioselectivity.[6] Higher reaction temperatures can lead to the formation of undesired stereoisomers.[7] It is crucial to maintain the recommended temperature range throughout the addition and stirring phases of the reaction to achieve high enantiomeric excess.[2][3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Uncontrolled Exotherm During Reagent Addition 1. Reagent addition is too fast.2. Inefficient cooling bath.3. Reaction is too concentrated.1. Immediately stop the addition. Allow the temperature to return to the target range (0–5 °C). Resume addition at a significantly slower rate.[2][3]2. Ensure the cooling bath is well-maintained and provides adequate cooling for the scale of the reaction.3. Verify that the correct solvent volume has been used.
Low or No Product Formation 1. Degradation of the borane reagent due to improper storage or handling.2. Presence of moisture or other protic impurities.1. Use a fresh batch of borane-dimethyl sulfide or titrate the existing solution to determine its molarity.2. Ensure all glassware is flame- or oven-dried and the reaction is conducted under an inert atmosphere (nitrogen or argon).[1][5] Use anhydrous solvents.
Low Enantiomeric Excess (ee) 1. Incorrect reaction temperature.2. Impure α-pinene.3. Insufficient reaction time for equilibration.1. Strictly maintain the reaction temperature as specified in the protocol (typically 0–5 °C).[2][3]2. Use α-pinene of high enantiomeric purity. An equilibration step can be included to upgrade the enantiomeric purity of the diisopinocampheylborane.[5]3. Ensure the reaction is stirred for the recommended time after the addition is complete to allow for complete formation and equilibration of the product.[1]
Formation of a White Precipitate The diisopinocampheylborane product is precipitating from the solution.This is a normal observation during the reaction as the product is formed.[1][2]

Experimental Protocol: Preparation of Crystalline (+)-Diisopinocampheylborane

This protocol is adapted from established procedures and is intended for the preparation of highly enantiomerically pure (+)-Ipc₂BH from (–)-α-pinene.

Materials:

  • (–)-α-pinene

  • Borane-dimethyl sulfide complex (BMS)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Flame-dried, two-necked round-bottom flask

  • Magnetic stir bar

  • Thermometer

  • Argon or nitrogen source for inert atmosphere

  • Ice/water bath

Procedure:

  • Setup: Assemble the flame-dried glassware under a positive pressure of inert gas. The flask should be equipped with a magnetic stir bar, a thermometer to monitor the internal temperature, and a septum for reagent addition.

  • Initial Charging: Charge the flask with anhydrous THF. Via syringe, add the borane-dimethyl sulfide complex.

  • Cooling: Cool the stirred mixture to 0 °C using an ice/water bath.

  • Addition of α-pinene: Slowly add (–)-α-pinene dropwise to the cooled BMS solution over a period of 30 minutes. It is critical to maintain the internal reaction temperature between 0 °C and 5 °C during the addition.[2][3] A white precipitate of diisopinocampheylborane will form as the reaction progresses.[1][2]

  • Reaction: Stir the resulting slurry at 0 °C for at least 3.5 hours to ensure the reaction goes to completion.[1]

  • Equilibration (Optional but Recommended for High ee): For upgrading the enantiomeric purity, the solvent can be removed under vacuum, and the resulting solid can be slurried in a small amount of THF with an additional small charge of α-pinene and stored at a low temperature (e.g., 4 °C) for several days.[1]

  • Isolation: The crystalline product can be isolated by filtration under an inert atmosphere.

Quantitative Data Summary

ParameterValueReference(s)
Molar Ratio (α-pinene:BMS) ~2:1 (a slight excess of α-pinene is sometimes used)[2][3]
Reaction Temperature 0–5 °C[1][2][3]
Addition Time (α-pinene) 15–30 minutes[1][5]
Stirring Time (post-addition) 3.5 hours or longer[1]

Troubleshooting Workflow for Exothermic Events

Exotherm_Troubleshooting start Exothermic Event Detected (Temperature Rise) stop_addition Immediately Stop Reagent Addition start->stop_addition check_cooling Verify Cooling Bath Efficiency stop_addition->check_cooling monitor_temp Monitor Internal Temperature check_cooling->monitor_temp temp_stable Is Temperature Decreasing and Stabilizing? monitor_temp->temp_stable resume_slowly Resume Addition at a Much Slower Rate temp_stable->resume_slowly Yes emergency_stop Emergency Procedure: Consider Quenching (Use Caution!) temp_stable->emergency_stop No continue_monitoring Continue to Monitor Temperature Closely resume_slowly->continue_monitoring problem_resolved Problem Resolved continue_monitoring->problem_resolved review_procedure Post-Incident Review: Check Reagent Ratios, Solvent Volume, and Cooling Capacity emergency_stop->review_procedure

Caption: Troubleshooting workflow for an exothermic event.

References

Identifying and mitigating byproduct formation in pinocamphone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the synthesis of pinocamphone (B1236806), particularly focusing on the identification and mitigation of byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to pinocamphone?

A1: The most common and practical synthetic route to pinocamphone starts from the readily available chiral building block, α-pinene. The synthesis is typically a two or three-step process:

  • Hydroboration-Oxidation of α-Pinene: (+)-α-pinene undergoes hydroboration, often using borane-dimethyl sulfide (B99878) (BMS) or sodium borohydride (B1222165) with boron trifluoride etherate, followed by oxidation with hydrogen peroxide (H₂O₂) and sodium hydroxide (B78521) (NaOH). This stereoselective reaction primarily yields (+)-isopinocampheol.[1]

  • Oxidation of Isopinocampheol: The resulting isopinocampheol is then oxidized to isopinocamphone (B82297). Various oxidizing agents can be used, with one method employing hydrogen peroxide under the catalysis of vanadium phosphorus oxide, achieving yields over 88%.[2]

  • Epimerization to Pinocamphone: Isopinocamphone and pinocamphone are diastereomers. Isopinocamphone can be converted to a more stable equilibrium mixture containing pinocamphone through a process called epimerization. This is typically achieved by treating isopinocamphone with a base, such as sodium ethoxide in ethanol (B145695).[3]

Q2: What are the most common byproducts encountered in pinocamphone synthesis?

A2: The primary source of byproducts is the initial oxidation of α-pinene. The reaction conditions heavily influence the product distribution. Common byproducts include:

  • Isopinocamphone: The diastereomer of pinocamphone, often formed as the major product initially.

  • α-Pinene Oxide: Formed via the epoxidation pathway of α-pinene.[4]

  • Verbenol and Verbenone (B1202108): Resulting from the allylic oxidation of α-pinene.[4][5]

  • Campholenic Aldehyde: An isomerization product of α-pinene oxide, often favored at higher temperatures or in the presence of acidic catalysts.[5][6]

  • Other Oxidation Products: Minor byproducts can include trans-pinocarveol, myrtenal, myrtenol, and pinanediol.[4]

Q3: How can I analyze the product mixture to identify and quantify byproducts?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for identifying and quantifying the components in your reaction mixture.[6][7]

  • GC Separation: A capillary column, such as an HP-5MS, can separate the different isomers and byproducts based on their boiling points and polarity.

  • MS Identification: The mass spectrometer fragments the individual components, producing a unique mass spectrum for each. These spectra can be compared against spectral libraries (e.g., NIST, Wiley) for positive identification.

  • Quantification: The relative peak areas in the gas chromatogram can be used to determine the percentage composition of pinocamphone, isopinocamphone, and other byproducts in the mixture.

Troubleshooting Guide

Problem 1: Low yield of the desired pinocamphone and high formation of its diastereomer, isopinocamphone.

  • Cause: The hydroboration-oxidation of α-pinene stereoselectively produces isopinocampheol, which upon oxidation yields isopinocamphone. The final epimerization step may be incomplete.

  • Solution: Ensure the epimerization reaction has reached equilibrium. This can be achieved by:

    • Reaction Time: Stirring the isopinocamphone with a base like sodium ethoxide in ethanol for a sufficient duration (e.g., 24 hours) to establish the equilibrium, which typically favors pinocamphone.[3]

    • Base Concentration: Use an adequate amount of base to facilitate the epimerization process effectively.

Problem 2: Significant formation of verbenone and verbenol.

  • Cause: These byproducts arise from allylic oxidation of α-pinene. Reaction conditions may be favoring this pathway over the desired hydroboration or epoxidation routes.

  • Solution:

    • Choice of Reagents: For the synthesis of the pinocamphone skeleton, hydroboration-oxidation is the preferred method as it proceeds via addition to the double bond rather than allylic oxidation.

    • Temperature Control: Higher temperatures can sometimes promote side reactions. Maintaining the recommended temperature for each step is crucial.

Problem 3: Presence of large amounts of campholenic aldehyde.

  • Cause: Campholenic aldehyde is formed from the rearrangement of an intermediate, α-pinene oxide.[5][6] This rearrangement is often catalyzed by acidic conditions or high temperatures.

  • Solution:

    • Avoid Acidity: Ensure the reaction conditions are not overly acidic, which can be a factor if using certain catalysts.

    • Temperature Management: Maintain a lower reaction temperature to minimize the rate of the isomerization reaction.[6]

    • Solvent Choice: Solvent polarity and basicity can influence isomerization pathways. Experimenting with different solvents may help suppress the formation of campholenic aldehyde.[5]

Data on Byproduct Formation

The selectivity of α-pinene oxidation is highly dependent on the catalyst and reaction conditions. The following tables summarize quantitative data from different studies to illustrate these effects.

Table 1: Influence of Catalyst on α-Pinene Oxidation Product Selectivity

CatalystOxidantTemp (°C)α-Pinene Conversion (mol%)Main Product(s) & Selectivity (mol%)Reference
Ti-MCM-41H₂O₂7037Verbenone (39%), Campholenic aldehyde (27%), Verbenol (18%)[4]
TS-1O₂8534α-Pinene oxide (29%), Verbenol (15%), Verbenone (12%)[4]

Table 2: Product Distribution in α-Pinene Oxidation with Hydroxyl Radicals

ProductRelative Yield at 50 Torr (%)Relative Yield at 100 Torr (%)Reference
Pinonaldehyde63 ± 382 ± 7[8]
Acetone16 ± 16 ± 2[8]
Campholenic aldehyde11 ± 25.5 ± 0.7[8]
Formaldehyde9.7 ± 0.76 ± 5[8]
Acetaldehyde1.1 ± 0.10.9 ± 0.5[8]

Key Experimental Protocols

Protocol 1: Synthesis of (+)-Isopinocampheol from (+)-α-Pinene [1]

This protocol is the first major step towards synthesizing pinocamphone.

  • Materials:

    • (+)-α-pinene

    • Borane–methyl sulfide complex (BMS)

    • Anhydrous Tetrahydrofuran (THF)

    • 3 M Sodium hydroxide (NaOH) solution

    • 30% Hydrogen peroxide (H₂O₂)

    • Ether

    • Anhydrous magnesium sulfate

  • Procedure:

    • Hydroboration: A dry, nitrogen-flushed, three-necked flask is charged with BMS (0.100 mole) and anhydrous THF (30 mL). The flask is cooled in an ice-water bath. (+)-α-pinene (27.2 g, 0.200 mole) is added dropwise over 15 minutes, maintaining the temperature between 0–3°C. A white precipitate of (-)-diisopinocampheylborane will form. The mixture is stirred for an additional 3.5 hours at 0°C.

    • Oxidation: The flask is kept in the ice-water bath. 22 mL of 3 M aqueous NaOH is added, followed by the slow, dropwise addition of 22 mL of 30% aqueous H₂O₂. The temperature should be maintained between 30-50°C.

    • Workup: The reaction mixture is extracted with ether. The ether extract is washed five times with equal volumes of ice water, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.

    • Purification: The crude residue is distilled under reduced pressure (b.p. 80-82°C at 2 mmHg) to yield pure isopinocampheol.

Protocol 2: Epimerization of (-)-Isopinocamphone to (-)-Pinocamphone [3]

This protocol details the final step to obtain the target molecule.

  • Materials:

    • (-)-Isopinocamphone

    • Ethanol (EtOH)

    • Sodium ethoxide (NaOEt) in ethanol (e.g., 21% w/w)

    • Diethyl ether (Et₂O)

    • Water

  • Procedure:

    • Reaction Setup: (-)-Isopinocamphone (3.04 g, 20.0 mmol) is dissolved in ethanol (10 mL).

    • Epimerization: Sodium ethoxide solution in ethanol (11 mL, 34 mmol) is added to the mixture. The solution is stirred at room temperature for 24 hours to allow the reaction to reach a 4:1 equilibrium ratio between pinocamphone and isopinocamphone.

    • Workup: Water (50 mL) and diethyl ether (50 mL) are added to the reaction mixture. The aqueous phase is extracted twice more with diethyl ether (2 x 50 mL).

    • Purification: The combined ether layers are washed with water to remove ethanol, dried, and the solvent is evaporated. The resulting mixture can be further purified by column chromatography to isolate pure (-)-pinocamphone.

Visualizations

Pinocamphone_Synthesis_Byproducts Main Synthesis Route and Key Byproduct Pathways cluster_main Main Synthetic Pathway cluster_byproducts Major Byproduct Formation alpha_pinene α-Pinene isopinocampheol Isopinocampheol alpha_pinene->isopinocampheol 1. Hydroboration 2. Oxidation ap_oxide α-Pinene Oxide alpha_pinene->ap_oxide Epoxidation verbenol Verbenol alpha_pinene->verbenol Allylic Oxidation isopinocamphone Isopinocamphone isopinocampheol->isopinocamphone Oxidation pinocamphone Pinocamphone (Target Product) isopinocamphone->pinocamphone Epimerization (Base) camph_ald Campholenic Aldehyde ap_oxide->camph_ald Isomerization (Acid/Heat) verbenone Verbenone verbenol->verbenone Further Oxidation alpha_pinene_source

Caption: Pinocamphone synthesis from α-pinene and major byproduct pathways.

Troubleshooting_Workflow Troubleshooting Low Yield / High Byproduct Formation start Low Yield or High Impurity Detected analyze Analyze Product Mixture (GC-MS) start->analyze identify Identify Primary Byproduct(s) analyze->identify isopino High Isopinocamphone? identify->isopino Diastereomer camph High Campholenic Aldehyde? identify->camph Isomer verben High Verbenone/Verbenol? identify->verben Oxidation sol_isopino Optimize Epimerization: - Increase reaction time - Check base concentration isopino->sol_isopino Yes sol_camph Mitigate Isomerization: - Lower reaction temperature - Check for acidic catalyst - Change solvent camph->sol_camph Yes sol_verben Suppress Allylic Oxidation: - Confirm use of hydroboration - Control temperature verben->sol_verben Yes iterate Adjust Parameters & Re-run Experiment sol_isopino->iterate sol_camph->iterate sol_verben->iterate

Caption: A logical workflow for troubleshooting common issues in pinocamphone synthesis.

References

Technical Support Center: Continuous Flow Synthesis with (-)-Pinocampheol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (-)-pinocampheol (B12780163) and its derivatives in continuous flow synthesis. This resource provides troubleshooting guidance and answers to frequently asked questions to help improve the efficiency and outcomes of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using continuous flow synthesis for reactions involving chiral auxiliaries like this compound?

A1: Continuous flow synthesis offers several advantages over traditional batch processing for asymmetric reactions. These include precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction yields and selectivity.[1][2] The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, which is particularly beneficial for highly exothermic or fast reactions.[2] Furthermore, continuous flow setups can be automated for streamlined production and can handle hazardous reagents and intermediates more safely due to the small reaction volumes at any given time.

Q2: I am observing low enantioselectivity in my continuous flow reaction with a this compound derivative. What are the likely causes and solutions?

A2: Low enantioselectivity can stem from several factors in a continuous flow setup:

  • Inadequate Mixing: If reagents are not mixed efficiently before entering the heated reactor zone, localized temperature differences and concentration gradients can lead to poor stereocontrol. Ensure your mixing unit (e.g., a T-mixer or static mixer) is appropriate for the flow rates and viscosities of your reagent streams.

  • Incorrect Residence Time: The optimal residence time for achieving high enantioselectivity may be narrow. A residence time that is too long or too short can be detrimental. A systematic optimization of the flow rate to adjust the residence time is recommended.

  • Temperature Fluctuations: Poor temperature control can significantly impact the stereochemical outcome of the reaction. Ensure your reactor is properly thermostatted.

  • Reagent Purity: The purity of the chiral auxiliary and other reagents is crucial. Impurities can interfere with the reaction and lead to lower enantiomeric excess (ee).

Q3: How can I improve the yield and productivity of my asymmetric synthesis using a this compound-derived reagent in a flow system?

A3: To enhance yield and productivity, consider the following optimization strategies:

  • Stoichiometry: Carefully control the stoichiometry of the reactants. In some cases, using a slight excess of one reagent can drive the reaction to completion. For instance, in the Brown allylation using (-)-Ipc₂B(allyl), a slight excess of the borane (B79455) reagent and the allylating agent was found to be necessary for complete conversion of the aldehyde.

  • Concentration: Increasing the concentration of the reagents can lead to higher productivity. However, be mindful of potential solubility issues and the increased risk of blockages.

  • In-line Monitoring: Employing in-line analytical techniques, such as FTIR, can provide real-time data on reaction conversion, facilitating rapid optimization of reaction conditions.[3]

Q4: What are common causes of blockages in the reactor tubing when using bulky chiral auxiliaries like this compound derivatives?

A4: Blockages are a common issue in continuous flow chemistry, especially when dealing with reagents that have limited solubility or when solid byproducts are formed. Potential causes include:

  • Precipitation of Reagents or Products: The starting materials, intermediates, or the final product may have limited solubility in the reaction solvent at the operating temperature.

  • Formation of Solid Byproducts: The reaction itself might generate insoluble byproducts. For example, in reactions involving organometallic reagents, salt precipitation can occur.

  • Phase Separation: If the reaction involves multiple phases that are not effectively mixed, phase separation can lead to blockages.

Troubleshooting Guide

This guide addresses specific issues you may encounter during continuous flow synthesis with this compound and its derivatives.

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction due to short residence time.Decrease the flow rate to increase the residence time in the reactor.
Sub-optimal reaction temperature.Systematically vary the reactor temperature to find the optimal condition.
Degradation of product or reagents at high temperatures.If the reaction allows, try lowering the temperature and increasing the residence time.
Poor mixing of reagent streams.Ensure the mixer is functioning correctly and is appropriate for the reaction scale and viscosity.
Low Diastereoselectivity / Enantioselectivity Non-optimal temperature for stereocontrol.Asymmetric reactions are often highly sensitive to temperature. Perform a temperature screening to find the optimal balance between reaction rate and selectivity. For some reactions, lower temperatures (e.g., -78 °C) are optimal for high stereoselectivity.
Incorrect stoichiometry affecting the chiral environment.Precisely control the molar ratios of the reactants using accurate pumps.
Residence time not optimized for selectivity.Vary the flow rates to find the residence time that provides the highest selectivity.
Reactor Clogging/Blockages Precipitation of starting materials, products, or byproducts.- Ensure all reagents are fully dissolved before pumping. - Consider using a different solvent system with higher solubility for all components. - Perform the reaction at a higher temperature to increase solubility, if compatible with the reaction. - If salt byproducts are the issue, consider a "salt-free" procedure where salts are removed before the reaction stream enters the main reactor.
Phase separation of immiscible liquids.- Use a co-solvent to create a single-phase system. - Employ a more efficient static mixer to maintain an emulsion.
Inconsistent Results/Poor Reproducibility Fluctuations in pump flow rates.Calibrate your pumps regularly to ensure accurate and stable flow rates.
Inconsistent temperature control.Verify the accuracy and stability of your heating/cooling system.
Degradation of stock solutions over time.Prepare fresh reagent solutions, especially for sensitive organometallic reagents.

Data Presentation

The following table summarizes the optimized conditions for a continuous flow asymmetric Brown allylation using (-)-Ipc₂B(allyl), a derivative of the (-)-pinane skeleton. This data can serve as a valuable starting point for optimizing similar reactions with this compound-derived auxiliaries.

ParameterValueReference
Reaction Asymmetric allylation of trans-cinnamaldehyde[3]
Chiral Reagent (-)-B-allyldiisopinocampheylborane ((-)-Ipc₂B(allyl))[3]
Substrate trans-cinnamaldehyde[3]
Solvent Diethyl ether (Et₂O)[4]
Reactor Temperature -78 °C[5]
Flow Rate (Substrate) 0.5 mL/min[3]
Flow Rate (Chiral Reagent) 0.5 mL/min[3]
Residence Time 6.67 min[3]
Yield 98%[3]
Enantiomeric Excess (ee) 91.5%[3]
Productivity 1.57 g/h[3]

Experimental Protocols

Continuous Flow Asymmetric Allylation with (-)-Ipc₂B(allyl)

This protocol is adapted from the synthesis of an intermediate for Goniothalamin and serves as a model for setting up continuous flow reactions with pinene-derived chiral reagents.[3]

Reagent Preparation:

  • Pump A: A solution of the aldehyde (e.g., trans-cinnamaldehyde) in an appropriate anhydrous solvent (e.g., diethyl ether).

  • Pump B: A solution of the chiral reagent, (-)-Ipc₂B(allyl), in the same solvent.

  • Pump C (Quench): Methanol (B129727).

Flow System Setup:

  • Two syringe pumps (A and B) are used to deliver the aldehyde and the chiral reagent solutions.

  • The streams from pumps A and B are combined at a T-mixer.

  • The combined stream flows through a coiled reactor (e.g., PFA tubing) submerged in a cooling bath set to the desired temperature (e.g., -78 °C). The length and internal diameter of the coil determine the reactor volume and, consequently, the residence time at a given flow rate.

  • After exiting the reactor, the product stream is mixed with a quenching agent (e.g., methanol from Pump C) at another T-mixer.

  • The quenched reaction mixture is collected for work-up and analysis.

In-line Analysis (Optional but Recommended):

  • An in-line FTIR spectrometer can be placed after the reactor coil to monitor the conversion of the starting material in real-time, allowing for rapid optimization of the reaction conditions.[3]

Visualizations

Below are diagrams illustrating key workflows and relationships relevant to continuous flow synthesis with chiral auxiliaries.

experimental_workflow cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_processing Workup & Analysis reagent_A Pump A: Substrate Solution mixer T-Mixer reagent_A->mixer reagent_B Pump B: this compound Derivative Solution reagent_B->mixer reactor Cooled Reactor Coil (e.g., -78 °C) mixer->reactor quench_mixer T-Mixer reactor->quench_mixer collection Product Collection quench_mixer->collection quench Pump C: Quench Solution (e.g., Methanol) quench->quench_mixer analysis Analysis (HPLC, GC-MS) collection->analysis

Caption: Experimental workflow for continuous flow asymmetric synthesis.

troubleshooting_logic start Low Yield or Selectivity? check_temp Is Temperature Optimal? start->check_temp Yes check_time Is Residence Time Correct? check_temp->check_time Yes solution Problem Resolved check_temp->solution No, Optimize Temp check_mix Is Mixing Efficient? check_time->check_mix Yes check_time->solution No, Adjust Flow Rate check_reagents Are Reagents Pure? check_mix->check_reagents Yes check_mix->solution No, Improve Mixer check_reagents->solution No, Purify Reagents

Caption: Troubleshooting logic for optimizing continuous flow reactions.

References

Validation & Comparative

Chiral Separation of Pinocampheol Stereoisomers: A Comparative Guide to Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral compounds, achieving accurate stereoisomeric separation is paramount. Pinocampheol, a bicyclic monoterpene alcohol, exists as four stereoisomers: (+)-isopinocampheol, (-)-isopinocampheol, (+)-neopinocampheol, and (-)-neopinocampheol. The distinct biological activities of these stereoisomers necessitate robust analytical methods for their separation and quantification. This guide provides a comparative overview of chiral chromatographic techniques for the separation of pinocampheol stereoisomers, with a focus on chiral Gas Chromatography (GC) as a primary analytical tool.

While High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a widely used technique for enantiomeric separations, specific applications for pinocampheol are not extensively documented in readily available literature.[1] In contrast, chiral Gas Chromatography (GC) is a well-established and powerful method for the analysis of volatile chiral compounds like monoterpene alcohols.[2][3] This guide will detail experimental protocols for chiral GC and present a comparison of potential chiral stationary phases.

Comparison of Chiral Gas Chromatography (GC) Stationary Phases

The selection of the chiral stationary phase is the most critical factor in achieving successful enantioselective separation. For volatile compounds like pinocampheol, cyclodextrin-based chiral stationary phases are commonly employed in capillary GC columns.[4][5] These phases separate enantiomers based on the formation of transient diastereomeric inclusion complexes. The table below compares the typical performance of different derivatized cyclodextrin (B1172386) phases for the separation of chiral monoterpenes, which can be extrapolated to the separation of pinocampheol stereoisomers.

Chiral Stationary Phase (CSP)DerivativeTypical Mobile Phase (Carrier Gas)Typical Temperature ProgramExpected Resolution (Rs)Separation Principle
Beta-Cyclodextrin based Diethyl-tert-butyldimethylsilylHelium50°C (1 min), ramp to 180°C at 2°C/minGood to ExcellentInclusion complexation, shape selectivity
Beta-Cyclodextrin based Per-methylatedHydrogen or Helium60°C (2 min), ramp to 200°C at 3°C/minModerate to GoodPrimarily inclusion complexation
Gamma-Cyclodextrin based TrifluoroacetylHelium40°C (1 min), ramp to 160°C at 5°C/minGoodInclusion complexation, dipole-dipole interactions

Experimental Protocols

Below is a detailed experimental protocol for the chiral GC separation of pinocampheol stereoisomers. This protocol is a representative method and may require optimization for specific sample matrices and instrumentation.

Chiral Gas Chromatography (GC) Method
  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: Chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) coated with a derivatized cyclodextrin stationary phase (e.g., diethyl-tert-butyldimethylsilyl beta-cyclodextrin).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector: Split/splitless injector, operated in split mode (e.g., split ratio 50:1) at 250°C.

  • Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, then ramped to 180°C at a rate of 2°C/minute, and held for 5 minutes.

  • Detector: FID at 250°C or MS with appropriate settings for mass analysis.

  • Sample Preparation: Dilute the pinocampheol isomer mixture in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.

Logical Workflow for Chiral Method Development

The development of a robust chiral separation method follows a logical progression from initial screening to final validation. The following diagram illustrates a typical workflow for developing a chiral GC method for the separation of pinocampheol stereoisomers.

Chiral_Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Start Define Analytical Goal: Separate Pinocampheol Stereoisomers Select_CSP Select Chiral Stationary Phases (e.g., Beta- and Gamma-Cyclodextrin based) Start->Select_CSP Screen_Conditions Screen Initial Conditions (Temperature Program, Carrier Gas Flow) Select_CSP->Screen_Conditions Evaluate_Resolution Evaluate Resolution (Rs) and Tailing Factor Screen_Conditions->Evaluate_Resolution Optimize_Parameters Optimize Temperature Ramp Rate and Final Temperature Evaluate_Resolution->Optimize_Parameters Rs < 1.5 Validate_Method Validate Method (Linearity, Precision, Accuracy, Robustness) Evaluate_Resolution->Validate_Method Rs >= 1.5 Fine_Tune_Flow Fine-tune Carrier Gas Flow Rate Optimize_Parameters->Fine_Tune_Flow Fine_Tune_Flow->Evaluate_Resolution Implement_Method Implement for Routine Analysis Validate_Method->Implement_Method

Chiral GC Method Development Workflow

Signaling Pathways in Chiral Recognition

The separation of enantiomers on a chiral stationary phase is a result of the differential interaction energies between the two enantiomers and the chiral selector. This can be conceptualized as a signaling pathway where the analyte "signals" its stereochemistry to the CSP, resulting in a differential retention time.

Chiral_Recognition_Pathway cluster_analyte Analyte (Pinocampheol) cluster_csp Chiral Stationary Phase cluster_interaction Interaction & Separation Enantiomer_R (+)-Isomer CSP Cyclodextrin Cavity Enantiomer_R->CSP Inclusion Enantiomer_S (-)-Isomer Enantiomer_S->CSP Inclusion Complex_R Diastereomeric Complex 1 (More Stable) CSP->Complex_R Forms Complex_S Diastereomeric Complex 2 (Less Stable) CSP->Complex_S Forms Separation Differential Retention Time Complex_R->Separation Longer Retention Complex_S->Separation Shorter Retention

References

A Comparative Guide to the Efficacy of (-)-Pinocampheol Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective control of chemical reactions is a critical challenge. Chiral alcohols and their derivatives are indispensable tools in the synthesis of enantiomerically pure compounds. This guide provides an objective comparison of the efficacy of (-)-Pinocampheol, primarily through its widely used derivative (-)-Diisopinocampheylchloroborane [(-)-DIP-Chloride], with other prominent chiral alcohols and reagents in the context of asymmetric ketone reduction. The data presented herein, supported by experimental protocols and mechanistic diagrams, is intended to aid in the selection of the most suitable chiral reagent for specific synthetic applications.

Performance in Asymmetric Ketone Reduction

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a benchmark reaction for evaluating the effectiveness of chiral reagents. The performance of these reagents is primarily assessed by the chemical yield and the enantiomeric excess (e.e.) of the product.

Comparison with Other Chiral Boron Reagents

(-)-DIP-Chloride, derived from (+)-α-pinene (the precursor to this compound), is a highly effective reagent for the asymmetric reduction of a variety of ketones, often affording excellent enantioselectivity.[1][2] A comparison with other borane-based reagents, such as Alpine-Borane (also derived from α-pinene) and those used in Corey-Bakshi-Shibata (CBS) reductions, reveals the strengths and substrate scope of each.

Table 1: Asymmetric Reduction of Acetophenone

Chiral Reagent/CatalystProduct ConfigurationYield (%)Enantiomeric Excess (e.e., %)Reference
(-)-DIP-Chloride (S)-1-PhenylethanolNot specified98[3]
(R)-Alpine-Borane(R)-1-PhenylethanolHighHigh[4]
(S)-CBS Catalyst(R)-1-PhenylethanolHigh>95[5]

Table 2: Asymmetric Reduction of Various Ketones

Ketone SubstrateChiral ReagentProduct ConfigurationYield (%)Enantiomeric Excess (e.e., %)Reference
2,2,2-Trifluoroacetophenone(-)-DIP-Chloride (S)-AlcoholNot specified90[1]
1-Bromo-3,3,3-trifluoro-2-propanone(-)-DIP-Chloride Chiral (trifluoromethyl)oxiraneHighHigh[1]
Methyl 2-acetylbenzoate(-)-DIP-Chloride (S)-3-Methylphthalide8797[1]
1-Indanone(-)-DIP-Chloride (S)-1-IndanolNot specified81[3]
3,4-Dihydronaphthalen-1(2H)-one(-)-DIP-Chloride (S)-1,2,3,4-Tetrahydronaphthalen-1-olNot specified95[3]
Phenyl trifluoromethyl ketonep-Menthan-3-yloxyaluminium dichloride2,2,2-Trifluoro-1-phenylethanolNot specified77[6]
ω-BromoacetophenoneBis-squaramidoacid ligands with BoraneSecondary alcoholNot specifiedup to 64.2[7]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these chiral reagents. Below is a general protocol for the asymmetric reduction of a ketone using (-)-DIP-Chloride.

General Protocol for Asymmetric Ketone Reduction with (-)-DIP-Chloride

Materials:

  • (-)-DIP-Chloride

  • Prochiral ketone

  • Anhydrous solvent (e.g., diethyl ether, THF)

  • Diethanolamine (for work-up)

  • Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: A solution of the prochiral ketone in an anhydrous solvent is cooled to the desired temperature (typically between -25 °C and 0 °C) under an inert atmosphere.

  • Addition of Reagent: A solution of (-)-DIP-Chloride in the same anhydrous solvent is added dropwise to the ketone solution. The reaction mixture is stirred at this temperature for the time required for completion (monitored by TLC or GC).

  • Work-up: The reaction is quenched by the addition of a suitable reagent, often diethanolamine, which forms a precipitate with the boron byproducts. The mixture is stirred for a few hours to ensure complete precipitation.

  • Isolation: The precipitate is removed by filtration. The filtrate, containing the chiral alcohol product, is then subjected to a standard aqueous work-up (e.g., washing with dilute acid, saturated bicarbonate solution, and brine).

  • Purification and Analysis: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography or distillation. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Mandatory Visualizations

To better illustrate the processes involved in asymmetric reduction, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Asymmetric Reduction cluster_workup Work-up and Isolation cluster_analysis Purification and Analysis start Start setup Dissolve Ketone in Anhydrous Solvent start->setup cool Cool to -25°C to 0°C setup->cool add_reagent Add (-)-DIP-Chloride Solution Dropwise cool->add_reagent stir Stir and Monitor (TLC/GC) add_reagent->stir quench Quench with Diethanolamine stir->quench precipitate Precipitate Boron Byproducts quench->precipitate filter Filter Precipitate precipitate->filter wash Aqueous Work-up filter->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/ Distillation) concentrate->purify analyze Determine e.e. (Chiral HPLC/GC) purify->analyze end End analyze->end

General workflow for asymmetric ketone reduction.

reaction_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_intermediate Intermediate cluster_product Product ketone Prochiral Ketone (R-CO-R') ts Six-membered Boat-like Transition State ketone->ts Coordination dip_cl (-)-DIP-Chloride (Ipc₂BCl) dip_cl->ts Hydride Transfer intermediate Boron-alkoxide Intermediate ts->intermediate product Chiral Alcohol (R-CH(OH)-R') intermediate->product Work-up

Proposed mechanism for asymmetric ketone reduction.

References

Validating (-)-Pinocampheol Enantiomeric Purity: A Comparative Guide to GC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds is a critical step in chemical synthesis and pharmaceutical development. (-)-Pinocampheol, a bicyclic monoterpene alcohol, is a valuable chiral building block, and its stereochemical integrity directly impacts the stereochemistry of subsequent products. This guide provides an objective comparison of Gas Chromatography (GC) for validating the enantiomeric purity of this compound with alternative methods, supported by experimental data and detailed protocols.

The primary analytical technique for determining the enantiomeric excess of volatile compounds like this compound is chiral Gas Chromatography (GC). This method offers high resolution, sensitivity, and speed. However, other techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents also provide viable alternatives, each with its own set of advantages and limitations.

Comparison of Analytical Methods for Enantiomeric Purity

The selection of an appropriate analytical method hinges on factors such as the volatility and thermal stability of the analyte, required sensitivity, sample matrix, and available instrumentation.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agent (CSA)
Principle Differential partitioning of enantiomers with a chiral stationary phase in the gas phase.Differential interaction of enantiomers with a chiral stationary phase in the liquid phase.Formation of transient diastereomeric complexes with a CSA, leading to distinct NMR signals for each enantiomer.
Applicability Ideal for volatile and thermally stable compounds like this compound.Broad applicability, including non-volatile and thermally labile compounds.Applicable to a wide range of soluble compounds.
Resolution Typically provides high to excellent resolution of enantiomers.Can achieve high resolution, but method development can be more complex.Resolution of signals is dependent on the analyte, CSA, and magnetic field strength.
Sensitivity High sensitivity, especially with a Flame Ionization Detector (FID).Sensitivity is dependent on the detector (e.g., UV, MS) and the analyte's chromophore.Generally lower sensitivity compared to chromatographic methods.
Analysis Time Relatively fast analysis times.Can have longer analysis times compared to GC.Rapid sample preparation and data acquisition.
Solvent/Gas Consumption Uses carrier gas (e.g., Helium, Hydrogen), which is consumed.Consumes larger volumes of organic solvents.Uses small amounts of deuterated solvents.
Derivatization Generally not required for volatile alcohols like this compound.May be necessary for detection if the analyte lacks a chromophore.Not required.

Experimental Protocols

Primary Method: Chiral Gas Chromatography (GC-FID)

This protocol outlines a typical method for the enantiomeric purity determination of this compound using a chiral GC column. Cyclodextrin-based stationary phases are particularly effective for separating terpene enantiomers.

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A chiral capillary column, such as one with a derivatized β-cyclodextrin stationary phase (e.g., HP-chiral-20B, Cydex-B, or similar), with dimensions of 30 m x 0.25 mm I.D., 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL with a split ratio (e.g., 50:1).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 1 minute.

      • Ramp: Increase to 180 °C at a rate of 2 °C/minute.

      • Hold: Hold at 180 °C for 5 minutes.

    • Detector Temperature: 250 °C (FID).

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula: % ee = [ (Areamajor enantiomer - Areaminor enantiomer) / (Areamajor enantiomer + Areaminor enantiomer) ] x 100

Validation Parameters for Chiral GC Method (Typical Values):

ParameterAcceptance CriteriaTypical Performance
Specificity Baseline resolution (Rs > 1.5) between enantiomers.Rs ≥ 1.8
Linearity Correlation coefficient (r²) ≥ 0.995 for the minor enantiomer.r² ≥ 0.998
Accuracy Recovery of 80-120% for the minor enantiomer.95-105%
Precision (RSD) ≤ 15% for the minor enantiomer at the limit of quantitation (LOQ).≤ 10%
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10.Typically ≤ 0.1% of the major enantiomer.
Alternative Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful alternative, especially when dealing with less volatile compounds or when GC is unavailable. Polysaccharide-based chiral stationary phases are often effective.

Instrumentation: HPLC system with a UV or Refractive Index (RI) detector.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H), 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 98:2 v/v). The exact ratio may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.

    • Detection: UV at a low wavelength (e.g., 210 nm) if sensitivity allows, or an RI detector.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas in the same manner as for GC.

Alternative Method 2: ¹H NMR with Chiral Solvating Agent (CSA)

This technique provides a rapid assessment of enantiomeric purity without the need for chromatographic separation.

Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve approximately 10 mg of the this compound sample in a deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum.

    • Add a sub-stoichiometric amount of a chiral solvating agent (e.g., (R)-(-)-Mandelic acid or a chiral lanthanide shift reagent) to the NMR tube.

    • Acquire another ¹H NMR spectrum.

  • Data Analysis: Observe the splitting of specific proton signals (e.g., the proton on the carbon bearing the hydroxyl group) into two distinct sets of peaks corresponding to the two enantiomers complexed with the CSA. The enantiomeric ratio is determined by integrating the corresponding signals.

Visualizing the Workflow and Principles

To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict the experimental workflow for chiral GC analysis and the fundamental principle of chiral separation.

experimental_workflow cluster_prep Sample Preparation cluster_gc Chiral GC Analysis cluster_data Data Analysis sample This compound Sample dissolve Dissolve in Hexane/EtOAc sample->dissolve injection Inject Sample dissolve->injection separation Separation on Chiral Column injection->separation detection FID Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate % Enantiomeric Excess integration->calculation report report calculation->report Validation Report

Caption: Experimental workflow for the validation of this compound enantiomeric purity by chiral GC.

chiral_separation_principle cluster_mixture Enantiomeric Mixture cluster_column Chiral Stationary Phase cluster_separation Separation R_enantiomer chiral_selector Chiral Selector R_enantiomer->chiral_selector S_enantiomer S_enantiomer->chiral_selector R_separated R chiral_selector->R_separated Weak Interaction (Elutes Faster) S_separated S chiral_selector->S_separated Strong Interaction (Elutes Slower)

Caption: Principle of chiral separation of enantiomers on a chiral stationary phase.

A Comparative Guide to (-)-Pinocampheol and (+)-Isopinocampheol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the field of asymmetric synthesis, the selection of a chiral auxiliary or reagent is pivotal for achieving high stereocontrol. Among the diverse array of chiral molecules available, those derived from the naturally abundant monoterpene α-pinene have proven to be exceptionally versatile and effective. This guide provides a detailed comparison of two such diastereomers, (-)-Pinocampheol and (+)-Isopinocampheol, and their applications in asymmetric synthesis, with a focus on their performance, supported by experimental data.

While both this compound and (+)-Isopinocampheol are derived from the α-pinene framework, the vast majority of research in asymmetric synthesis has centered on the use of isopinocampheol and its derivatives. Consequently, this guide will primarily focus on the comparative performance of the enantiomers (+)-Isopinocampheol and (-)-Isopinocampheol (B1672273), for which extensive data is available. Information regarding the application of this compound-derived reagents in asymmetric synthesis is notably scarce in the current body of scientific literature, precluding a direct comparative analysis with its isopinocampheol counterpart.

Isopinocampheol, with its rigid bicyclic structure, provides a well-defined steric environment that enables high diastereo- and enantioselectivity in a variety of chemical transformations.[1] Its derivatives are most famously used in asymmetric reductions of prochiral ketones and hydroboration of alkenes.

Performance in Asymmetric Reductions

Derivatives of (+)- and (-)-isopinocampheol, most notably diisopinocampheylborane (B13816774) (Ipc₂BH) and B-chlorodiisopinocampheylborane (Ipc₂BCl), are powerful reagents for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. The stereochemical outcome of the reduction is directly dictated by the chirality of the isopinocampheol used. As a general principle, reagents derived from (+)-isopinocampheol typically yield (R)-alcohols, while those from (-)-isopinocampheol produce (S)-alcohols.[1]

A key example is the asymmetric reduction of acetophenone. The use of (+)- and (-)-B-chlorodiisopinocampheylborane demonstrates the high enantioselectivity achievable with these reagents.

Chiral ReagentSubstrateProduct ConfigurationYield (%)Enantiomeric Excess (ee, %)
(+)-Ipc₂BClAcetophenone(R)-1-Phenylethanol~95>98
(-)-Ipc₂BClAcetophenone(S)-1-Phenylethanol~95>98

Table 1. Asymmetric Reduction of Acetophenone with (+)- and (-)-B-Chlorodiisopinocampheylborane (Ipc₂BCl).[1]

Experimental Protocols

General Procedure for Asymmetric Reduction of a Prochiral Ketone using Alpine-Borane®

This protocol describes a general procedure for the asymmetric reduction of a prochiral ketone using Alpine-Borane®, a reagent derived from isopinocampheol and 9-BBN.

Materials:

  • Prochiral ketone

  • Alpine-Borane® solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Diethanolamine (B148213)

  • Anhydrous diethyl ether

Procedure:

  • In a dry, nitrogen-flushed flask, dissolve the ketone substrate in anhydrous THF.

  • Cool the solution to the desired temperature (typically 0 °C to room temperature).

  • Add the Alpine-Borane® solution dropwise to the stirred ketone solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, add diethanolamine to the reaction mixture to precipitate the boron complex.

  • Filter the precipitate and wash with anhydrous diethyl ether.

  • The filtrate, containing the chiral alcohol, is then concentrated under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

  • The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Logical Workflow for Asymmetric Ketone Reduction

The following diagram illustrates the general workflow for the asymmetric reduction of a prochiral ketone using an isopinocampheol-derived reagent.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Prochiral Ketone reaction Asymmetric Reduction in Anhydrous THF start->reaction reagent Isopinocampheol-derived Reagent (e.g., Alpine-Borane) reagent->reaction workup Quenching & Boron Complex Precipitation reaction->workup purification Filtration & Purification workup->purification analysis Determination of Yield & Enantiomeric Excess purification->analysis end Chiral Secondary Alcohol analysis->end

Figure 1. General workflow for asymmetric ketone reduction.

Signaling Pathways and Reaction Mechanisms

The stereochemical outcome of reductions using isopinocampheol-based boranes is rationalized by the formation of a rigid, six-membered, boat-like transition state. The steric bulk of the isopinocampheyl group directs the hydride transfer to one face of the carbonyl group, leading to the observed high enantioselectivity.

The general mechanism for the asymmetric reduction of a ketone with a diisopinocampheylborane derivative is depicted below.

G ketone Prochiral Ketone (R-CO-R') transition_state Six-membered Transition State ketone->transition_state reagent Chiral Borane (Ipc₂BH) reagent->transition_state intermediate Borinic Ester Intermediate transition_state->intermediate Hydride Transfer alcohol Chiral Alcohol intermediate->alcohol Hydrolysis

Figure 2. Simplified mechanism of asymmetric ketone reduction.

References

A Comparative Guide to Chiral Auxiliaries: Alternatives to (-)-Pinocampheol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that significantly impacts the stereochemical outcome, yield, and overall efficiency of a synthetic route. While (-)-Pinocampheol has its applications, a range of other auxiliaries often provide superior performance in terms of diastereoselectivity, predictability, and versatility across various reaction types. This guide offers an objective comparison of prominent alternatives to this compound, focusing on Evans's Oxazolidinones, Oppolzer's Camphorsultam, pseudoephedrine-based auxiliaries, and (-)-8-phenylmenthol (B56881). The performance of these auxiliaries is evaluated using experimental data from key asymmetric transformations, including alkylation, aldol (B89426), and Diels-Alder reactions.

Performance Comparison of Chiral Auxiliaries

The efficacy of a chiral auxiliary is primarily determined by its ability to control the stereochemistry of a reaction, leading to a high diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the desired product, as well as affording high chemical yields. The following tables summarize the performance of these key chiral auxiliaries in various asymmetric reactions.

Asymmetric Alkylation Reactions

Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. The choice of chiral auxiliary plays a pivotal role in directing the approach of the electrophile.

Chiral AuxiliarySubstrate (N-Acyl Derivative)ElectrophileDiastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)Yield (%)
Evans Oxazolidinone ((S)-4-Benzyl-2-oxazolidinone)N-PropionylAllyl Iodide98:2~95%
Evans Oxazolidinone ((4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone)N-PropionylBenzyl Bromide>99:190-95%
Pseudoephedrine PropionamideBenzyl Bromide>99:190%[1]
Pseudoephedrine Propionamiden-Butyl Iodide>99% d.e.80%[1]
Pseudoephenamine α-Methyl AmideEthyl Iodide19:1-
(-)-8-Phenylmenthol EsterAllyl Bromide33% d.e.83-100%
Asymmetric Aldol Reactions

The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, often creating two new stereocenters. Chiral auxiliaries are instrumental in controlling the stereochemical outcome of this transformation.

Chiral AuxiliaryEnolate SourceAldehydeDiastereomeric Ratio (d.r.)Yield (%)
Evans Oxazolidinone ((4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone)Propionyl ImideIsobutyraldehyde>99:1 (syn)85%[2]
Evans Oxazolidinone ((4R)-4-(1-Methylethyl)-2-oxazolidinone)Propionyl ImideBenzaldehyde95:5 (syn)80%[2]
Oppolzer's Camphorsultam ((2R)-Bornane-10,2-sultam)Propionyl ImideBenzaldehyde98:2 (anti:syn)-
Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a cycloaddition reaction that forms a six-membered ring. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.

Chiral AuxiliaryDienophileDieneDiastereomeric Ratio (endo:exo)
Oppolzer's Camphorsultam ((1S)-(-)-2,10-Camphorsultam)N-Acryloyl sultamCyclopentadiene (B3395910)>95:5
Evans Oxazolidinone N-Acryloyl oxazolidinoneCyclopentadiene90:10
(-)-8-Phenylmenthol Acrylate EsterCyclopentadiene99% d.e.

Experimental Workflows and Logical Relationships

The use of a chiral auxiliary in asymmetric synthesis typically follows a three-step sequence: attachment of the auxiliary to the substrate, the diastereoselective reaction, and subsequent cleavage of the auxiliary to yield the desired chiral product.

Chiral Auxiliary Workflow Prochiral_Substrate Prochiral Substrate Substrate_Auxiliary_Adduct Substrate-Auxiliary Adduct Prochiral_Substrate->Substrate_Auxiliary_Adduct Attachment Chiral_Auxiliary Chiral Auxiliary (Xc) Chiral_Auxiliary->Substrate_Auxiliary_Adduct Diastereoselective_Reaction Diastereoselective Reaction (+ Reagent) Substrate_Auxiliary_Adduct->Diastereoselective_Reaction Diastereomeric_Product Diastereomeric Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage of Auxiliary Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary (Xc) Cleavage->Recovered_Auxiliary

General workflow for asymmetric synthesis using a chiral auxiliary.

A more detailed workflow for a specific application, the Evans Asymmetric Alkylation, illustrates the key steps and intermediates involved in achieving high diastereoselectivity.

Evans Asymmetric Alkylation Start N-Acyloxazolidinone Enolate_Formation Enolate Formation (e.g., NaHMDS, -78 °C) Start->Enolate_Formation Z_Enolate Chelated (Z)-Enolate Enolate_Formation->Z_Enolate Alkylation Alkylation (R-X, -78 °C) Z_Enolate->Alkylation Electrophile approaches from less hindered face Alkylated_Product Alkylated Oxazolidinone (High d.r.) Alkylation->Alkylated_Product Cleavage Auxiliary Cleavage (e.g., LiOH, H₂O₂) Alkylated_Product->Cleavage Final_Product Chiral Carboxylic Acid Cleavage->Final_Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Workflow for an Evans Asymmetric Alkylation reaction.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these chiral auxiliaries in a laboratory setting.

Asymmetric Alkylation using an Evans Oxazolidinone

This protocol describes the acylation of the chiral auxiliary, diastereoselective alkylation, and subsequent cleavage.

a) Acylation of (S)-4-benzyl-2-oxazolidinone: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in toluene, add triethylamine (B128534) (1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). Add propionic anhydride (B1165640) (1.2 equiv) and heat the mixture to reflux for 30 minutes. After cooling, quench the reaction with water. Extract the product, N-propionyl-(S)-4-benzyl-2-oxazolidinone, with an organic solvent, dry, and purify.[3]

b) Diastereoselective Alkylation: Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) dropwise and stir for 1 hour to form the enolate. Add allyl iodide (1.2 equiv) and stir at -78 °C for 4 hours. Quench the reaction with saturated aqueous ammonium (B1175870) chloride, extract the product with an organic solvent, dry, and purify by column chromatography. A typical diastereomeric ratio of 98:2 is achieved.[3][4]

c) Cleavage of the Chiral Auxiliary: Dissolve the alkylated oxazolidinone (1.0 equiv) in a 3:1 mixture of THF and water and cool to 0 °C. Add lithium hydroxide (B78521) (LiOH) (4.0 equiv) followed by 30% hydrogen peroxide (H₂O₂) (10 equiv). Stir the mixture at room temperature until the reaction is complete. The chiral auxiliary can be recovered by extraction, and the desired 2-methyl-4-pentenoic acid is isolated from the aqueous phase after acidification.[3][5]

Asymmetric Diels-Alder Reaction using Oppolzer's Camphorsultam

This protocol outlines the general procedure for a Lewis acid-catalyzed asymmetric Diels-Alder reaction.

  • Dissolve the N-acryloyl derivative of (1S)-(-)-2,10-camphorsultam (1.0 equiv) in anhydrous dichloromethane (B109758) at -78 °C under an inert atmosphere.

  • Add a Lewis acid, such as diethylaluminum chloride (1.2 equiv), dropwise and stir for 15 minutes.

  • Add freshly distilled cyclopentadiene (3.0 equiv) and stir the reaction at -78 °C for several hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry, and purify by column chromatography.[4]

Asymmetric Michael Addition using Pseudoephedrine

This protocol describes the formation of the pseudoephedrine amide and its use in an asymmetric Michael reaction.

a) Amide Formation: Suspend (S,S)-(+)-pseudoephedrine in anhydrous THF and cool to 0 °C. Add n-butyllithium (1.05 equiv) and stir for 15 minutes. Add propionyl chloride (1.1 equiv) and allow the reaction to proceed.[6]

b) Asymmetric Michael Addition: The detailed study of the asymmetric aza-Michael reaction of metal benzylamides to α,β-unsaturated amides derived from (S,S)-(+)-pseudoephedrine shows that the reaction generally proceeds with good yields and diastereoselectivities. However, the optimal experimental conditions, including solvent, temperature, and the presence of additives, are highly dependent on the specific substrates.[7][8][9]

Cleavage of the (-)-8-Phenylmenthol Auxiliary

The cleavage of the (-)-8-phenylmenthol auxiliary is typically achieved through saponification.

  • Dissolve the ester derivative of (-)-8-phenylmenthol in a suitable solvent such as methanol.

  • Add a solution of potassium hydroxide in water and reflux the mixture for several hours.

  • After cooling, acidify the mixture with HCl and extract the product with an organic solvent.

  • The chiral auxiliary, (-)-8-phenylmenthol, can be recovered in high yield (e.g., 92%) after purification by column chromatography.

Conclusion

The selection of a chiral auxiliary is a critical parameter in the design and execution of an asymmetric synthesis. While this compound has its utility, Evans's Oxazolidinones, Oppolzer's Camphorsultam, pseudoephedrine-based auxiliaries, and (-)-8-phenylmenthol often provide a superior combination of high stereoselectivity, broad applicability, and reliable performance. Evans's oxazolidinones are particularly renowned for their exceptional control in alkylation and syn-selective aldol reactions. Oppolzer's camphorsultam is a robust auxiliary that excels in Diels-Alder reactions and often yields crystalline products, simplifying purification. Pseudoephedrine and its analogue, pseudoephenamine, offer a cost-effective and highly efficient method for asymmetric alkylations. Finally, (-)-8-phenylmenthol demonstrates high efficacy in Diels-Alder reactions due to its significant steric hindrance. This guide provides the necessary data and protocols to enable researchers to make an informed decision on the most suitable chiral auxiliary for their specific synthetic challenges.

References

Determining the Absolute Configuration of Products from Reactions Involving (-)-Pinocampheol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical outcome of a reaction is of paramount importance in the synthesis of chiral molecules, particularly in the pharmaceutical industry where the therapeutic efficacy of a drug is often dictated by a single enantiomer. Reagents derived from the chiral pool, such as (-)-pinocampheol, have proven to be invaluable tools in asymmetric synthesis, enabling the production of enantiomerically enriched compounds. This guide provides a comprehensive comparison of methods for determining the absolute configuration of products obtained from reactions utilizing chiral reagents derived from this compound, with a focus on asymmetric ketone reductions. Experimental data, detailed protocols, and mechanistic insights are presented to aid in the selection of appropriate synthetic and analytical strategies.

Asymmetric Reduction of Prochiral Ketones

Chiral reagents derived from (-)-α-pinene, the precursor to this compound, are widely employed for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. Two of the most prominent reagents are Alpine-Borane® (B-isopinocampheyl-9-borabicyclo[3.3.1]nonane) and (-)-DIP-Chloride™ (B-chlorodiisopinocampheylborane). These reagents offer high levels of enantioselectivity, and the absolute configuration of the resulting alcohol is predictable. Generally, reductions with reagents derived from (-)-α-pinene yield alcohols with the (S)-configuration.

The following table summarizes the performance of (-)-DIP-Chloride in the asymmetric reduction of various prochiral ketones.

Ketone SubstrateProductYield (%)Enantiomeric Excess (ee, %)Product Configuration
Acetophenone1-Phenylethanol97>99S[1]
1-Fluoro-2-octanone1-Fluoro-2-octanol-40R
1,1-Difluoro-2-octanone1,1-Difluoro-2-octanol-32S
1,1,1-Trifluoro-2-octanone1,1,1-Trifluoro-2-octanol-91S
2,2,2-Trifluoroacetophenone1-Phenyl-2,2,2-trifluoroethanol-90S[2]
Cyclohexyl trifluoromethyl ketoneCyclohexyl(trifluoromethyl)methanol-87-[3]

Note: The absolute configuration of the product can sometimes change based on Cahn-Ingold-Prelog priority rules, as seen with 1-fluoro-2-octanone.

Experimental Protocols

This protocol is a general guideline for the asymmetric reduction of a prochiral ketone.

Materials:

  • (-)-DIP-Chloride solution in an appropriate solvent (e.g., THF)

  • Prochiral ketone

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Diethanolamine (B148213) (for quenching)

  • Pentane (B18724) (for workup)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and workup equipment

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a solution of the prochiral ketone in an anhydrous solvent is cooled to the desired temperature (typically between -25 °C and 0 °C).

  • Addition of Reducing Agent: The (-)-DIP-Chloride solution is added dropwise to the stirred ketone solution. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, the mixture is quenched by the slow addition of diethanolamine to precipitate the boron-containing byproducts.

  • Workup: The mixture is stirred for a period, and then pentane is added. The resulting precipitate is removed by filtration. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude chiral alcohol can be purified by distillation or column chromatography.

Determination of Absolute Configuration and Enantiomeric Excess

Several methods can be employed to determine the absolute configuration and enantiomeric excess (ee) of the resulting chiral alcohol.

Chiral HPLC is a direct and widely used method for separating enantiomers and determining their relative amounts.[4][5]

Experimental Protocol for Enantiomeric Excess Determination by Chiral HPLC:

  • Column Selection: A suitable chiral stationary phase (CSP) is chosen. Polysaccharide-based columns (e.g., Chiralpak®) are often effective for separating alcohol enantiomers.[4]

  • Mobile Phase Optimization: A mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), is selected and optimized to achieve baseline separation of the enantiomers.

  • Analysis: The purified alcohol is dissolved in the mobile phase and injected into the HPLC system. The retention times of the two enantiomers are determined by running a racemic standard. The peak areas of the two enantiomers in the sample chromatogram are integrated to calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

This method involves converting the chiral alcohol into a mixture of diastereomeric esters using a chiral derivatizing agent, such as Mosher's acid chloride ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride).[6] The resulting diastereomers can be distinguished by ¹H or ¹⁹F NMR spectroscopy.

Experimental Protocol for Mosher's Ester Analysis:

  • Esterification: The chiral alcohol is reacted with an enantiomerically pure Mosher's acid chloride in the presence of a base (e.g., pyridine (B92270) or DMAP) to form the corresponding Mosher's ester.

  • NMR Analysis: The ¹H or ¹⁹F NMR spectrum of the diastereomeric ester mixture is recorded. The signals of the protons or fluorine atoms near the chiral center will have different chemical shifts for the two diastereomers.

  • Absolute Configuration Determination: By analyzing the differences in chemical shifts (Δδ = δ(S-ester) - δ(R-ester)) and comparing them to established models of the Mosher's ester conformation, the absolute configuration of the original alcohol can be determined.

  • Enantiomeric Excess Calculation: The enantiomeric excess can be calculated by integrating the signals corresponding to each diastereomer in the NMR spectrum.

VCD is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations for a known absolute configuration, the absolute stereochemistry of the molecule can be determined. This method is particularly useful when suitable crystals for X-ray crystallography cannot be obtained.

Comparison of Methods

MethodPrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.[4][5]Direct analysis, accurate quantification of ee, can be used for preparative separation.Requires a specific chiral column for each class of compounds, can be expensive.
Mosher's Ester Analysis Conversion of enantiomers to diastereomers with distinct NMR spectra.[6]Does not require a chiral column, provides absolute configuration and ee from a single experiment.Requires a derivatization step, potential for kinetic resolution during derivatization, analysis can be complex.
Vibrational Circular Dichroism (VCD) Differential absorption of circularly polarized infrared light by enantiomers.Non-destructive, applicable to a wide range of molecules in solution, provides definitive absolute configuration.Requires specialized instrumentation and computational resources for spectral prediction.
X-ray Crystallography Diffraction of X-rays by a single crystal.Unambiguous determination of absolute configuration.Requires a suitable single crystal, which can be difficult to obtain.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the processes described.

Asymmetric_Reduction_Workflow cluster_synthesis Asymmetric Synthesis cluster_analysis Analysis Prochiral_Ketone Prochiral Ketone Reaction Asymmetric Reduction Prochiral_Ketone->Reaction Chiral_Reagent This compound Derived Reagent Chiral_Reagent->Reaction Chiral_Alcohol Chiral Alcohol (Enantiomeric Mixture) Reaction->Chiral_Alcohol Purification Purification Chiral_Alcohol->Purification Analysis_Method Select Analysis Method Purification->Analysis_Method Chiral_HPLC Chiral HPLC Analysis_Method->Chiral_HPLC Direct NMR_Analysis Mosher's Ester Analysis (NMR) Analysis_Method->NMR_Analysis Indirect VCD_Analysis VCD Spectroscopy Analysis_Method->VCD_Analysis Spectroscopic Absolute_Config Determine Absolute Configuration & ee% Chiral_HPLC->Absolute_Config NMR_Analysis->Absolute_Config VCD_Analysis->Absolute_Config

Caption: Workflow for asymmetric reduction and subsequent analysis.

Method_Comparison_Logic cluster_direct Direct Methods cluster_indirect Indirect Methods Determine_Config Determine Absolute Configuration of Chiral Alcohol Chiral_HPLC Chiral HPLC Determine_Config->Chiral_HPLC VCD VCD Spectroscopy Determine_Config->VCD Xray X-ray Crystallography Determine_Config->Xray Mosher Mosher's Ester Analysis (NMR) Determine_Config->Mosher

Caption: Comparison of methods for determining absolute configuration.

References

The Role of Lewis Acids in (-)-Pinocampheol Mediated Aldol Additions: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in drug development and organic synthesis frequently employ chiral auxiliaries to control the stereochemical outcome of carbon-carbon bond-forming reactions, such as the aldol (B89426) addition. Among these, (-)-Pinocampheol, a readily available chiral auxiliary derived from α-pinene, has shown significant promise. The choice of Lewis acid catalyst in conjunction with this auxiliary is critical in dictating the yield and stereoselectivity of the aldol products. This guide provides a comparative study of various Lewis acids in this compound mediated aldol additions, supported by experimental data to aid researchers in selecting the optimal conditions for their synthetic goals.

The stereochemical course of aldol additions is significantly influenced by the nature of the Lewis acid employed. Lewis acids can be broadly categorized as either chelating or non-chelating, a distinction that directly impacts the geometry of the transition state and, consequently, the diastereoselectivity of the reaction. Chelating Lewis acids, such as titanium tetrachloride (TiCl₄) and tin(IV) chloride (SnCl₄), can coordinate to both the carbonyl oxygen of the aldehyde and the oxygen of the enolate derived from the chiral auxiliary. This coordination leads to a more rigid, chair-like six-membered transition state, often favoring the formation of syn-aldol products. In contrast, non-chelating Lewis acids, like boron trifluoride etherate (BF₃·OEt₂), are unable to form this bicyclic chelate. This results in a more open transition state, which can lead to the preferential formation of anti-aldol products or a reversal of diastereoselectivity compared to chelating Lewis acids.[1]

Comparative Performance of Lewis Acids

The selection of a Lewis acid can dramatically alter the outcome of an aldol reaction using a this compound-derived enol ether. Experimental evidence highlights the divergent stereochemical pathways directed by different Lewis acids. For instance, in the asymmetric aldol reaction of a (-)-isopinocampheol (B1672273) derivative with benzaldehyde, a high diastereoselectivity of >95:5 in favor of the anti product was achieved with an 85% yield.[2] This outcome is characteristic of a non-chelation-controlled pathway.

To provide a clear comparison, the following table summarizes the performance of different Lewis acids in a representative aldol addition of a this compound-derived enol ether with an aldehyde.

Lewis AcidAldehydeDiastereoselectivity (syn:anti)Yield (%)Reference
TiCl₄BenzaldehydePredominantly synHigh[1]
SnCl₄BenzaldehydePredominantly synHigh[1]
BF₃·OEt₂BenzaldehydePredominantly antiHigh[1]

Note: The specific ratios and yields can vary depending on the exact structure of the enolate and the reaction conditions.

Experimental Protocols

General Procedure for Lewis Acid-Mediated Aldol Addition of a this compound-Derived Silyl (B83357) Enol Ether:

To a solution of the aldehyde (1.0 mmol) in anhydrous dichloromethane (B109758) (5 mL) at -78 °C under an inert atmosphere is added the Lewis acid (1.1 mmol). The mixture is stirred for 15 minutes, followed by the dropwise addition of a solution of the this compound-derived silyl enol ether (1.2 mmol) in dichloromethane (2 mL). The reaction mixture is stirred at -78 °C for the specified time (typically 1-4 hours) and then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired aldol adduct. The diastereomeric ratio is determined by ¹H NMR spectroscopy or HPLC analysis of the purified product.

Logical Workflow of the Aldol Addition

The following diagram illustrates the general workflow of a Lewis acid-catalyzed aldol addition using a this compound chiral auxiliary.

Aldol_Addition_Workflow Reactants This compound-derived Silyl Enol Ether + Aldehyde Transition_State Transition State (Chelated or Open) Reactants->Transition_State Lewis_Acid Lewis Acid (e.g., TiCl4, SnCl4, BF3·OEt2) Lewis_Acid->Transition_State Aldol_Adduct Diastereomeric Aldol Adducts Transition_State->Aldol_Adduct Purification Purification (Chromatography) Aldol_Adduct->Purification Product Isolated Aldol Product Purification->Product

Caption: General workflow of the this compound mediated aldol addition.

The choice between a chelating and a non-chelating Lewis acid provides a powerful tool for controlling the stereochemical outcome of aldol additions employing this compound as a chiral auxiliary. The experimental data, while not exhaustive in this guide, clearly indicates that high levels of diastereoselectivity can be achieved. Researchers should consider the desired stereoisomer of the aldol product when selecting the appropriate Lewis acid for their specific synthetic strategy. Further optimization of reaction conditions, such as solvent and temperature, may also enhance the observed selectivity and yield.

References

A Comparative Guide to Chiral Catalysts in Asymmetric Synthesis: (-)-Pinocampheol Derivatives vs. Oxazaborolidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalyst Performance in Asymmetric Reactions Supported by Experimental Data.

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral catalysts are instrumental in achieving high levels of stereocontrol, and among the diverse array of available options, those derived from natural products and readily accessible chiral precursors have garnered significant attention. This guide provides a comparative analysis of the reaction kinetics of two prominent classes of catalysts: terpene-based boranes, exemplified by reagents derived from (-)-Pinocampheol, and oxazaborolidines, famously employed in the Corey-Bakshi-Shibata (CBS) reduction.

This comparison focuses on two benchmark reactions: the asymmetric hydroboration of styrene (B11656), a classic example of carbon-boron bond formation with wide synthetic utility, and the asymmetric reduction of acetophenone (B1666503), a fundamental transformation for the synthesis of chiral secondary alcohols. By examining the kinetic data and experimental protocols for these systems, researchers can make more informed decisions when selecting a catalyst for their specific synthetic challenges.

Performance Comparison: A Look at the Kinetics

The efficiency of a chiral catalyst is not solely determined by the enantiomeric excess (e.e.) it can induce, but also by the rate at which it facilitates the desired transformation. The following tables summarize the available kinetic data for the hydroboration of styrene using diisopinocampheylborane (B13816774) (a close structural analog of a this compound-derived borane) and the CBS reduction of acetophenone.

Table 1: Reaction Kinetics of Asymmetric Hydroboration of Styrene with Diisopinocampheylborane

Temperature (°C)Rate Constant (k) (M⁻¹s⁻¹)Activation Energy (Ea) (kcal/mol)Enantiomeric Excess (e.e.) (%)
0Data not available in cited sourcesData not available in cited sources>95
25Data not available in cited sourcesQualitative: Fast reaction>95

Note: Specific rate constants and activation energies for the hydroboration of styrene with diisopinocampheylborane were not explicitly found in the searched literature. However, the work of H.C. Brown and others indicates that these reactions are generally fast and highly selective at or below room temperature.[1][2][3]

Table 2: Reaction Kinetics of Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone

Temperature (°C)Rate Constant (k) (s⁻¹)Activation Energy (Ea) (kcal/mol)Enantiomeric Excess (e.e.) (%)
25Specific value not availableQualitative: Low activation barrier>95

Note: While a precise rate constant for the CBS reduction of acetophenone at a specific temperature was not located, the literature emphasizes the reaction's high efficiency and the catalyst's ability to significantly lower the activation energy compared to the uncatalyzed reaction.[4][5][6] The reaction is known to be rapid, often completing within minutes at room temperature.[7]

Experimental Methodologies: A Guide to Kinetic Analysis

Reproducible and accurate kinetic data are paramount for catalyst comparison. The following sections detail generalized experimental protocols for studying the kinetics of asymmetric hydroboration and CBS reduction.

Protocol for Kinetic Analysis of Asymmetric Hydroboration

This protocol is based on the principles established by H.C. Brown and is designed to determine the rate law and activation energy for the hydroboration of an alkene like styrene with a chiral borane (B79455) reagent.[8]

Materials:

  • Diisopinocampheylborane (or other chiral borane) solution in anhydrous THF

  • Styrene, freshly distilled

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Internal standard (e.g., undecane)

  • Quenching agent (e.g., methanol)

  • Oxidizing agent (e.g., 3M NaOH and 30% H₂O₂)

  • Gas chromatograph (GC) with a chiral column

Procedure:

  • Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a septum is charged with a known concentration of the chiral borane solution in anhydrous THF. An internal standard is added.

  • Initiation: The reaction is initiated by injecting a known concentration of styrene into the flask at a constant temperature.

  • Monitoring: Aliquots are withdrawn from the reaction mixture at specific time intervals using a syringe.

  • Quenching and Workup: Each aliquot is immediately quenched with methanol (B129727) to destroy any unreacted borane. The organoborane product is then oxidized to the corresponding alcohol by adding sodium hydroxide (B78521) and hydrogen peroxide.

  • Analysis: The concentration of the product alcohol is determined by GC analysis. The enantiomeric excess is determined using a chiral GC column.

  • Data Analysis: The reaction rate is determined from the change in product concentration over time. By varying the initial concentrations of the reactants, the order of the reaction with respect to each component can be determined, and the rate constant (k) can be calculated. The activation energy (Ea) is determined by measuring the rate constant at different temperatures and applying the Arrhenius equation.

Protocol for Kinetic Analysis of CBS Reduction

This protocol is designed to measure the kinetics of the oxazaborolidine-catalyzed reduction of a ketone such as acetophenone.[8][9][10]

Materials:

  • (S)-2-Methyl-CBS-oxazaborolidine solution in toluene

  • Borane-dimethyl sulfide (B99878) complex (BMS) or borane-THF complex

  • Acetophenone, freshly distilled

  • Anhydrous tetrahydrofuran (THF)

  • Internal standard (e.g., dodecane)

  • Quenching agent (e.g., methanol)

  • High-performance liquid chromatograph (HPLC) with a chiral column

Procedure:

  • Catalyst Activation: In a flame-dried flask under an inert atmosphere, the CBS catalyst is dissolved in anhydrous THF. The borane reagent is then added to form the active catalyst-borane complex.

  • Reaction Initiation: A solution of acetophenone and an internal standard in anhydrous THF is added to the activated catalyst solution at a controlled temperature.

  • Reaction Monitoring: Aliquots are taken at regular intervals.

  • Quenching: The reaction in each aliquot is quenched by the addition of a small amount of methanol.

  • Analysis: The concentration of the chiral alcohol product is determined by HPLC. The enantiomeric excess is determined using a chiral HPLC column.

  • Kinetic Analysis: The rate of reaction is calculated from the concentration of the product as a function of time. The rate law and activation energy are determined as described in the hydroboration protocol.

Mechanistic Insights and Logical Flow

The stereochemical outcome and reaction rates of these catalytic processes are governed by the specific interactions within the transition state.

Asymmetric Hydroboration Pathway

The hydroboration of an alkene with a chiral borane like diisopinocampheylborane proceeds through a four-membered transition state. The stereoselectivity is dictated by the steric hindrance imposed by the chiral ligands on the boron atom, which directs the approach of the alkene from the less hindered face.

G cluster_0 Catalyst Activation cluster_1 Catalytic Cycle (-)-Pinene (-)-Pinene Diisopinocampheylborane Diisopinocampheylborane (-)-Pinene->Diisopinocampheylborane + BH3 Transition State Transition State Diisopinocampheylborane->Transition State + Styrene Organoborane Intermediate Organoborane Intermediate Transition State->Organoborane Intermediate Hydride Transfer Chiral Alcohol Chiral Alcohol Organoborane Intermediate->Chiral Alcohol Oxidation (NaOH, H2O2)

Caption: Workflow for Asymmetric Hydroboration.

CBS Reduction Pathway

The CBS reduction involves the formation of a complex between the oxazaborolidine catalyst and the borane reducing agent.[5][11] This complex then coordinates to the ketone, activating it towards reduction. The chiral environment of the catalyst ensures that the hydride is delivered to one face of the carbonyl group, leading to the formation of a specific enantiomer of the alcohol.

G cluster_0 Catalyst Activation cluster_1 Catalytic Cycle CBS Catalyst CBS Catalyst Catalyst-Borane Complex Catalyst-Borane Complex CBS Catalyst->Catalyst-Borane Complex + Borane Ternary Complex Ternary Complex Catalyst-Borane Complex->Ternary Complex + Acetophenone Product Complex Product Complex Ternary Complex->Product Complex Intramolecular Hydride Transfer Product Complex->CBS Catalyst Regeneration Chiral Alcohol Chiral Alcohol Product Complex->Chiral Alcohol Hydrolysis

Caption: Catalytic Cycle of the CBS Reduction.

Conclusion

Both terpene-derived boranes and oxazaborolidine catalysts offer highly effective means of achieving asymmetric induction in key synthetic transformations. While precise, directly comparable kinetic data for this compound-catalyzed hydroboration of styrene remains elusive in readily available literature, the extensive work on related systems like diisopinocampheylborane demonstrates their high efficiency and selectivity. The CBS reduction, on the other hand, is exceptionally well-documented, with a clear mechanistic understanding and a broad substrate scope.

For researchers, the choice between these catalytic systems will depend on the specific substrate, desired product, and reaction conditions. Terpene-based reagents may be particularly advantageous when starting from readily available and inexpensive chiral pool materials. The CBS reduction offers a robust and predictable method for the synthesis of chiral alcohols from a wide range of ketones. The detailed experimental protocols provided herein should serve as a valuable starting point for conducting rigorous kinetic analyses to further elucidate the performance of these and other chiral catalysts.

References

A Comparative Guide to the Efficacy of Evans Oxazolidinones and Pinocampheol Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure molecules, essential for the development of targeted and effective pharmaceuticals, chiral auxiliaries have established themselves as indispensable tools. These molecular scaffolds temporarily impart chirality to a prochiral substrate, directing the stereochemical course of a reaction before being cleaved to reveal the desired chiral product. Among the plethora of chiral auxiliaries developed, Evans oxazolidinones and those derived from the natural product pinene, such as pinocampheol, have seen widespread application.

This guide provides an objective comparison of the efficacy of Evans oxazolidinones and pinocampheol-based auxiliaries in key carbon-carbon bond-forming reactions. The comparison is supported by experimental data, detailed reaction protocols, and visual representations of the underlying principles of stereocontrol.

Principles of Stereocontrol

The stereodirecting power of both Evans oxazolidinones and pinocampheol-based auxiliaries stems from their rigid, conformationally defined structures, which create a sterically biased environment around the reactive center.

Evans Oxazolidinones: Derived from readily available amino acids, Evans oxazolidinones are acylated to form N-acyl imides. Upon enolization, the substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate. Chelation of the enolate to a metal cation further rigidifies the transition state, leading to highly predictable and diastereoselective attack of an electrophile from the less hindered face.

Pinocampheol Auxiliaries: Derived from α-pinene, pinocampheol and its derivatives, such as isopinocampheol, are primarily utilized as chiral reagents, most notably as borane (B79455) derivatives (e.g., diisopinocampheylborane, Ipc₂BH) for asymmetric reductions and aldol (B89426) reactions. When used as a covalently attached auxiliary, typically as an ester, the bulky bicyclic pinane (B1207555) skeleton is intended to block one face of the enolate, directing the approach of an electrophile. However, the application of covalently bonded pinocampheol auxiliaries in asymmetric alkylations and Diels-Alder reactions is less documented in the literature compared to their use as chiral reagents.

Data Presentation: A Quantitative Comparison

The following tables summarize the performance of Evans oxazolidinones and pinocampheol-based auxiliaries in key asymmetric transformations.

Asymmetric Aldol Reactions
Auxiliary SystemAldehydeEnolate SourceYield (%)Diastereomeric Ratio (d.r.)
Evans Oxazolidinone Benzaldehyde (B42025)N-Propionyl-(S)-4-benzyl-2-oxazolidinone>95>99:1 (syn:anti)
Diisopinocampheylborane Various AldehydesN-Acryloylmorpholine (reductive aldol)High>20:1 (syn:anti)[1]
Asymmetric Alkylation
Auxiliary SystemElectrophileEnolate SourceYield (%)Diastereomeric Ratio (d.r.)
Evans Oxazolidinone Allyl IodideN-Propionyl-(S)-4-benzyl-2-oxazolidinone~7598:2
Pinocampheol Auxiliary Not availableData for covalently bonded pinocampheol esters in asymmetric alkylations is not readily found in the reviewed literature.--
Asymmetric Diels-Alder Reactions
Auxiliary SystemDieneDienophileYield (%)Diastereomeric Ratio (endo:exo)Facial Selectivity (d.r.)
Evans Oxazolidinone CyclopentadieneN-Acryloyl oxazolidinoneHigh>95:5>95:5
Pinocampheol Auxiliary Not availableData for covalently bonded pinocampheol acrylates in asymmetric Diels-Alder reactions is not readily found in the reviewed literature.---

Experimental Protocols

Key Experiment 1: Asymmetric Aldol Reaction with Evans Oxazolidinone

This protocol describes a typical boron-mediated aldol reaction to achieve high syn-diastereoselectivity.

Materials:

  • N-Propionyl-(S)-4-benzyl-2-oxazolidinone

  • Dibutylboron triflate (Bu₂BOTf)

  • N,N-Diisopropylethylamine (DIPEA)

  • Benzaldehyde

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Methanol (B129727), Hydrogen peroxide (30%), Saturated aqueous sodium bicarbonate

Procedure:

  • To a solution of N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous CH₂Cl₂ (0.2 M) at 0 °C under an inert atmosphere, add Bu₂BOTf (1.1 eq.) followed by the dropwise addition of DIPEA (1.2 eq.).

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Add freshly distilled benzaldehyde (1.2 eq.) dropwise and stir the reaction at -78 °C for 2 hours, then at 0 °C for 1 hour.

  • Quench the reaction by the addition of a pH 7 buffer, followed by methanol and 30% hydrogen peroxide.

  • After stirring for 1 hour, extract the aqueous layer with CH₂Cl₂.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purify by flash column chromatography.

Key Experiment 2: Reductive Cleavage of an Ester-Linked Auxiliary

This protocol describes a general method for the reductive cleavage of an ester to yield a primary alcohol, a common method for removing alcohol-based auxiliaries.

Materials:

  • Ester of the chiral auxiliary

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous sodium sulfate

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (1.5 eq.) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C and add a solution of the ester (1.0 eq.) in anhydrous diethyl ether dropwise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

  • Stir the resulting suspension vigorously for 30 minutes until a white precipitate forms.

  • Filter the solid and wash thoroughly with diethyl ether.

  • The combined filtrate is dried over anhydrous MgSO₄, filtered, and concentrated to yield the crude alcohol, which can be purified by column chromatography.

Mandatory Visualization

experimental_workflow cluster_evans Evans Oxazolidinone Pathway cluster_pino Pinocampheol Auxiliary Pathway (as Chiral Reagent) evans_start Prochiral Acid Chloride evans_acylation N-Acylation evans_start->evans_acylation evans_aux (S)-4-benzyl-2-oxazolidinone evans_aux->evans_acylation evans_enolization Enolization (e.g., Bu₂BOTf, DIPEA) evans_acylation->evans_enolization evans_reaction Diastereoselective Reaction (Aldol, Alkylation, etc.) evans_enolization->evans_reaction evans_product Diastereomerically Enriched Adduct evans_reaction->evans_product evans_cleavage Auxiliary Cleavage (e.g., LiOH/H₂O₂) evans_product->evans_cleavage evans_final Chiral Carboxylic Acid evans_cleavage->evans_final evans_recycle Recovered Auxiliary evans_cleavage->evans_recycle pino_start Prochiral Enone pino_hydroboration 1,4-Hydroboration pino_start->pino_hydroboration pino_reagent Diisopinocampheylborane (Ipc₂BH) pino_reagent->pino_hydroboration pino_enolate Chiral Boron Enolate pino_hydroboration->pino_enolate pino_aldol Diastereoselective Aldol Reaction pino_enolate->pino_aldol pino_aldehyde Aldehyde pino_aldehyde->pino_aldol pino_product Enantioenriched Aldol Adduct pino_aldol->pino_product

Caption: Comparative workflows for Evans oxazolidinone and pinocampheol-derived auxiliaries.

cleavage_pathways cluster_evans_cleavage Evans Auxiliary Cleavage cluster_pino_cleavage Pinocampheol Auxiliary Cleavage (Ester) evans_adduct N-Acyl Oxazolidinone Adduct hydrolysis Hydrolysis (LiOH/H₂O₂) evans_adduct->hydrolysis Carboxylic Acid reduction Reduction (LiAlH₄) evans_adduct->reduction Primary Alcohol weinreb Weinreb Amidation (Me(MeO)NH·HCl, AlMe₃) evans_adduct->weinreb Weinreb Amide pino_adduct Pinocampheyl Ester Adduct hydrolysis_pino Hydrolysis (Acid or Base) pino_adduct->hydrolysis_pino Carboxylic Acid reduction_pino Reduction (LiAlH₄) pino_adduct->reduction_pino Primary Alcohol

Caption: Common cleavage pathways for Evans oxazolidinone and pinocampheol ester auxiliaries.

Concluding Remarks

Evans oxazolidinones stand out as highly versatile and reliable chiral auxiliaries for a range of asymmetric transformations, including aldol additions, alkylations, and Diels-Alder reactions. The stereochemical outcomes are generally high and predictable, supported by a wealth of literature data.

Pinocampheol-based auxiliaries, particularly in the form of diisopinocampheylborane, are exceptionally effective as chiral reagents for asymmetric reductions and certain types of aldol reactions, demonstrating excellent levels of stereocontrol.[1] However, their application as covalently attached auxiliaries for asymmetric alkylations and Diels-Alder reactions is less prevalent in the scientific literature, making a direct efficacy comparison in these areas challenging.

The choice between these two classes of auxiliaries will ultimately depend on the specific transformation, the desired stereochemical outcome, and the availability of established protocols. For reliable and well-documented control over a broad range of C-C bond-forming reactions, Evans oxazolidinones represent a gold standard. For highly selective reductions and specific aldol applications, pinocampheol-derived reagents offer a powerful alternative.

References

A Comparative Guide: (-)-Pinocampheol vs. SAMP/RAMP Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is paramount to achieving high stereochemical control. This guide provides a detailed comparison of the terpene-derived auxiliary, (-)-pinocampheol (B12780163), against the widely utilized proline-derived SAMP/RAMP auxiliaries. This analysis is intended for researchers, scientists, and drug development professionals seeking to select the optimal chiral auxiliary for their synthetic endeavors.

Performance Benchmark: A Tale of Two Auxiliaries

Direct comparative studies benchmarking this compound against SAMP/RAMP auxiliaries under identical reaction conditions are scarce in the literature. However, an objective analysis can be drawn by examining their performance in analogous asymmetric transformations. This guide focuses on key reactions where both classes of auxiliaries have been successfully employed: asymmetric alkylation, aldol (B89426) reactions, and conjugate additions.

Asymmetric Alkylation

The asymmetric α-alkylation of carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. The SAMP/RAMP hydrazone methodology is a cornerstone in this area, renowned for its high efficiency and stereoselectivity. For instance, the alkylation of the SAMP hydrazone of cyclohexanone (B45756) with various alkyl halides consistently affords high yields and excellent enantiomeric excess (ee).

While data for direct alkylation using this compound as a covalently bound chiral auxiliary is limited, its diastereomer, isopinocampheol, has been utilized in the form of chiral boron reagents to effect asymmetric enolate alkylation. The stereochemical outcome is dictated by the formation of a rigid, chelated transition state.

Table 1: Asymmetric Alkylation of Cyclohexanone

Chiral AuxiliaryElectrophileYield (%)Diastereoselectivity (d.r.)Enantiomeric Excess (ee, %)
SAMP Methyl Iodide~85>95:5>96
SAMP Benzyl Bromide~80>95:5>95
(-)-Isopinocampheol (B1672273) derivativeMethyl IodideData not readily available--

Note: Data for (-)-isopinocampheol derivatives in direct enolate alkylation is not as prevalent as for SAMP/RAMP. The values for SAMP are representative of the high stereocontrol typically achieved with this methodology.

Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, creating up to two new stereocenters. Both this compound derivatives and SAMP/RAMP auxiliaries have been employed to control the stereochemical outcome of this reaction. Boron enolates derived from ketones using diisopinocampheylboron triflate (a derivative of isopinocampheol) are known to provide high syn-selectivity in aldol reactions. The SAMP/RAMP hydrazone method also provides access to aldol products with high diastereoselectivity.

Table 2: Asymmetric Aldol Reaction of an Ethyl Ketone with Benzaldehyde

Chiral Auxiliary/ReagentProduct DiastereomerYield (%)Diastereoselectivity (d.r.)Enantiomeric Excess (ee, %)
SAMP Hydrazone syn~70-80>90:10>95
(-)-Diisopinocampheylboron Triflate syn~85-95>98:2>98
Asymmetric Conjugate Addition

Table 3: Asymmetric Conjugate Addition of Methylmagnesium Bromide to Cyclohexenone

Chiral AuxiliaryYield (%)Diastereoselectivity (d.r.)Enantiomeric Excess (ee, %)
SAMP Hydrazone ~60-70>90:10>90
This compound derivativeData not readily available--

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon published results. Below are representative experimental protocols for key reactions involving these chiral auxiliaries.

General Procedure for Asymmetric Alkylation using SAMP Hydrazone
  • Hydrazone Formation: A solution of the ketone (1.0 equiv) and SAMP (1.1 equiv) in an appropriate solvent (e.g., toluene) is heated at reflux with azeotropic removal of water until the reaction is complete (monitored by TLC or GC). The solvent is removed under reduced pressure, and the crude hydrazone is purified by distillation or chromatography.

  • Deprotonation: A solution of the SAMP hydrazone in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) (1.1 equiv) in THF is added dropwise, and the mixture is stirred at this temperature for 2-4 hours.

  • Alkylation: The electrophile (1.2 equiv) is added dropwise to the cooled solution of the azaenolate. The reaction mixture is stirred at -78 °C for several hours and then allowed to warm slowly to room temperature overnight.

  • Hydrolysis: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The chiral auxiliary is cleaved by ozonolysis or treatment with an oxidizing agent (e.g., NaIO₄) to afford the α-alkylated ketone.

General Procedure for Asymmetric Aldol Reaction using a Diisopinocampheylboron Reagent
  • Enolate Formation: To a solution of the ketone (1.0 equiv) in an anhydrous solvent (e.g., CH₂Cl₂) at -78 °C is added (-)-diisopinocampheylboron triflate (1.1 equiv) followed by a tertiary amine base (e.g., triethylamine, 1.2 equiv). The mixture is stirred at -78 °C for 30-60 minutes.

  • Aldol Addition: The aldehyde (1.2 equiv) is added dropwise to the enolate solution at -78 °C. The reaction is stirred at this temperature for 2-4 hours.

  • Workup: The reaction is quenched by the addition of a buffer solution (e.g., phosphate (B84403) buffer, pH 7) and methanol. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography to yield the β-hydroxy ketone.

Visualizing the Synthetic Pathways

Diagrams illustrating the experimental workflows and logical relationships provide a clearer understanding of the synthetic strategies.

Asymmetric_Synthesis_Workflow Prochiral_Substrate Prochiral Substrate Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate Attachment Chiral_Auxiliary Chiral Auxiliary (e.g., this compound or SAMP/RAMP) Chiral_Auxiliary->Diastereomeric_Intermediate Asymmetric_Reaction Asymmetric Reaction (Alkylation, Aldol, etc.) Diastereomeric_Intermediate->Asymmetric_Reaction Diastereomeric_Product Diastereomeric Product Asymmetric_Reaction->Diastereomeric_Product Cleavage Cleavage of Auxiliary Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

General workflow for asymmetric synthesis using a chiral auxiliary.

Reaction_Comparison cluster_Pinocampheol This compound Pathway cluster_SAMP_RAMP SAMP/RAMP Pathway Ketone_P Ketone Boron_Enolate Chiral Boron Enolate Ketone_P->Boron_Enolate Boron_Reagent (-)-Diisopinocampheylboron Triflate Boron_Reagent->Boron_Enolate Aldol_Adduct_P syn-Aldol Adduct Boron_Enolate->Aldol_Adduct_P Aldehyde_P Aldehyde Aldehyde_P->Aldol_Adduct_P Ketone_S Ketone Hydrazone SAMP Hydrazone Ketone_S->Hydrazone SAMP SAMP SAMP->Hydrazone Azaenolate Lithium Azaenolate Hydrazone->Azaenolate LDA LDA LDA->Azaenolate Alkylated_Hydrazone Alkylated Hydrazone Azaenolate->Alkylated_Hydrazone Electrophile Electrophile (e.g., Alkyl Halide) Electrophile->Alkylated_Hydrazone Cleavage_S Cleavage Alkylated_Hydrazone->Cleavage_S Alkylated_Ketone α-Alkylated Ketone Cleavage_S->Alkylated_Ketone

A Researcher's Guide to Confirming the Structure of Synthesized Pinocampheol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of complex chiral molecules, the unambiguous determination of stereochemistry is a critical step. This guide provides a comprehensive comparison of key analytical techniques for confirming the structure of synthesized pinocampheol isomers, complete with experimental data and detailed protocols.

Pinocampheol, a bicyclic monoterpenoid, exists as multiple stereoisomers, including cis and trans diastereomers, each with their respective enantiomers. Distinguishing between these subtle structural variations requires a multi-faceted analytical approach. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Chiral Gas Chromatography-Mass Spectrometry (GC-MS), and chiroptical methods for the definitive structural elucidation of pinocampheol isomers.

Comparative Analysis of Analytical Techniques

A combination of spectroscopic and chromatographic techniques is essential for the complete structural assignment of pinocampheol isomers. While NMR spectroscopy provides detailed information about the connectivity and relative stereochemistry, chiral GC-MS is indispensable for separating and identifying enantiomers. Chiroptical methods, such as the measurement of optical rotation, offer confirmation of the absolute configuration.

Technique Information Provided Key Experimental Parameters Alternative Methods
¹H and ¹³C NMR Spectroscopy - Connectivity of atoms- Diastereomeric ratio- Relative stereochemistry (cis/trans)- Chemical shifts (δ)- Coupling constants (J)- Nuclear Overhauser Effect (NOE) correlations- 2D NMR (COSY, HSQC, HMBC)
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) - Enantiomeric separation- Enantiomeric excess (% ee)- Mass-to-charge ratio (m/z) for identification- Chiral stationary phase (e.g., β-cyclodextrin)- Retention times (RT)- Temperature program- Chiral High-Performance Liquid Chromatography (HPLC)
Optical Rotation - Absolute configuration ((+) or (-))- Confirmation of enantiomeric purity- Specific rotation [α]- Wavelength (e.g., Sodium D-line)- Concentration and solvent- Vibrational Circular Dichroism (VCD)- Electronic Circular Dichroism (ECD)
X-ray Crystallography - Unambiguous 3D molecular structure- Absolute configuration- Single crystal formation- Diffraction pattern- Not always feasible if suitable crystals cannot be obtained

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducible and reliable results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the relative stereochemistry (cis vs. trans) of pinocampheol isomers.

Sample Preparation:

  • Dissolve 5-10 mg of the synthesized pinocampheol isomer mixture in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Acquire a standard ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.

  • Key parameters to optimize include the number of scans (typically 16-64) to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shifts (e.g., 0-10 ppm), and a relaxation delay (D1) of at least 1-2 seconds.

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • A higher number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

2D NMR (NOESY) Acquisition for Stereochemistry:

  • To confirm the cis or trans configuration, a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is highly recommended.

  • The mixing time is a critical parameter and should be optimized (typically in the range of 500-800 ms) to observe key through-space correlations that differentiate the diastereomers. For instance, in the cis-isomer, a NOE correlation would be expected between the proton on the carbon bearing the hydroxyl group and one of the methyl groups, which would be absent in the trans-isomer.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and quantify the enantiomers of pinocampheol.

Instrumentation and Column:

  • A gas chromatograph equipped with a mass selective detector (MSD).

  • A chiral capillary column is essential. A common choice is a column coated with a derivatized cyclodextrin, such as a beta-cyclodextrin (B164692) phase (e.g., Rt-βDEXsm).

GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: An initial temperature of 60°C held for 2 minutes, followed by a ramp of 5°C/min to 200°C, and held for 5 minutes. This program should be optimized for baseline separation of the enantiomers.

  • MSD Parameters: Electron ionization (EI) at 70 eV. Scan range of m/z 40-300.

Data Analysis:

  • Identify the pinocampheol isomers based on their retention times and mass spectra.

  • The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Optical Rotation

Objective: To determine the absolute configuration of the synthesized pinocampheol.

Procedure:

  • Prepare a solution of the purified pinocampheol isomer of a known concentration (e.g., 1.0 g/100 mL) in a suitable solvent (e.g., ethanol).

  • Use a polarimeter with a sodium D-line lamp (589 nm) as the light source.

  • Calibrate the instrument with the pure solvent.

  • Fill the sample cell (typically 1 dm in length) with the sample solution and measure the observed rotation (α).

  • The specific rotation [α] is calculated using the formula: [α] = α / (c × l), where 'c' is the concentration in g/mL and 'l' is the path length in dm.

  • Compare the sign of the specific rotation (+ or -) with literature values for known pinocampheol enantiomers to assign the absolute configuration.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive structural confirmation of synthesized pinocampheol isomers.

G cluster_synthesis Synthesis cluster_separation Separation & Purification cluster_analysis Structural Analysis cluster_results Confirmation synthesis Synthesized Pinocampheol Isomer Mixture chromatography Column Chromatography synthesis->chromatography Purification of Diastereomers nmr NMR Spectroscopy (¹H, ¹³C, NOESY) chromatography->nmr Diastereomer Analysis gcms Chiral GC-MS chromatography->gcms Enantiomer Separation or_vcd Optical Rotation / VCD chromatography->or_vcd Chiroptical Analysis xray X-ray Crystallography (if crystalline) chromatography->xray structure Confirmed Structure (Relative & Absolute Stereochemistry) nmr->structure Relative Stereochemistry gcms->structure Enantiomeric Purity or_vcd->structure Absolute Configuration xray->structure Definitive 3D Structure

Workflow for Pinocampheol Isomer Structure Confirmation.

Conclusion

The definitive structural confirmation of synthesized pinocampheol isomers necessitates a synergistic approach, leveraging the strengths of various analytical techniques. NMR spectroscopy, particularly with 2D methods like NOESY, is paramount for elucidating the relative stereochemistry of the diastereomers. Chiral GC-MS provides an effective means to separate and quantify the enantiomers, thereby determining the enantiomeric purity of the synthetic product. Finally, chiroptical methods such as optical rotation measurement are crucial for assigning the absolute configuration. For crystalline samples, single-crystal X-ray crystallography remains the gold standard for unambiguous three-dimensional structural determination. By employing this comprehensive analytical workflow, researchers can confidently establish the precise stereochemical identity of their synthesized pinocampheol isomers, a critical step in advancing drug discovery and development.

A Comparative Guide to Asymmetric Induction Using Pinane-Based Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. Chiral auxiliaries, temporarily incorporated into a molecule, represent a robust and reliable strategy to control stereochemistry during a reaction. This guide provides a comprehensive review of chiral auxiliaries derived from the pinane (B1207555) skeleton, a versatile and readily available chiral scaffold sourced from natural α-pinene and β-pinene. We will compare their performance in various asymmetric transformations, provide detailed experimental data, and illustrate key mechanistic principles.

Synthesis of Pinane-Based Chiral Auxiliaries and Ligands

The rigid bicyclic structure of the pinane framework makes it an excellent chiral template. A common strategy involves the functionalization of nopinone (B1589484) or pinene isomers to synthesize chiral amino alcohols and diols, which can act as both covalently-bound auxiliaries and chiral ligands for metal-catalyzed reactions.

The synthesis of these valuable compounds often starts from commercially available pinenes. For instance, pinane-based 2-amino-1,3-diols can be synthesized from (−)-α-pinene through a multi-step sequence involving stereoselective epoxidation and aminohydroxylation.[1] Similarly, 1,3- and 1,4-amino alcohols can be prepared from (+)-nopinone, derived from (–)-β-pinene, via methods like Mannich condensation or aldol (B89426) condensation followed by stereoselective reductions.[2]

G cluster_synthesis Synthesis Workflow: Pinane-Based Aminodiol start (-)-α-Pinene epox Stereoselective Epoxidation (MCPBA) start->epox Step 1 rearr Allylic Rearrangement (Al(OiPr)3) epox->rearr Step 2 intermediate Isopinocarveol (Key Allylic Alcohol) rearr->intermediate carbamate Carbamate Formation (Cl3CCO-NCO) intermediate->carbamate Step 3 amino Stereoselective Aminohydroxylation carbamate->amino Step 4 oxazolidinone Pinane-Fused Oxazolidin-2-one amino->oxazolidinone hydrolysis Alkaline Hydrolysis or Reduction oxazolidinone->hydrolysis Step 5 product Pinane-Based 2-Amino-1,3-diol hydrolysis->product Final Product G cluster_mechanism Mechanism of Asymmetric Induction ligand Pinane-Based Amino Alcohol Ligand (L*) catalyst Chiral Zinc Complex [L*-Zn-Et] ligand->catalyst Forms reagent Diethylzinc (Et2Zn) reagent->catalyst Forms ts Diastereomeric Transition State catalyst->ts Reacts with substrate Prochiral Aldehyde (R-CHO) substrate->ts Reacts via product Chiral Secondary Alcohol ts->product Leads to note The rigid pinane backbone of L* creates a sterically hindered environment, favoring one transition state over the other. ts->note

References

Safety Operating Guide

Proper Disposal Procedures for (-)-Pinocampheol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of (-)-Pinocampheol, catering to researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe handling and compliance with standard laboratory waste management practices.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Key Safety Data for a Related Isomer, (-)-Isopinocampheol:

While a specific Safety Data Sheet (SDS) for this compound (CAS 35997-96-7) detailing its flash point was not definitively located, data for the closely related stereoisomer, (1R,2R,3R,5S)-(-)-Isopinocampheol (CAS 25465-65-0), provides valuable guidance. It is crucial to consult the supplier-specific SDS for the exact material you are using as properties can vary.

PropertyValueSource
Chemical Name (1R,2R,3R,5S)-(-)-Isopinocampheol
CAS Number 25465-65-0
Form Solid
Melting Point 51-53 °C
Flash Point 93.4 °C (200.1 °F) - closed cup
Storage Class 11 - Combustible Solids
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]

Based on the flash point of its isomer being greater than 60°C, this compound is not likely classified as an ignitable hazardous waste. However, it should be treated as a chemical waste and disposed of accordingly, not via drain or regular trash.

Step-by-Step Disposal Protocol

The disposal of this compound should be handled through a designated chemical waste management stream. Do not dispose of this chemical down the drain or in regular solid waste.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., absorbent pads from a spill cleanup), in a dedicated and clearly labeled waste container.

    • The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.

    • If possible, use the original product container for waste collection.

  • Labeling:

    • Label the waste container clearly with "Waste this compound" and list any other constituents if it is a mixture.

    • Ensure the label includes the approximate quantity and the date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.

    • Given that its isomer is a combustible solid, store it away from sources of ignition.

  • Disposal Request:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Follow your organization's specific procedures for requesting a chemical waste pickup.

  • Empty Containers:

    • Empty containers that held this compound may retain product residue. These should also be collected and disposed of through the chemical waste stream, or decontaminated according to your institution's protocols before disposal or recycling.

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is outlined below.

G cluster_prep Preparation & Collection cluster_label_store Labeling & Storage cluster_disposal Final Disposal start Start: Have Waste This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible Waste Container (Original or Labeled Glass/Plastic) ppe->container collect Collect Waste Material container->collect label_waste Label Container: 'Waste this compound', Date, Quantity collect->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste request_pickup Request Waste Pickup via Institutional EHS or Contractor store_waste->request_pickup end End: Proper Disposal Completed request_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (-)-Pinocampheol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling (-)-Pinocampheol, a combustible liquid known to cause skin and eye irritation and pose a risk to aquatic life. Adherence to these procedural steps will support safe laboratory operations and proper disposal, fostering a culture of safety and responsibility in your critical work.

Personal Protective Equipment (PPE) for Handling (-)-)-Pinocampheol

When working with this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE, categorized by the area of protection.

Body PartPersonal Protective EquipmentRecommended Specifications
Hands Chemical Resistant GlovesNitrile or Neoprene Gloves: While specific breakthrough times for this compound are not readily available, selecting gloves made from nitrile or neoprene is a prudent choice based on their general resistance to a range of organic chemicals. It is critical to inspect gloves for any signs of degradation or perforation before and during use. For prolonged contact or immersion, heavier-duty gloves are recommended. Always change gloves immediately if they become contaminated.
Eyes Safety Glasses with Side Shields or GogglesTo protect against splashes and airborne droplets, safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, chemical safety goggles that provide a complete seal around the eyes are necessary.
Face Face ShieldIn situations where there is a significant risk of splashing, such as during transfers of large volumes or vigorous mixing, a face shield should be worn in conjunction with safety glasses or goggles to provide full facial protection.
Body Laboratory Coat or Chemical Protective ClothingA standard laboratory coat should be worn to protect against minor spills and contamination of personal clothing. For larger scale operations, or where significant exposure is possible, chemical-resistant aprons or suits may be required.
Respiratory Respirator (as needed)In a well-ventilated area, respiratory protection may not be necessary for handling small quantities. However, if working in a poorly ventilated space, or when there is a potential for generating aerosols or vapors, a NIOSH-approved respirator with an organic vapor cartridge is recommended. The need for respiratory protection should be determined by a workplace hazard assessment.

Procedural Workflow for Safe Handling

To ensure a systematic and safe approach to working with this compound, from initial preparation to final disposal, the following workflow should be implemented. This process is designed to minimize exposure and prevent accidental release.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Consult SDS Consult Safety Data Sheet (SDS) Don PPE Don Appropriate PPE Consult SDS->Don PPE Prepare Work Area Prepare Well-Ventilated Work Area Don PPE->Prepare Work Area Weigh/Measure Weigh or Measure this compound Prepare Work Area->Weigh/Measure Perform Experiment Perform Experimental Procedure Weigh/Measure->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Decontaminate Decontaminate Work Surfaces Segregate Waste->Decontaminate Store Waste Store Waste in Labeled, Sealed Container Segregate Waste->Store Waste Doff PPE Doff and Dispose of PPE Properly Decontaminate->Doff PPE

Caption: Workflow for Safe Handling of this compound.

Operational and Disposal Plans

A proactive approach to safety includes having clear plans for routine operations and for managing spills and waste.

Standard Operating Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of vapors.

  • Source of Ignition: As a combustible liquid, keep this compound away from open flames, hot surfaces, and other potential sources of ignition.[1][2]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Spill Response:

  • Evacuate: In the event of a large spill, evacuate the immediate area and alert colleagues.

  • Ventilate: Increase ventilation to the area, if it is safe to do so.

  • Containment: For small spills, use an absorbent material like vermiculite (B1170534) or sand to contain the liquid.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan:

This compound is classified as harmful to aquatic life, and therefore, must be disposed of as hazardous waste.[1]

  • Waste Collection: Collect all waste materials containing this compound, including contaminated gloves, absorbent materials, and empty containers, in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including "this compound".

  • Storage of Waste: Store the hazardous waste container in a designated, secure area, away from general laboratory traffic and drains.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company, in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.